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6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin Documentation Hub

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  • Product: 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin
  • CAS: 128171-57-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Biological Profile of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin

Executive Summary 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin represents a specialized scaffold within the coumarin-3-carboxamide family, a class of benzopyrone derivatives distinguished by their pleiotropic pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin represents a specialized scaffold within the coumarin-3-carboxamide family, a class of benzopyrone derivatives distinguished by their pleiotropic pharmacological profile. This compound integrates a lipophilic 6-bromo-substituted coumarin core with a sterically demanding 2,5-dichlorophenyl amide moiety.

Primary biological evaluations of this structural class suggest dual-functionality:

  • Antimicrobial Potency: Targeting Gram-positive pathogens (Staphylococcus aureus, Bacillus subtilis) via potential DNA gyrase B inhibition.

  • Anticancer Activity: Cytotoxicity against human carcinoma lines (HepG2, HeLa), likely mediated through Casein Kinase 2 (CK2) inhibition or apoptosis induction pathways.

This guide details the physicochemical properties, synthesis logic, validated biological assays, and mechanistic insights required for the development of this compound as a therapeutic lead.

Chemical Profile & Structural Logic[1][2]

The biological efficacy of this molecule is dictated by three pharmacophoric regions:

FeatureChemical MoietyBiological Function (SAR)
Core Scaffold 2-Oxo-2H-chromene (Coumarin)Intercalation capability; backbone for protein binding.
Linker 3-Carboxamide (-CONH-)Hydrogen bond donor/acceptor site; critical for active site anchoring (e.g., ATP-binding pockets).
Substituent A 6-BromoIncreases lipophilicity (

), enhancing membrane permeability and metabolic stability against ring oxidation.
Substituent B 2,5-DichlorophenylProvides steric bulk and electron-withdrawing effects; optimizes fit in hydrophobic pockets of target enzymes (e.g., gyrase ATPase domain).

Synthesis & Manufacturing Protocol

To ensure reproducibility in biological testing, the compound must be synthesized with high purity (>98%). The standard route involves a Knoevenagel condensation followed by amidation.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start 5-Bromo-salicylaldehyde Inter1 Ethyl 6-bromocoumarin- 3-carboxylate Start->Inter1 Cyclization Reagent1 Diethyl Malonate (Piperidine/Ethanol) Reagent1->Inter1 Inter2 6-Bromocoumarin- 3-carboxylic acid Inter1->Inter2 Acidification Step2 Hydrolysis (NaOH/HCl) Step2->Inter2 Inter3 Acid Chloride Intermediate Inter2->Inter3 Activation Step3 Thionyl Chloride (SOCl2) Step3->Inter3 Product 6-Bromo-3-(2,5-dichloro- phenylcarbamoyl)-coumarin Inter3->Product Amidation FinalStep 2,5-Dichloroaniline (Pyridine/Benzene) FinalStep->Product

Caption: Step-wise synthesis pathway from salicylaldehyde precursor to final carboxamide derivative.

Detailed Protocol: Amidation Step

Note: This protocol assumes the precursor 6-bromocoumarin-3-carboxylic acid has already been isolated.

  • Activation: Suspend 6-bromocoumarin-3-carboxylic acid (1.0 eq) in anhydrous toluene or benzene. Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2–3 hours until the solution clears (formation of acid chloride).

  • Evaporation: Remove excess solvent and SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Coupling: Dissolve the residue in anhydrous dichloromethane (DCM). Add 2,5-dichloroaniline (1.0 eq) and pyridine (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Purification: Wash the reaction mixture with 1N HCl (to remove pyridine), then saturated NaHCO₃, and finally brine. Dry over MgSO₄. Recrystallize from ethanol/DMF to achieve the target compound.

Biological Activity & Mechanism of Action[3][4][5]

Antimicrobial Activity

Coumarin-3-carboxamides are structural mimics of novobiocin (an aminocoumarin antibiotic). The 6-bromo and 2,5-dichloro substitutions significantly enhance activity against Gram-positive bacteria.

  • Target: Bacterial DNA Gyrase (Subunit B).

  • Mechanism: The coumarin ring stacks with DNA bases, while the amide moiety forms hydrogen bonds with the Asp73 residue in the ATPase active site, inhibiting DNA supercoiling.

  • Spectrum: High potency against S. aureus and B. subtilis; moderate to low activity against Gram-negative E. coli due to efflux pumps.

Anticancer Activity

Recent studies on 3-carboxamidocoumarins indicate potent cytotoxicity against hepatocellular (HepG2) and cervical (HeLa) carcinoma lines.

  • Target: Casein Kinase 2 (CK2) and pro-apoptotic signaling.

  • Mechanism:

    • CK2 Inhibition: The planar coumarin scaffold fits into the ATP-binding pocket of CK2, an enzyme overexpressed in many cancers that suppresses apoptosis.

    • ROS Induction: Halogenated coumarins can induce reactive oxygen species (ROS) accumulation, triggering mitochondrial dysfunction and Caspase-3 activation.

Mechanistic Pathway (DOT Visualization)

MoA Compound 6-Bromo-3-(2,5-dichloro- phenylcarbamoyl)-coumarin Target1 Target A: Bacterial DNA Gyrase B (ATPase Domain) Compound->Target1 H-Bonding (Asp73) Target2 Target B: Casein Kinase 2 (CK2) (ATP Pocket) Compound->Target2 Competitive Inhibition Effect4 Mitochondrial Depolarization (ROS Increase) Compound->Effect4 Oxidative Stress Effect1 Inhibition of ATP Hydrolysis Target1->Effect1 Effect3 Downregulation of Anti-apoptotic Proteins Target2->Effect3 Effect2 Loss of DNA Supercoiling Effect1->Effect2 Outcome1 Bacterial Cell Death (Bactericidal) Effect2->Outcome1 Outcome2 Cancer Cell Apoptosis Effect3->Outcome2 Effect4->Outcome2

Caption: Dual mechanism of action targeting bacterial replication (Gyrase B) and cancer cell survival (CK2/ROS).

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10

  • Preparation: Dissolve the compound in DMSO to create a stock solution (e.g., 1024 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive: Ciprofloxacin or Novobiocin.

    • Negative: Sterile DMSO/MHB.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Protocol B: MTT Cytotoxicity Assay

Cell Lines: HepG2, HeLa

  • Seeding: Seed cells in 96-well plates at

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with the compound at varying concentrations (1–100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Phutdhawong, W., et al. (2021). "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules, 26(6), 1653. Link

    • Key Insight: Establishes the anticancer potential of the coumarin-3-carboxamide scaffold against HepG2 and HeLa cell lines.
  • Celik, H., et al. (2020). "Synthesis and Antimicrobial Activities of Coumarin-3-Carboxamide Derivatives." Revue Roumaine de Chimie, 65(6), 571–578. Link

    • Key Insight: Demonstrates the antimicrobial efficacy of halogenated coumarin-amides against Staphylococcus aureus.
  • Kalluraya, B., et al. (2000).[1] "Synthesis and biological activity of 6-substituted-3-[2-(5-substituted-2-furfurylidenehydrazino)-4-thiazolyl] coumarins." Bollettino Chimico Farmaceutico, 139(6), 263-266.[1] Link

    • Key Insight: Validates the use of 6-bromocoumarin deriv
  • BenchChem Technical Repository. (2025). "The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide." Link

    • Key Insight: General SAR data for coumarin deriv

Sources

Exploratory

Structure-Activity Relationship of 6-Bromo-3-Substituted Coumarins

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Halogen Advantage The coumarin (2H-chromen-2-one) scaffold remains a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Halogen Advantage

The coumarin (2H-chromen-2-one) scaffold remains a privileged structure in medicinal chemistry due to its inherent ability to interact with diverse biological targets, including kinases, cholinesterases, and carbonic anhydrases. Within this class, 6-bromo-3-substituted coumarins represent a high-value subclass.

The incorporation of a bromine atom at the C6 position is not merely a lipophilic modification; it fundamentally alters the electronic landscape of the benzopyrone ring, enhancing halogen bonding capabilities and metabolic stability. This guide dissects the structure-activity relationship (SAR) of this specific scaffold, providing a rational roadmap for optimizing potency in neurodegenerative and oncological applications.

Chemical Foundation & Synthetic Strategy

The Core Scaffold Logic

The 6-bromo-3-substituted coumarin scaffold derives its potency from two distinct vectors:

  • The C6-Bromo "Anchor": The bromine atom at position 6 serves as a hydrophobic anchor. It enhances membrane permeability (logP) and fills hydrophobic pockets in targets like Acetylcholinesterase (AChE) or aromatase. Furthermore, the electron-withdrawing nature of bromine lowers the electron density of the lactone ring, potentially increasing the reactivity of the Michael acceptor system at C3-C4, which can be relevant for covalent inhibition mechanisms.

  • The C3 "Warhead": The 3-position is the primary vector for diversification. Substituents here (acetyl, carbohydrazide, thiazole, amides) dictate the specific pharmacological profile (e.g., AChE vs. cytotoxicity).

Synthetic Protocol: Knoevenagel Condensation

The most robust route to access this scaffold is the Knoevenagel condensation between 5-bromosalicylaldehyde and an active methylene compound.

Visualization: Synthetic Pathway

Synthesispathway Start 5-Bromo-salicylaldehyde Intermediate Iminium/Enolate Intermediate Start->Intermediate Condensation Reagent Active Methylene (e.g., Ethyl Acetoacetate) Reagent->Intermediate Catalyst Catalyst (Piperidine/AcOH) Catalyst->Intermediate Product 6-Bromo-3-Acetylcoumarin Intermediate->Product Cyclization & -H2O

Figure 1: General synthetic pathway for 6-bromo-3-substituted coumarins via Knoevenagel condensation.

Detailed Experimental Protocols

Synthesis of 6-Bromo-3-acetylcoumarin

This compound serves as a versatile precursor for more complex derivatives (e.g., hydrazones, thiazoles).

Reagents:

  • 5-Bromosalicylaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Piperidine (Catalytic amount, ~5 drops)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (2.01 g) and ethyl acetoacetate (1.30 g) in 20 mL of absolute ethanol.

  • Catalysis: Add 5 drops of piperidine. The solution may turn slightly yellow/orange, indicating imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The product should precipitate as a solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from ethanol/chloroform to yield needle-like crystals.

  • Validation:

    • Melting Point: Expect ~215–217°C.

    • 1H-NMR (DMSO-d6): Look for the singlet at δ 8.5–8.7 ppm (C4-H) and the acetyl methyl group at δ 2.6 ppm.

Biological Assay: Ellman’s Method for AChE Inhibition

To validate the biological activity of the synthesized derivatives, the Ellman assay is the gold standard.

Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATChI) - Substrate

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

Workflow:

  • Preparation: Dissolve test compounds in DMSO (stock solution). Dilute with buffer to desired concentrations (ensure DMSO < 0.1% in final well).

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer

    • 20 µL Test Compound Solution

    • 20 µL AChE Enzyme Solution (0.2 U/mL)

    • Incubate at 25°C for 10 minutes.

  • Reaction Trigger: Add 10 µL of DTNB (10 mM) and 10 µL of ATChI (15 mM).

  • Measurement: Monitor absorbance at 412 nm immediately for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Determine IC50 using non-linear regression.
    

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by the interplay between the stable 6-bromo core and the variable 3-substituent.

The C6-Bromo Effect (Electronic & Steric)
  • Lipophilicity: The 6-Br substituent significantly increases logP compared to the 6-H or 6-methoxy analogs. This aids in crossing the Blood-Brain Barrier (BBB), a critical requirement for Alzheimer's therapeutics.

  • Halogen Bonding: In docking studies (e.g., against AChE), the 6-Br atom often engages in halogen bonding with backbone carbonyls of residues like Trp286 (peripheral anionic site), stabilizing the ligand-enzyme complex.

The C3-Substituent (The Target Vector)

The nature of the group at C3 determines the primary biological activity.

C3 Substituent ClassPrimary Target/ActivityMechanism of ActionKey SAR Insight
Acetyl / Acyl Antimicrobial / PrecursorMichael AcceptorModerate activity; serves as a scaffold for hydrazones.
Carboxamide AChE / BuChE Inhibition Dual Binding SiteAmide linker provides flexibility to span the AChE gorge.
Thiazole Anticancer / AChE Intercalation / H-BondingThe thiazole ring adds aromatic surface area for

stacking.
Hydrazide-Hydrazone Anticancer (PANC-1) Apoptosis InductionThe -CONHN=CH- linker chelates metals or binds active site residues.
Visualization: SAR Logic Map

SAR_Logic Core 6-Bromo-Coumarin Core C6_Effect Position 6: Bromine Core->C6_Effect C3_Effect Position 3: Substituent Core->C3_Effect Lipophilicity Increases logP (BBB Permeability) C6_Effect->Lipophilicity Binding Halogen Bonding (Trp286 in AChE) C6_Effect->Binding Neuro Neuroprotection (AChE Inhibition) Lipophilicity->Neuro Access Amide Amide Linker (e.g., Morpholine) C3_Effect->Amide Heterocycle Heterocycle (e.g., Thiazole) C3_Effect->Heterocycle Amide->Neuro High Potency Cancer Cytotoxicity (MCF-7, PANC-1) Heterocycle->Cancer Intercalation

Figure 2: SAR Decision Tree illustrating the functional roles of C6 and C3 modifications.

Case Study: Potent AChE Inhibitors

A study by Anand et al. and Haghighijou et al. highlighted the efficacy of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide .

  • Structure: 6-Br Coumarin core + Carboxamide linker + Morpholine tail.

  • Activity: IC50 values in the nanomolar range for AChE.

  • Mechanistic Insight: The coumarin ring binds to the peripheral anionic site (PAS), while the morpholine nitrogen (protonated at physiological pH) interacts with the catalytic anionic site (CAS) via cation-

    
     interactions. The 6-Br atom stabilizes the PAS binding.
    

Quantitative Comparison:

CompoundSubstituent (C3)Substituent (C6)AChE IC50 (µM)Reference
Scopoletin -H-OMe, -OH>100[3]
CMRN1 -Acetyl-Br56 (Antioxidant %)[1]
Derivative 5d -Carboxamide-Morpholine-Br0.043 [2]
Derivative 5g -Carboxamide-Propylmorpholine-H0.076[2]

Note: The presence of Br at C6 (Derivative 5d) often improves selectivity for BuChE or maintains high AChE potency compared to unsubstituted analogs.

References

  • Haghighijou, Z. et al. (2019). "Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents." Chemistry & Biodiversity. [Link]

  • Lee, K.Y. et al. (2014).[1] "Synthesis of aminoalkyl-substituted coumarin derivatives as acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry. [Link]

  • Al-Majedy, Y. et al. (2017).[2] "Coumarins as potential antioxidant agents: A review." Systematic Reviews in Pharmacy. [Link]

  • Frontiers in Chemistry. (2023). "Syntheses, reactivity, and biological applications of coumarins." Frontiers. [Link]

Sources

Foundational

Coumarin-3-Carboxamide Derivatives as Anticancer Agents: From Synthesis to Cellular Mechanisms

An In-Depth Technical Guide for Drug Development Professionals Abstract Coumarin-3-carboxamide derivatives have emerged as a highly promising and versatile scaffold in the discovery of novel anticancer agents.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Coumarin-3-carboxamide derivatives have emerged as a highly promising and versatile scaffold in the discovery of novel anticancer agents.[1][2] This class of compounds leverages the privileged structure of the coumarin nucleus, enhancing its therapeutic potential through strategic modification at the C3-position with a carboxamide moiety. This modification allows for extensive chemical diversification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, multifaceted mechanisms of action, and structure-activity relationships of these derivatives. We will explore their ability to induce apoptosis, selectively inhibit tumor-associated enzymes like carbonic anhydrase IX, and modulate key signaling pathways involved in cancer cell proliferation and survival. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with the foundational knowledge required to advance this promising class of molecules toward clinical application.

The Rationale: Why the Coumarin-3-Carboxamide Scaffold?

The coumarin (2H-1-benzopyran-2-one) core is a ubiquitous motif in natural products and has long been recognized for its broad spectrum of biological activities, including anticancer properties.[1][2][3] However, the strategic introduction of a carboxamide group at the 3-position has unlocked a new dimension of therapeutic potential. This modification is not arbitrary; it serves several key functions in drug design:

  • Vector for Diversity: The amide bond provides a synthetically accessible handle to introduce a vast array of substituents (R-groups). This allows for the systematic exploration of chemical space to optimize target binding, selectivity, and pharmacokinetic properties.

  • Hydrogen Bonding Hub: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. This facilitates strong and specific interactions with biological targets such as enzyme active sites and protein receptors, which is often a prerequisite for high potency.

  • Modulation of Physicochemical Properties: The nature of the R-group on the amide nitrogen can be tailored to influence crucial drug-like properties, including solubility, lipophilicity, and metabolic stability.

  • Target-Specific Interactions: As research has shown, specific side chains on the carboxamide can direct the molecule to distinct biological targets, leading to diverse mechanisms of action ranging from enzyme inhibition to the modulation of protein-protein interactions.[4][5][6]

This inherent modularity and the ability to engage in critical molecular interactions are the primary drivers behind the extensive investigation of coumarin-3-carboxamides as a privileged class of anticancer agents.[1][2]

Synthetic Strategies: Building the Core Scaffold

The synthesis of coumarin-3-carboxamide derivatives is generally robust and proceeds through the formation of an amide bond between a coumarin-3-carboxylic acid precursor and a desired amine. The following workflow outlines a standard, reliable approach.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Analysis A Salicylaldehyde Derivative C Coumarin-3-carboxylic Acid Derivative A->C Knoevenagel Condensation B Active Methylene Compound B->C D Coumarin-3-carboxylic Acid Derivative G Final Coumarin-3-carboxamide Product D->G Amidation E Primary/Secondary Amine (R-NHR') E->G F Coupling Agent (e.g., HATU, DCC) F->G H Final Product I Column Chromatography H->I J Recrystallization I->J K Purified Compound J->K L Spectroscopic Analysis (NMR, MS, IR) K->L Structure Confirmation

Caption: General workflow for the synthesis and purification of coumarin-3-carboxamides.

Experimental Protocol: Synthesis of a Representative Coumarin-3-Carboxamide

This protocol describes the synthesis of N-(4-fluorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, a derivative with reported anticancer activity.[7][8][9]

Objective: To synthesize a target coumarin-3-carboxamide via amide coupling.

Materials:

  • 7-hydroxycoumarin-3-carboxylic acid

  • 4-fluoroaniline

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/EtOAc mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxycoumarin-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add 4-fluoroaniline (1.1 eq) to the solution, followed by the base, Et3N (2.5 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the coupling agent, HATU (1.2 eq), portion-wise while stirring. Causality Note: The base neutralizes the carboxylic acid and the HCl byproduct, while HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if applicable), leading to higher yields.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a separatory funnel containing water and EtOAc.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution (to remove unreacted acid), water, and brine. Self-Validation: These washing steps are critical to remove impurities and ensure a cleaner crude product, which simplifies the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% EtOAc in hexane) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][10]

Mechanisms of Anticancer Action

Coumarin-3-carboxamide derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a significant advantage in overcoming the complexity and redundancy of cancer signaling networks.

Selective Inhibition of Carbonic Anhydrases (CA IX & XII)

One of the most well-documented and compelling mechanisms of action is the selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII.[4][11][12]

The Rationale for Targeting CA IX/XII:

  • Hypoxia and Tumor Acidosis: Solid tumors often outgrow their blood supply, leading to regions of low oxygen (hypoxia).[11][12] Hypoxic cancer cells switch to anaerobic glycolysis, producing an excess of lactic acid and protons (H+).

  • pH Regulation: To survive this acidic environment, cancer cells upregulate membrane-bound enzymes like CA IX and XII. These enzymes catalyze the rapid conversion of CO2 to bicarbonate (HCO3-) and protons, effectively exporting acid out of the cell.[12][13]

  • Tumor Progression: This process maintains a neutral intracellular pH (pHi), which is essential for cancer cell survival and proliferation, while contributing to an acidic tumor microenvironment (TME). The acidic TME promotes invasion, metastasis, and resistance to therapy.[11]

Coumarin-3-carboxamides act as potent and selective inhibitors of CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[4] By inhibiting CA IX/XII, these compounds disrupt the pH regulation mechanism of cancer cells, leading to intracellular acidification, suppression of proliferation, and ultimately, cell death.

Diagram: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

G cluster_0 Tumor Microenvironment (Acidic, pH < 7.0) cluster_1 Cancer Cell (Intracellular pH ~7.2) TME H⁺ TME2 H⁺ Glycolysis Anaerobic Glycolysis CO2 CO₂ Glycolysis->CO2 H_in H⁺ Glycolysis->H_in CA9 CA IX CO2->CA9 H2O H₂O H2O->CA9 HCO3 HCO₃⁻ CA9->HCO3 CA9->H_in H_in->TME Export Proliferation Cell Survival & Proliferation H_in->Proliferation Enables Apoptosis Apoptosis H_in->Apoptosis Accumulation Leads to Coumarin Coumarin-3-carboxamide Derivative Coumarin->CA9 INHIBITS Coumarin->Apoptosis

Caption: Inhibition of CA IX by coumarin-3-carboxamides disrupts pH balance, leading to apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which coumarin-3-carboxamides eliminate cancer cells.[14] This is often achieved through the intrinsic (mitochondrial) pathway.

  • Mitochondrial Disruption: Potent derivatives have been shown to decrease the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[1]

  • Bcl-2 Family Regulation: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14][15] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Caspase Activation: This permeabilization releases cytochrome c into the cytoplasm, which triggers the activation of a cascade of executioner enzymes called caspases (e.g., caspase-9 and caspase-3), leading to the systematic dismantling of the cell.[14][15]

  • Reactive Oxygen Species (ROS): Some derivatives also induce the production of ROS, which can further damage mitochondria and push the cell towards apoptosis.[1]

Diagram: The Intrinsic Apoptosis Pathway

G Coumarin Coumarin-3-carboxamide Derivative Bax Bax (Pro-apoptotic) Coumarin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Permeabilizes Membrane Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Coumarin-3-carboxamides can induce apoptosis by modulating Bcl-2 family proteins.

Multi-Kinase Inhibition

Several coumarin-3-carboxamide derivatives have been identified as inhibitors of protein kinases that are critical for cancer cell growth and survival.

  • Casein Kinase 2 (CK2): Molecular docking studies have suggested that some derivatives bind to the active site of CK2, an enzyme that is overexpressed in many cancers and promotes cell proliferation and suppresses apoptosis.[7][8][16]

  • VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key anti-angiogenic strategy. Certain coumarin-amino acid derivatives have demonstrated potent VEGFR-2 inhibition, suggesting they can block the formation of new blood vessels that tumors need to grow.[5]

  • ErbB-2 (HER2): In breast cancer models, specific derivatives showed inhibitory activity against the ErbB-2 kinase, a key driver in HER2-positive breast cancer.[6]

Structure-Activity Relationship (SAR) Insights

Systematic studies have provided valuable insights into how the chemical structure of coumarin-3-carboxamides relates to their anticancer activity.

Position/MoietySubstituent TypeEffect on Anticancer ActivityReference
Coumarin Ring (C6, C7) Electron-withdrawing groups (e.g., 6-Cl)Often increases potency, particularly against ErbB-2.[6]
Hydroxy groups (e.g., 7-OH)Can be crucial for activity, especially for CA inhibitors.[4][14]
Amide Nitrogen (Fluoro)phenyl groupsHalogen substitution (e.g., 4-fluoro, 2,5-difluoro) on the phenyl ring significantly enhances cytotoxicity against cell lines like HeLa and HepG2.[7][8][9]
Sulfonylamide moietiesFound to be critical for both high cytotoxicity and improved selectivity for cancer cells over normal cells.[1]
Amino acid conjugatesCan confer inhibitory activity against specific targets like VEGFR-2 and Topoisomerase II.[5]
Bis-amides (dimeric structures)Can exhibit very high cytotoxicity, sometimes comparable to doxorubicin.[1]

These findings underscore the importance of the substituent on the amide nitrogen for directing both the potency and the mechanism of action of the compound. The presence of halogen atoms and sulfonyl groups are particularly promising features for designing next-generation derivatives.[1][7]

In Vitro Evaluation: Core Protocols

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of a coumarin-3-carboxamide derivative on cancer cell lines and calculate the IC50 (half-maximal inhibitory concentration).

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a normal cell line (e.g., LLC-MK2) for selectivity assessment.[7][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (dissolved in DMSO to make a stock solution).

  • Doxorubicin or 5-Fluorouracil (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (for formazan dissolution).

  • 96-well microplates.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells containing the highest concentration of DMSO used (typically <0.5%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis. Self-Validation: The inclusion of positive and vehicle controls is essential to validate the assay's performance and ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

Future Perspectives

The field of coumarin-3-carboxamide anticancer agents is vibrant and continues to evolve. Future research should focus on several key areas:

  • Mechanism Deconvolution: For novel potent compounds, especially those that inhibit proliferation without inducing apoptosis, further investigation is needed to elucidate the precise molecular targets.[17]

  • In Vivo Efficacy: While many derivatives show excellent in vitro potency, more extensive in vivo studies in relevant animal cancer models are required to evaluate their efficacy, pharmacokinetics, and safety profiles.[14][15]

  • Combination Therapies: The multi-mechanistic nature of these compounds makes them ideal candidates for combination therapies with existing chemotherapeutics or targeted agents to achieve synergistic effects and overcome drug resistance.

  • Targeted Delivery: Developing drug delivery systems (e.g., nanoparticles) to specifically deliver these compounds to tumor tissues could enhance their therapeutic index by increasing efficacy and reducing potential off-target toxicity.

Conclusion

Coumarin-3-carboxamide derivatives represent a versatile and powerful platform for the development of next-generation anticancer drugs. Their synthetic tractability, ability to engage in high-affinity interactions with biological targets, and their multifaceted mechanisms of action—including the induction of apoptosis and the unique ability to selectively target the tumor microenvironment via CA IX/XII inhibition—make them exceptionally attractive candidates for further preclinical and clinical development. The continued exploration of their structure-activity relationships will undoubtedly lead to the discovery of even more potent, selective, and effective therapeutic agents for the treatment of a wide range of cancers.

References

  • Gerasimova, A. D., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Available at: [Link]

  • Çelik, H., & Yilmaz, S. (2022). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. Available at: [Link]

  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Available at: [Link]

  • Gudipati, R., et al. (2019). Design, synthesis and biological evaluation of coumarin-3-carboxamides as selective carbonic anhydrase IX and XII inhibitors. Bioorganic Chemistry, 86, 386-392. Available at: [Link]

  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Semantic Scholar. Available at: [Link]

  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Angapelly, S., et al. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules, 27(23), 8343. Available at: [Link]

  • El-Sayed, M. A., & Khorshid, F. A. (n.d.). Biochemical studies on coumarin derivatives as antioxidant and antitumor agents. International Journal of Advanced Research. Available at: [Link]

  • Koley, M., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. Available at: [Link]

  • Fargnoli, A. S., et al. (2016). Current Developments of C3-Substituted Coumarin Hybrids as Anti-Cancer Agents. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 225-233. Available at: [Link]

  • Angapelly, S., et al. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. PMC. Available at: [Link]

  • Singh, M., et al. (2022). Recent advances on anticancer activity of coumarin derivatives. ResearchGate. Available at: [Link]

  • Khodarahmi, F., et al. (2022). Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. International Journal of Cancer Management, 15(1). Available at: [Link]

  • Angapelly, S., et al. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. ResearchGate. Available at: [Link]

  • Khodarahmi, F., et al. (2022). Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. ResearchGate. Available at: [Link]

  • Gerasimova, A. D., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. PMC. Available at: [Link]

  • Zhang, Y., et al. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ökten, F., et al. (2025). A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell line. Journal of Receptors and Signal Transduction, 45(4), 230-236. Available at: [Link]

  • Koley, M., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Semantic Scholar. Available at: [Link]

  • Maresca, A., et al. (2009). The Coumarin-Binding Site in Carbonic Anhydrase Accommodates Structurally Diverse Inhibitors: The Antiepileptic Lacosamide As an Example and Lead Molecule for Novel Classes of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 53(1), 335-344. Available at: [Link]

  • Nowak, K., et al. (2024). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC. Available at: [Link]

  • Zhang, Y., et al. (2024). Anticancer mechanism of coumarin-based derivatives. PubMed. Available at: [Link]

  • Bhat, A. A., et al. (2024). Current advancements in synthesis, anticancer activity, and structure–activity relationship (SAR) of coumarin derivatives. CoLab.ws. Available at: [Link]

  • Koley, M., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. Available at: [Link]

  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. Available at: [Link]

  • Phutdhawong, W., et al. (2021). Synthesis and biological activity evaluation of coumarin-3-carboxamide derivatives. Kasetsart University. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin (CAS 128171-57-3)

For Researchers, Scientists, and Drug Development Professionals Abstract Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2] This technical guide focuses on a specific synthetic derivative, 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin, providing a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an exploration of its potential biological activities based on the established structure-activity relationships of related coumarin congeners. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to the Coumarin Scaffold

The coumarin nucleus, consisting of a fused benzene and α-pyrone ring, is a privileged scaffold in drug discovery.[1][2] Naturally occurring and synthetically derived coumarins have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticoagulant, anticancer, antimicrobial, and neuroprotective properties.[3][4][5] The versatility of the coumarin ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[6][7] The subject of this guide, 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin, incorporates several key pharmacophoric features: a bromine atom at the 6-position, and a 2,5-dichlorophenylcarbamoyl moiety at the 3-position, suggesting a potential for unique biological interactions.

Physicochemical Properties

While experimental data for 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin is not extensively available in public literature, its key physicochemical properties can be predicted based on its structure. These calculated values are crucial for anticipating its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 128171-57-3Internal Data
Molecular Formula C₁₆H₈BrCl₂NO₃Calculated
Molecular Weight 413.05 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water.Inferred
Melting Point Not available. Expected to be a high-melting solid.-
LogP 4.5 - 5.5 (estimated)Inferred

Proposed Synthesis Pathway

A plausible and efficient synthesis of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin can be envisioned starting from the readily available 6-bromocoumarin-3-carboxylic acid. This multi-step synthesis leverages well-established reactions in organic chemistry.

Experimental Protocol:

Step 1: Synthesis of 6-Bromocoumarin-3-carboxylic acid

This precursor can be synthesized via the Knoevenagel condensation of 5-bromosalicylaldehyde with malonic acid in the presence of a base such as pyridine or piperidine.

Step 2: Formation of 6-Bromocoumarin-3-carbonyl chloride

6-Bromocoumarin-3-carboxylic acid (1 equivalent) is refluxed with thionyl chloride (SOCl₂) (2-3 equivalents) in an inert solvent such as toluene or dichloromethane (DCM) for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

Step 3: Amide Bond Formation

The crude 6-bromocoumarin-3-carbonyl chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). To this solution, 2,5-dichloroaniline (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) are added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

Step 4: Work-up and Purification

The reaction mixture is washed sequentially with dilute hydrochloric acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the target compound, 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents for Amidation cluster_product Final Product A 6-Bromocoumarin-3-carboxylic acid C 6-Bromocoumarin-3-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin C->F Amidation D 2,5-Dichloroaniline D->F E Triethylamine (TEA) E->F

Caption: Proposed synthesis of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin.

Potential Biological Activities and Mechanisms of Action

While direct biological data for 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin is scarce, the structural motifs present in the molecule allow for informed hypotheses regarding its potential pharmacological activities.

Anticancer Activity

Coumarin-3-carboxamides have emerged as a promising class of anticancer agents.[8][9] The presence of the amide linkage at the 3-position is often crucial for cytotoxic activity. Furthermore, halogen substitutions on both the coumarin ring and the phenylcarbamoyl moiety can enhance anticancer potency.

Proposed Mechanism of Action:

A potential mechanism of action for this compound could involve the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. The coumarin scaffold can act as a scaffold for binding to the ATP-binding pocket of various kinases. The dichlorophenyl group may provide additional hydrophobic and halogen bonding interactions, enhancing binding affinity and selectivity.

Anticancer_Mechanism cluster_compound Compound cluster_target Cellular Target cluster_pathway Signaling Pathway cluster_outcome Outcome Compound 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin Kinase Protein Kinase Compound->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits TumorGrowth Inhibition of Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth Induces

Caption: Hypothetical anticancer mechanism of action.

Antimicrobial Activity

6-Halogenated coumarins have been reported to possess significant antibacterial and antifungal properties.[6][10] The lipophilicity conferred by the bromine and chlorine atoms may facilitate the compound's ability to penetrate microbial cell membranes.

Proposed Mechanism of Action:

The antimicrobial action could arise from the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The planar coumarin ring system can intercalate with microbial DNA, interfering with replication and transcription.

Conclusion and Future Directions

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin is a synthetic coumarin derivative with significant potential for further investigation as a therapeutic agent. Based on the extensive literature on related compounds, it is a promising candidate for screening in anticancer and antimicrobial assays. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities in relevant in vitro and in vivo models to validate the hypotheses presented in this guide.

References

  • Kalluraya, B., Vishwanatha, P., Isloor, A. M., Rai, G., & Kotian, M. (2000). Synthesis and biological activity of 6-substituted-3-[2-(5-substituted-2-furfurylidenehydrazino)-4-thiazolyl] coumarins. Boll Chim Farm, 139(6), 263-6.
  • Sharma, D., & Makrandi, J. K. (2014). A facile and efficient synthesis of 3-cyanocoumarins catalyzed by molecular iodine. Journal of the Serbian Chemical Society, 79(5), 527-531.
  • Al-Warhi, T., Al-Hazimi, H. M. A., & El-Baih, F. E. M. (2016).
  • Hernandez-Vazquez, E., et al. (2023).
  • Hernandez-Vazquez, E., et al. (2023).
  • Srikrishna, D., Godugu, C., & Dubey, P. K. (2018). A Review on Pharmacological Properties of Coumarins. Mini reviews in medicinal chemistry, 18(2), 113-141.
  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003). Preparation of Some New Coumarin Derivatives with Biological Activity. Molecules, 8(1), 181-189.
  • Hernandez-Vazquez, E., et al. (2023).
  • Hernandez-Vazquez, E., et al. (2023).
  • Lee, Y. R., et al. (2021).
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2013). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 18(7), 7793-7809.
  • Sanna, C., et al. (2018). Coumarin–Dithiocarbamate Derivatives as Biological Agents. Molecules, 23(10), 2568.
  • Celik, H., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(1), 69-75.
  • The Study on Biological and Pharmacological Activity of Coumarins. (2016).
  • COUMARIN DERIVATIVES HAVING DIFFERENT BIOLOGICAL ACTIVITIES. (2019).
  • Sanna, C., et al. (2018). Coumarin–Dithiocarbamate Derivatives as Biological Agents. Molecules, 23(10), 2568.
  • Eldydamony, N. M. A., et al. (2016). Coumarins: Biological activity and SAR studies. Der Pharma Chemica, 8(15), 61-74.
  • Gorniak, I., & Szumny, A. (2022).
  • Overview on developed synthesis procedures of coumarin heterocycles. (2020). Journal of the Iranian Chemical Society.
  • Coumarin heterocyclic derivatives: chemical synthesis and biological activity. (2015). RSC Publishing.
  • Lee, Y. R., et al. (2021).
  • Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene c
  • Al-difar, H. A., et al. (2021). SYNTHESIS OF NOVEL SERIES OF COUMARIN DERIVATIVES. Journal of Medicinal and Chemical Sciences.

Sources

Foundational

Mechanism of Action of Halogenated Coumarin Carboxamides: A Technical Guide

Executive Summary This guide dissects the pharmacodynamic and kinetic mechanisms of halogenated coumarin-3-carboxamides , a privileged scaffold in medicinal chemistry. Unlike generic coumarins, the integration of a carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide dissects the pharmacodynamic and kinetic mechanisms of halogenated coumarin-3-carboxamides , a privileged scaffold in medicinal chemistry. Unlike generic coumarins, the integration of a carboxamide linker at the C3 position, combined with strategic halogenation (F, Cl, Br, I) on the phenyl ring, unlocks a dual-mode of action: suicide inhibition of metalloenzymes (specifically Urease) and multi-target modulation in oncology (CK2 inhibition and ROS-mediated apoptosis).

This document is structured for researchers requiring actionable mechanistic insights, validated experimental protocols, and structural-activity relationship (SAR) logic.

Structural Biology & SAR Analysis

The efficacy of halogenated coumarin carboxamides relies on a tripartite structural architecture. Each domain contributes to specific binding interactions within the target active sites.

The Pharmacophore Triad
  • Coumarin Core (Benzopyrone): Acts as a hydrophobic anchor. In Cholinesterase (AChE) inhibition, this moiety engages in

    
     stacking with the peripheral anionic site (PAS), specifically Trp286.
    
  • Carboxamide Linker (-CONH-): A critical hydrogen-bond switch. It orients the molecule to bridge the catalytic site and the allosteric site. In Urease, the carbonyl oxygen acts as a metal chelator or H-bond acceptor for histidine residues.

  • Halogenated Phenyl Ring: The effector domain.

    • Electronic Effect: Halogens withdraw electrons, increasing the acidity of the amide NH, strengthening H-bonds with enzyme residues.

    • Sigma-Hole Interaction: Heavier halogens (Br, I) exhibit a positive electrostatic potential cap (sigma-hole) that forms strong halogen bonds with nucleophilic residues (e.g., backbone carbonyls or sulfhydryl groups).

SAR Visualization

The following diagram illustrates the impact of halogen positioning on biological activity.

SAR_Mechanism Core Coumarin-3-Carboxamide Scaffold Halogen_Ortho Ortho-Halogen (Cl/Br) Steric Clash + Entropy Core->Halogen_Ortho Halogen_Meta Meta-Halogen (F/Cl) Optimized Lipophilicity Core->Halogen_Meta Halogen_Para Para-Halogen (Br/I) Sigma-Hole Interaction Core->Halogen_Para AChE AChE Inhibition (Dual Binding Site) Halogen_Ortho->AChE Selectivity for AChE over BuChE Cancer Anticancer Activity (CK2 Inhibition & ROS) Halogen_Meta->Cancer Enhanced Cell Permeability Urease Urease Inhibition (Target: Cys592) Halogen_Para->Urease Critical for Active Site Locking Halogen_Para->Cancer ROS Induction (Iodine)

Figure 1: Structure-Activity Relationship (SAR) map highlighting how halogen positioning dictates target selectivity between Urease, AChE, and Cancer pathways.

Mechanism 1: Urease Inhibition (The Cys592 Lock)

Halogenated coumarin carboxamides act as potent, non-competitive or mixed inhibitors of urease (specifically Canavalia ensiformis and H. pylori urease).

Mechanistic Pathway

The inhibition is driven by the interaction with the sulfhydryl group of Cysteine 592 located on the mobile flap of the active site.

  • Entry: The coumarin moiety enters the hydrophobic pocket.

  • Stabilization: The carboxamide linker forms H-bonds with His593 and Ala636 .

  • The Lock (Halogen Bonding): A para-bromo or para-iodo substituent positions itself to form a halogen bond with the thiolate of Cys592 . This interaction restricts the mobility of the active site flap, preventing the substrate (urea) from reaching the Nickel metallocenter.

Quantitative Data: Halogen Impact

Table 1: Comparative IC50 values for Urease Inhibition (Source: Derived from Fabris et al. [1])

Compound VariantSubstituent (R)IC50 (µM)Mechanism Note
2a H (Unsubstituted)> 100Weak binding; flap remains mobile.
2b 2-Br (Ortho)48.5Steric hindrance reduces fit.
2d 4-Br (Para) 22.1 Optimal Sigma-hole interaction with Cys592.
Standard Thiourea21.0Positive Control.

Mechanism 2: Anticancer Activity (CK2 & ROS)

In oncology, these compounds function as "dirty drugs" (multi-target agents), which is advantageous for overcoming resistance.

Casein Kinase 2 (CK2) Inhibition

CK2 is a serine/threonine kinase upregulated in various cancers (e.g., HepG2, HeLa).

  • Binding Mode: The coumarin scaffold mimics ATP. The carboxamide group occupies the adenine-binding pocket.

  • Halogen Role: Fluorine substitution (4-F or 2,5-difluoro) enhances metabolic stability and creates specific dipole interactions with the hinge region of the kinase, inhibiting phosphorylation of downstream survival factors (e.g., Akt).

ROS-Mediated Apoptosis

Heavier halogens (Iodine) induce oxidative stress.

  • Pathway: The compound uncouples mitochondrial respiration.

  • Effect: Rapid accumulation of Reactive Oxygen Species (ROS)

    
     DNA Damage 
    
    
    
    G2/M Cell Cycle Arrest
    
    
    Apoptosis.

Anticancer_Pathway cluster_Kinase Kinase Pathway cluster_ROS Oxidative Stress Pathway Drug Halogenated Coumarin Carboxamide (e.g., 4-F, 4-I) CK2 Inhibition of CK2 Drug->CK2 Mito Mitochondrial Uncoupling Drug->Mito Akt Reduced Akt Phosphorylation CK2->Akt Survival Decreased Cell Survival Signals Akt->Survival Apoptosis Apoptosis Survival->Apoptosis ROS ROS Accumulation (Superoxide/H2O2) Mito->ROS DNA DNA Damage ROS->DNA Arrest G2/M Phase Arrest DNA->Arrest Arrest->Apoptosis

Figure 2: Dual anticancer mechanism showing simultaneous kinase inhibition and oxidative stress induction.

Experimental Protocols

To validate these mechanisms in your own lab, use the following standardized protocols.

Synthesis: Modified Pechmann & Amidation

Rationale: Direct amidation of the carboxylic acid ensures the integrity of the coumarin ring.

  • Precursor Synthesis: React salicylaldehyde with Meldrum's acid (ethanol, reflux, catalytic piperidine) to yield coumarin-3-carboxylic acid .

  • Activation: Dissolve the acid (1 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2 eq). Stir for 30 min at RT to form the active ester.

  • Coupling: Add the specific halogenated aniline (1.1 eq). Stir for 4-6 hours.

  • Purification: Precipitate with cold water. Recrystallize from ethanol.

    • QC Check: Confirm amide peak in IR (~1650 cm⁻¹) and NH proton in ¹H-NMR (~8.5-9.0 ppm).

Urease Inhibition Assay (Indophenol Method)

Rationale: This colorimetric assay measures ammonia production, the direct product of urease activity.

  • Preparation: Dissolve test compounds in DMSO (Final conc. < 1%). Prepare Jack Bean Urease (5 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: Mix 25 µL enzyme + 25 µL compound. Incubate at 37°C for 15 min.

  • Substrate Addition: Add 55 µL Urea (100 mM). Incubate for 15 min.

  • Development: Add 45 µL Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL Alkali reagent (0.5% w/v NaOH, 0.1% active chloride).

  • Read: Measure Absorbance at 630 nm after 50 min.

    • Calculation:

      
      .
      
Molecular Docking Setup (Validation)
  • Software: AutoDock Vina or Gold.

  • Grid Box (Urease): Center on Cys592 of H. pylori urease (PDB ID: 1E9Y).

  • Grid Box (CK2): Center on the ATP-binding cleft (PDB ID: 3PE1).

  • Key Parameter: Enable "Halogen Bonding" scoring function if available; otherwise, manually inspect distances (< 3.5 Å) and angles (160-180°) between the halogen and the nucleophilic residue.

References

  • Fabris, M. et al. (2023). Exploring Urease Inhibition by Coumarin Derivatives through in silico and in vitro Methods. ScienceOpen. Link

  • Phutdhawong, W. et al. (2021).[1][2][3] Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Link

  • Moi, D. et al. (2022).[4] Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules. Link

  • Hassan, M.Z. et al. (2016). Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. ACS Omega. Link

  • Keri, R.S. et al. (2021). A Review on Anti-urease Potential of Coumarins. Current Drug Targets.[1][5][6] Link

Sources

Exploratory

The Antimicrobial Potential of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin: A Comprehensive Technical Guide

Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel therapeutic scaffolds. Among these, coumarin derivatives—specifically the coumarin-3-carboxam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel therapeutic scaffolds. Among these, coumarin derivatives—specifically the coumarin-3-carboxamides—have emerged as highly potent antimicrobial agents[1]. This technical whitepaper provides an in-depth analysis of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin (CAS: 128171-57-3), a synthetically modified benzopyrone. By integrating structural rationale, mechanistic pathways, and standardized experimental workflows, this guide serves as a foundational resource for drug development professionals seeking to evaluate and optimize halogenated coumarin derivatives for clinical applications.

Structural Rationale and Structure-Activity Relationship (SAR)

The pharmacological efficacy of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin is dictated by precise molecular modifications that enhance both target binding and cellular penetration[1][2]:

  • The Benzopyrone Core: The fundamental coumarin scaffold acts as a planar, electron-rich system capable of intercalating with bacterial enzymes and participating in redox cycling to generate reactive oxygen species (ROS)[1][3].

  • 3-Carboxamide Linkage: The transition from a simple coumarin-3-carboxylic acid to a 3-carboxamide is a critical SAR optimization. The amide nitrogen and carbonyl oxygen serve as essential hydrogen-bond donors and acceptors, significantly increasing binding affinity to the ATP-binding pocket of bacterial DNA gyrase[4][5].

  • Halogenation (6-Bromo and 2,5-Dichloro substitutions): The introduction of heavy halogens serves a dual purpose. First, it drastically increases the lipophilicity (

    
    ) of the molecule, which is a prerequisite for penetrating the thick peptidoglycan layer of Gram-positive bacteria[2]. Second, the electron-withdrawing nature of the halogens stabilizes the molecule against premature metabolic degradation.
    

Mechanism of Action (MoA)

Coumarin-3-carboxamides exert their bactericidal effects through a synergistic, dual-action mechanism[1][6].

  • Topoisomerase II (DNA Gyrase) Inhibition: Unlike beta-lactams that target cell wall synthesis, this compound penetrates the cytoplasm and acts as a competitive inhibitor of DNA gyrase. By blocking the ATP-binding site, it prevents the supercoiling of bacterial DNA, halting replication and leading to fatal DNA fragmentation[6].

  • Oxidative Stress Induction: The compound undergoes intracellular redox cycling, leading to the accumulation of ROS. This oxidative burst disrupts lipid membranes and denatures essential bacterial proteins, accelerating cell death[1][3].

MOA A 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin B Cell Wall Penetration (Halogen-Enhanced Lipophilicity) A->B High log P C DNA Gyrase (Topoisomerase II) Binding B->C Target Engagement E ROS Generation (Oxidative Stress) B->E Intracellular Accumulation D Inhibition of DNA Supercoiling C->D ATP-site Blockade F Bacterial Cell Death (Bactericidal Effect) D->F DNA Fragmentation E->F Membrane/Protein Damage

Fig 1. Dual-action antimicrobial mechanism of halogenated coumarin-3-carboxamides.

Quantitative Antimicrobial Efficacy

Because highly halogenated coumarins exhibit distinct spectrum biases, their efficacy is most pronounced against Gram-positive pathogens. The following table synthesizes expected Minimum Inhibitory Concentration (MIC) ranges for 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin, extrapolated from validated in vitro assays of structurally analogous halogenated coumarin-3-carboxamides[1][4].

Pathogen ClassificationBacterial StrainExpected MIC (µg/mL)Mechanism of Susceptibility / Resistance
Gram-Positive Staphylococcus aureus (ATCC 29213)15.6 - 31.2High susceptibility due to lipid-rich cell wall allowing rapid lipophilic penetration.
Gram-Positive Methicillin-Resistant S. aureus (MRSA)31.2 - 62.5Retains efficacy as the MoA (DNA Gyrase) bypasses PBP2a mutations.
Gram-Positive Bacillus subtilis15.6 - 31.2High susceptibility to ROS-induced membrane damage.
Gram-Negative Escherichia coli (ATCC 25922)125 - >250Reduced efficacy due to active efflux pumps and outer membrane barrier.
Fungal Candida albicans>250General lack of target engagement with fungal topoisomerases.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Synthesis and Purification Workflow

Objective: Synthesize 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin with high atom-economy and purity[1][3].

  • Step 1: Activation. Dissolve 1.0 equivalent of 6-bromo-coumarin-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of 1,1'-carbonyldiimidazole (CDI).

    • Causality: CDI is utilized instead of thionyl chloride to activate the carboxylic acid under mild, neutral conditions. This prevents the degradation or ring-opening of the delicate benzopyrone core that often occurs in highly acidic environments[1].

  • Step 2: Coupling. Stir the mixture at room temperature for 1 hour until

    
     evolution ceases. Add 1.1 equivalents of 2,5-dichloroaniline.
    
    • Causality: Allowing complete activation before adding the amine prevents the formation of unreactive urea byproducts.

  • Step 3: Reflux and Precipitation. Heat the reaction to 80°C for 4-6 hours. Cool to room temperature and pour over crushed ice.

    • Causality: The sudden shift in solvent polarity forces the highly lipophilic halogenated product to precipitate, leaving unreacted polar starting materials in the aqueous phase.

  • Step 4: Purification. Filter the precipitate and recrystallize from hot ethanol/DMF. Confirm structure via

    
    -NMR, 
    
    
    
    -NMR, and HRMS[3][5].
In Vitro Broth Microdilution Assay (MIC Determination)

Objective: Determine the MIC against standard ATCC bacterial strains using a colorimetric viability indicator[4].

  • Step 1: Compound Formulation. Dissolve the purified compound in 100% molecular-grade DMSO to create a 10 mg/mL stock.

    • Causality: Halogenated coumarins are highly hydrophobic. Aqueous buffers will cause immediate precipitation.

  • Step 2: Serial Dilution. In a 96-well plate, perform two-fold serial dilutions using Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in any well does not exceed 1% (v/v).

    • Causality: DMSO concentrations above 1% induce bacterial cytotoxicity, which will yield false-positive MIC readings.

  • Step 3: Inoculation. Adjust the bacterial suspension to a 0.5 McFarland standard and dilute to achieve a final well concentration of

    
     CFU/mL. Incubate at 37°C for 18-24 hours.
    
  • Step 4: Resazurin Addition (Self-Validation Step). Add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality: Because the coumarin compound may precipitate slightly and mimic bacterial turbidity, optical density (OD) readings are unreliable. Resazurin acts as an objective metabolic indicator; living bacteria reduce the blue dye to a fluorescent pink resorufin, definitively indicating viability[4].

Workflow S1 Compound Preparation (DMSO Stock Formulation) S2 Serial Dilution in Mueller-Hinton Broth S1->S2 Max 1% DMSO S3 Bacterial Inoculation (Standardized 5x10^5 CFU/mL) S2->S3 S4 Incubation (37°C for 18-24 hours) S3->S4 S5 MIC Determination (Resazurin Viability Indicator) S4->S5 Planktonic Assay S6 Biofilm Inhibition Assay (Crystal Violet Staining) S4->S6 Adherent Assay

Fig 2. Standardized workflow for evaluating in vitro antimicrobial and anti-biofilm efficacy.

Conclusion

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin represents a highly optimized scaffold within the benzopyrone family. Through strategic halogenation and carboxamide linkage, it achieves the necessary lipophilicity to penetrate Gram-positive bacterial defenses and the structural geometry required to inhibit DNA gyrase. By adhering to the rigorous, causality-driven protocols outlined in this guide, researchers can accurately assess its viability as a lead compound in the fight against multidrug-resistant pathogens.

References

  • [7] Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. PMC - NIH. Available at: [Link]

  • [8] Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. Available at: [Link]

  • [2] Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. Al-Ahliyya Amman University / Med Chem Res. Available at: [Link]

  • [6] Recent Developments on Coumarin Hybrids as Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • [4] Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. Available at: [Link]

  • [1] Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. MDPI. Available at: [Link]

  • [5] Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]

  • [3] Coumarin-3-Carboxylic Acid | CAS:531-81-7. BioCrick. Available at: [Link]

Sources

Foundational

Therapeutic Potential of 2,5-Dichlorophenyl Substituted Coumarins: A Comprehensive Technical Guide

Executive Summary Coumarins (2-oxo-2H-1-benzopyrans) represent a privileged structural motif in medicinal chemistry. Among the myriad of functionalized derivatives, 3,6-disubstituted coumarins—specifically those bearing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarins (2-oxo-2H-1-benzopyrans) represent a privileged structural motif in medicinal chemistry. Among the myriad of functionalized derivatives, 3,6-disubstituted coumarins—specifically those bearing a 2,5-dichlorophenyl ester at the 3-position and a chloromethyl group at the 6-position—have emerged as highly potent, mechanism-based inhibitors of critical serine proteases[1]. This whitepaper dissects the mechanistic basis, structure-activity relationships (SAR), and experimental validation protocols for these compounds, highlighting their therapeutic potential as targeted anticoagulants (via Thrombin and Factor Xa inhibition)[2] and as selective anti-inflammatory agents (via COX-2 modulation)[3].

Mechanistic Basis of Action: The "Suicide" Inhibition Paradigm

Unlike classical competitive inhibitors that rely solely on reversible thermodynamic binding, 2,5-dichlorophenyl 6-(chloromethyl) coumarins act as mechanism-based (suicide) inhibitors. The 2,5-dichlorophenyl moiety acts as a highly specific recognition element, docking the molecule into the S1 pocket of the target protease[1].

The inactivation follows a self-catalyzed, multi-step cascade:

  • Acylation: The catalytic serine (Ser-195) of the protease performs a nucleophilic attack on the lactone carbonyl of the coumarin, forming a transient acyl-enzyme intermediate[4].

  • Quinone Methide Generation: The opening of the lactone ring triggers an electron cascade that expels the chloride ion from the 6-chloromethyl group. This generates a highly electrophilic quinone methide intermediate directly within the active site[4].

  • Irreversible Alkylation: The quinone methide rapidly alkylates the adjacent catalytic histidine (His-57), establishing a covalent cross-link that permanently inactivates the enzyme[4].

Interestingly, the mechanism diverges slightly depending on the target. In Thrombin (THR), the addition of hydrazine to the inactivated enzyme-inhibitor complex promotes partial reactivation. Liquid Chromatography/Mass Spectrometry (LC/MS) confirms this by detecting the resurgence of native THR alongside a newly formed dihydrazide complex, proving that the intermediate states are target-specific[2].

Mechanism E Native Serine Protease (e.g., Thrombin) EI Michaelis Complex (Reversible Binding) E->EI + 2,5-Dichlorophenyl Coumarin Acyl Acyl-Enzyme Intermediate (Ser-195 Attack) EI->Acyl Lactone Ring Opening QM Quinone Methide Intermediate (Chloride Elimination) Acyl->QM 6-Chloromethyl Cleavage Reactivate Hydrazine-Induced Reactivation (Dihydrazide Complex) Acyl->Reactivate Hydrazine Rescue (THR specific) Inact Irreversibly Alkylated Enzyme (His-57 Cross-linking) QM->Inact Alkylation of Active Site

Figure 1: Mechanism-based inhibition pathway of serine proteases by 6-chloromethyl coumarins.

Structure-Activity Relationship (SAR) & Kinetic Profiling

The steric and electronic properties of the 3-position substituent are critical for dictating both absolute potency and enzyme selectivity. The 2,5-dichlorophenyl ester (Compound 30) provides optimal complementarity to the Thrombin active site, yielding an exceptional inactivation rate[1]. Replacing the ester linkage with a ketone significantly diminishes inhibitory potency, demonstrating that the conformational flexibility and electronic withdrawal provided by the ester oxygen are non-negotiable for optimal S1 pocket binding[1].

Quantitative Kinetic Data

The table below summarizes the kinetic parameters for Compound 30 (2,5-Dichlorophenyl 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylate).

Table 1: Kinetic Parameters of Compound 30

Target Enzyme

(

)
Selectivity Ratio (vs. FXa)Selectivity Ratio (vs. Trypsin)
Thrombin (THR) 37,000168-fold54-fold
Factor Xa (FXa) ~2201N/A
Trypsin ~685N/A1

Note: Data reflects the second-order rate constant of inactivation, emphasizing the compound's high selectivity for Thrombin over other coagulation cascade proteases[2],[1].

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data generation, the following protocols integrate built-in validation checkpoints.

Protocol 1: Synthesis of 2,5-Dichlorophenyl 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylate

Causality: A direct one-step esterification often fails due to the lability of the 6-chloromethyl group. A two-step activation-esterification sequence is required to prevent premature hydrolysis[4].

  • Activation: Suspend 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (

    
    , 5.0 eq) and reflux for 2 hours to form the acyl chloride.
    
    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the highly polar carboxylic acid spot completely disappears.

  • Esterification: Remove excess

    
     and solvent in vacuo. Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). Slowly add 2,5-dichlorophenol (1.1 eq) and a catalytic amount of triethylamine (TEA) at 0°C to control the exothermic reaction.
    
  • Purification & QC: Wash the organic layer with 5%

    
     to remove unreacted phenol, dry over 
    
    
    
    , and recrystallize from ethyl acetate.
    • Validation Checkpoint: Confirm structure via IR spectroscopy (ensure distinct peaks at 1769 cm⁻¹ for the ester C=O and 1721 cm⁻¹ for the lactone C=O) and

      
      H-NMR[4].
      
Protocol 2: Kinetic Evaluation via Progress Curve Method

Causality: Because mechanism-based inhibitors exhibit time-dependent inhibition, standard steady-state


 measurements will yield artificially inflated and inaccurate values. The progress curve method is mandatory to calculate the pseudo-first-order inactivation rate constant (

)[4].
  • Assay Setup: In a 96-well non-binding microplate, add 180 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% PEG 8000) containing a fluorogenic substrate specific to Thrombin.

  • Inhibitor Addition: Add 10 µL of the 2,5-dichlorophenyl coumarin inhibitor at varying concentrations (spanning 0.5 µM to 5.0 µM).

  • Initiation: Initiate the reaction by adding 10 µL of native human Thrombin (final concentration ~0.1 nM).

    • Validation Checkpoint: Include a vehicle control (DMSO) and a known competitive inhibitor (e.g., Argatroban) to validate assay dynamic range.

  • Data Acquisition: Continuously monitor fluorescence (ex/em = 360/460 nm) for 30 minutes at 25°C.

  • Mathematical Analysis: Fit the non-linear progress curves to the integrated rate equation:

    
    . Plot 
    
    
    
    vs. Inhibitor Concentration
    
    
    to determine the maximal inactivation rate (
    
    
    ) and the inhibition constant (
    
    
    ).

Workflow Syn Chemical Synthesis (Thionyl Chloride + Phenol) QC Structural QC (1H-NMR, IR, LC/MS) Syn->QC Yield & Purity Kinet Kinetic Profiling (Progress Curve Method) QC->Kinet >95% Purity Mech Mechanism Validation (Hydrazine Reactivation) Kinet->Mech Time-dependent Inhibition Data SAR & Selectivity (THR vs FXa vs Trypsin) Mech->Data Confirmed Suicide Inhibition

Figure 2: Self-validating workflow for the synthesis and kinetic evaluation of coumarin inhibitors.

Emerging Therapeutic Applications

Beyond their established role as potent anticoagulants, 2,5-dichlorophenyl substituted coumarins are rapidly expanding into other therapeutic domains:

  • Anti-Inflammatory & Oncology (COX-2 Inhibition): Recent structural hybridization efforts have fused the coumarin scaffold with thiazoline or furan moieties. Specific derivatives bearing the 2,5-dichlorophenyl group have been identified as highly selective COX-2 inhibitors (e.g., 54.81% inhibition for COX-2 vs. 6.96% for COX-1), positioning them as promising targeted anticancer agents for the management of non-small cell lung cancer[3].

  • Antiviral Activity: Historically, specific 6-bromo-3-[(2,5-dichlorophenyl)carbamoyl]-coumarin derivatives have also been investigated as inhibitors of viral reverse transcriptase, highlighting the broad-spectrum versatility of the 2,5-dichlorophenyl recognition motif.

References

  • Frédérick, R., et al. (2005). 3,6-Disubstituted Coumarins as Mechanism-Based Inhibitors of Thrombin and Factor Xa. Journal of Medicinal Chemistry. 1

  • Pochet, L., et al. (2000). Coumarinic Derivatives as Mechanism-Based Inhibitors of α-Chymotrypsin and Human Leukocyte Elastase. Bioorganic & Medicinal Chemistry. 4

  • Dawood, et al. (2015). New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies. ResearchGate. 3

Sources

Exploratory

A Comprehensive Technical Guide to 6-Bromo-Coumarin-3-Carboxamide Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Coumarin Scaffold Coumarins, a class of naturally occurring benzopyrone derivatives, have long captured the attenti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Coumarin Scaffold

Coumarins, a class of naturally occurring benzopyrone derivatives, have long captured the attention of medicinal chemists due to their vast and diverse pharmacological activities.[1] These scaffolds are prevalent in the plant kingdom and form the structural core of numerous bioactive molecules.[1] The inherent versatility of the coumarin nucleus allows for extensive functionalization, leading to a wide array of synthetic analogs with enhanced or novel therapeutic properties.[2] Among these, coumarin-3-carboxamides have emerged as a particularly promising chemotype, exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]

The introduction of a bromine atom at the 6-position of the coumarin ring is a strategic modification known to significantly influence the molecule's physicochemical properties and biological potency. Halogenation, particularly bromination, can enhance lipophilicity, thereby improving membrane permeability and target engagement.[5] This guide provides an in-depth exploration of 6-bromo-coumarin-3-carboxamide analogs, offering a comprehensive overview of their synthesis, detailed protocols for their biological evaluation, and a critical analysis of their structure-activity relationships (SAR).

Synthesis of 6-Bromo-Coumarin-3-Carboxamide Analogs: A Step-by-Step Approach

The synthesis of 6-bromo-coumarin-3-carboxamide analogs is typically a two-step process. The first crucial step is the creation of the 6-bromo-coumarin-3-carboxylic acid core, which is then followed by the amidation with a diverse range of primary or secondary amines to generate the final carboxamide derivatives.

Step 1: Synthesis of 6-Bromo-Coumarin-3-Carboxylic Acid via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in coumarin synthesis, involving the condensation of a substituted salicylaldehyde with an active methylene compound.[1] For the synthesis of the 6-bromo coumarin core, 5-bromosalicylaldehyde is the key starting material.

Experimental Protocol: Synthesis of 6-Bromo-Coumarin-3-Carboxylic Acid

This protocol is adapted from a general procedure for the synthesis of coumarin-3-carboxylic acids.[6]

Materials:

  • 5-Bromosalicylaldehyde

  • Malonic Acid

  • Pyridine

  • Aniline (catalyst)

  • 10% Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.9 moles) and malonic acid (2.65 moles) in pyridine.[6]

  • Add a catalytic amount of aniline to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 10% HCl.[1]

  • The precipitated solid, 6-bromo-coumarin-3-carboxylic acid, is collected by filtration.

  • Wash the solid with cold water to remove any residual acid.[1]

  • The crude product can be further purified by recrystallization from ethanol.

Diagram: Synthesis of 6-Bromo-Coumarin-3-Carboxylic Acid

G 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Reaction_Vessel Knoevenagel Condensation 5-Bromosalicylaldehyde->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Pyridine_Aniline Pyridine / Aniline (catalyst) Pyridine_Aniline->Reaction_Vessel 6-Bromo-coumarin-3-carboxylic_acid 6-Bromo-coumarin-3-carboxylic acid Reaction_Vessel->6-Bromo-coumarin-3-carboxylic_acid

Caption: Knoevenagel condensation for the synthesis of the coumarin core.

Step 2: Amidation of 6-Bromo-Coumarin-3-Carboxylic Acid

The final step in the synthesis is the formation of the amide bond between the 6-bromo-coumarin-3-carboxylic acid and a desired amine. This can be achieved using various coupling agents.

Experimental Protocol: Amidation using B(OCH₂CF₃)₃

This protocol is a general and effective method for direct amidation.[7]

Materials:

  • 6-Bromo-coumarin-3-carboxylic acid

  • Desired primary or secondary amine

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 6-bromo-coumarin-3-carboxylic acid (1.0 mmol) and the desired amine (1.0 mmol) in acetonitrile (2 mL), add B(OCH₂CF₃)₃ (2.0 mmol).[7]

  • Stir the reaction mixture at 80 °C for 5-24 hours, monitoring the reaction progress by TLC.[7]

  • Upon completion, the reaction mixture can be purified. In many cases, a simple filtration through a resin can remove byproducts, avoiding the need for a full aqueous workup or chromatography.[7]

Diagram: Amidation of 6-Bromo-Coumarin-3-Carboxylic Acid

G 6-Bromo-coumarin-3-carboxylic_acid 6-Bromo-coumarin-3-carboxylic acid Amidation_Reaction Amidation 6-Bromo-coumarin-3-carboxylic_acid->Amidation_Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Amidation_Reaction Coupling_Agent B(OCH2CF3)3 MeCN, 80°C Coupling_Agent->Amidation_Reaction 6-Bromo-coumarin-3-carboxamide 6-Bromo-coumarin-3-carboxamide Analog Amidation_Reaction->6-Bromo-coumarin-3-carboxamide

Caption: General scheme for the amidation of the coumarin carboxylic acid.

Biological Evaluation: Unveiling the Therapeutic Potential

A thorough biological evaluation is essential to determine the therapeutic potential of the synthesized 6-bromo-coumarin-3-carboxamide analogs. Standardized in vitro assays are employed to assess their anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-coumarin-3-carboxamide analogs in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Diagram: MTT Assay Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat cells with coumarin analogs Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Measure absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Sterile saline

  • 0.5 McFarland standard

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare a two-fold serial dilution of the 6-bromo-coumarin-3-carboxamide analogs in the 96-well plate containing the broth.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or longer for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Structure-Activity Relationship (SAR) and Biological Data

The biological activity of 6-bromo-coumarin-3-carboxamide analogs is highly dependent on the nature of the substituents on the amide nitrogen. The following tables summarize some of the reported anticancer and antimicrobial activities of related coumarin derivatives, which can guide the interpretation of SAR for 6-bromo analogs.

Anticancer Activity Data
Compound/Analog TypeCancer Cell LineIC₅₀ (µM)Reference
Coumarin-chalconoid hybridHepG222.96[9]
Coumarin-chalconoid hybridMCF-729.54[9]
Coumarinyl-nicotinonitrile hybridHepG228.60[9]
Coumarinyl-nicotinonitrile hybridMCF-724.89[9]
Coumarinyl-pyridinone derivativeHepG213.68[9]
Coumarinyl-pyridinone derivativeMCF-717.01[9]
4-Fluoro & 2,5-difluoro benzamide derivativesHepG22.62–4.85[2]
4-Fluoro & 2,5-difluoro benzamide derivativesHeLa0.39–0.75[2]
3-(6-Bromo-2-oxo-2H-chromen-3-yl)-3-chloroacrylaldehydeA5490.70 ± 0.05[10]
Coumarin-1,2,3-triazole hybrid (12c)PC30.34 ± 0.04[11]
Coumarin-1,2,3-triazole hybrid (12c)MGC8030.13 ± 0.01[11]
Coumarin-1,2,3-triazole hybrid (12c)HepG21.74 ± 0.54[11]
Antimicrobial Activity Data
Compound/Analog TypeMicroorganismMIC (µg/mL)Reference
Coumarin-3-carboxamide derivative (3f)S. aureus312.5[3]
Coumarin-3-carboxamide derivative (3i)C. tropicalis156.2[3]
6-Bromo-3-substituted derivative (11)B. pumilis1.95[12]
6-Bromo-3-substituted derivative (14)S. faecalis1.95[12]
N-phenyl coumarin carboxamideH. pylori1[2]
3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-oneB. cereus0.75 (mg/ml)[13]
6-Bromo substituted coumarin-imidazole hybrid-0.2[14]

Key SAR Insights:

  • Anticancer Activity: The presence of electron-withdrawing groups, such as fluorine atoms, on the N-phenyl ring of the carboxamide moiety appears to enhance anticancer activity.[2] Hybrid molecules incorporating other heterocyclic rings like pyrazole or triazole also show potent cytotoxic effects.[9][11] The 6-bromo substitution has been shown to contribute to potent anticancer activity in some coumarin derivatives.[10]

  • Antimicrobial Activity: The 6-bromo substitution is often associated with enhanced antimicrobial properties.[5][12][14] The nature of the substituent at the 3-position is critical, with some heterocyclic moieties leading to very low MIC values.[12] The carboxamide group itself is a key pharmacophore, as seen in the antibiotic novobiocin.[3]

Mechanism of Action: Targeting Key Signaling Pathways

Coumarin derivatives exert their anticancer effects through multiple mechanisms. A significant body of evidence points to the modulation of the PI3K/Akt/mTOR signaling pathway as a key mechanism of action. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition by Coumarin Analogs

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Coumarin_Analog 6-Bromo-Coumarin-3-Carboxamide Analog Coumarin_Analog->PI3K Inhibits Coumarin_Analog->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin analogs.

By inhibiting key kinases like PI3K and Akt, 6-bromo-coumarin-3-carboxamide analogs can suppress downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Conclusion and Future Perspectives

6-Bromo-coumarin-3-carboxamide analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. The structure-activity relationships highlighted in this guide provide a framework for the rational design of new analogs with improved efficacy and selectivity.

Future research should focus on expanding the library of these analogs by exploring a wider range of amine substituents. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are necessary to evaluate their pharmacokinetic properties and therapeutic efficacy in preclinical models of cancer and infectious diseases. The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Celik, H., Yilmaz, M., & Ocal, N. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(5), 469-476.
  • Abdel-Latif, E., Abou-Elzahab, M. M., Ibrahim, M. E., Maarouf, N. E., & Abdel-Mogib, M. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, 1(1), 1-7.
  • Hassan, A. S., Hafez, T. S., & El-Sharkawy, K. A. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Journal of Molecular Structure, 1301, 137302.
  • Phutdhawong, W., Chuenchid, A., Taechowisan, T., Sirirak, J., & Phutdhawong, W. S. (2021).
  • Wang, Y., Li, Y., Chen, J., Zhang, Y., Wang, Y., & Liu, X. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Bioorganic Chemistry, 134, 106456.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2025). Synthesis and Anticancer Evaluation of Novel Coumarin Derivatives.
  • Moodley, T., Singh, M., & Mohanlall, V. (2014). Antimicrobial and antioxidant activities of substituted halogenated coumarins. Journal of Medicinal Plants Research, 8(5), 277-284.
  • Al-Hourani, B. J., Al-Awaida, W. A., & Matalka, K. Z. (2011). Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. Medicinal Chemistry Research, 21(4), 468-476.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides. BenchChem.
  • Kumar, P., & Kumar, A. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(9), 2695.
  • Phutdhawong, W., Chuenchid, A., Taechowisan, T., Sirirak, J., & Phutdhawong, W. S. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.
  • Zaki, R. M., & El-Dean, A. M. K. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 30(1), 123.
  • El-Gamal, M. I., & Al-Said, M. S. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4167.
  • Sharma, G., & Kumar, V. (2022). Coumarin derivatives as promising antibacterial agent(s). ARKA JAIN University Journal of Science and Technology, 2(1), 1-10.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663-6670.
  • Zeki, A. A., & Al-Sultani, A. A. H. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 30(23), 4789.
  • Velasco-Velázquez, M. A., Apan, M. T., & Pérez-Vásquez, A. (2022). General methods for the synthesis of coumarin-3-carboxamides.
  • Phutdhawong, W., Chuenchid, A., Taechowisan, T., Sirirak, J., & Phutdhawong, W. S. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.
  • El-Shehry, M. F., & El-Gohary, N. S. (2022). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 13(1), 24-44.
  • El-Shehry, M. F., & El-Gohary, N. S. (2022). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 13(1), 24-44.
  • Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry, 18(24), 6536-6543.
  • Meyer, C. H. A. (1954). U.S. Patent No. 2,683,720. Washington, DC: U.S.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 10mM DMSO Stock Solutions for Coumarin Derivatives

Abstract & Scope Coumarin derivatives are a cornerstone of chemical biology, utilized as fluorescent probes, anticoagulants, and anticancer agents. However, their hydrophobic bicyclic structure presents significant solub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Coumarin derivatives are a cornerstone of chemical biology, utilized as fluorescent probes, anticoagulants, and anticancer agents. However, their hydrophobic bicyclic structure presents significant solubility challenges in aqueous media. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for these compounds due to its high polarity and miscibility with water.

This guide provides a rigorous, field-proven protocol for preparing 10mM stock solutions of coumarin derivatives. Unlike generic protocols, this document addresses the critical impact of DMSO hygroscopicity on coumarin stability and provides a self-validating Quality Control (QC) workflow to ensure experimental reproducibility.

Scientific Grounding: The DMSO-Coumarin System

Solubility Mechanics

Coumarins are predominantly hydrophobic. DMSO ($ (CH_3)_2SO $) solubilizes these compounds by disrupting intermolecular hydrophobic interactions. However, DMSO is extremely hygroscopic ; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours.

  • The Risk: As DMSO absorbs atmospheric moisture, the solubility of hydrophobic coumarins decreases non-linearly, leading to "silent precipitation"—micro-crystals that are invisible to the naked eye but cause erratic assay results [1].

  • The Solution: Use only Anhydrous DMSO (≥99.9%, water <50 ppm) and minimize air exposure.

Material Specifications
ComponentGrade/SpecificationRationale
Solvent DMSO, Anhydrous (≥99.9%)Prevents water-induced precipitation.
Vials Amber Borosilicate GlassCoumarins are often photo-active; amber glass prevents photodegradation. Glass avoids plasticizer leaching common with polystyrene.
Pipettes Calibrated, Positive DisplacementDMSO viscosity (1.996 cP) can cause error with air-displacement pipettes.
Gloves Nitrile (Double-gloved recommended)DMSO penetrates latex instantly, carrying toxic coumarins through the skin.

Pre-Formulation Calculations

Before weighing, you must calculate the required mass, correcting for the purity of the specific coumarin batch. Never assume 100% purity.

Formula:



  • 
     : 10 mM[1][2][3]
    
  • 
     : Desired Volume (e.g., 1 mL)
    
  • 
     : Molecular Weight of the coumarin
    
  • Purity : From Certificate of Analysis (e.g., 98% = 0.98)

Example: To make 1 mL of 10 mM stock of a Coumarin derivative (


 g/mol , Purity = 98%):


Protocol: Preparation Workflow

Phase 1: Preparation
  • Equilibrate: Allow the vial of coumarin and the bottle of Anhydrous DMSO to reach room temperature before opening. Why? Opening cold bottles causes immediate condensation of atmospheric water into the reagent.

  • Weighing: Weigh the calculated mass of coumarin powder into a sterile amber glass vial . Record the exact mass (

    
    ).[3]
    
Phase 2: Solvation (Gravimetric Adjustment)

Instead of adding a fixed volume of DMSO, calculate the volume based on the actual mass weighed to ensure exact 10.0 mM concentration.



  • Add Solvent: Add the calculated volume of Anhydrous DMSO to the vial.

  • Dissolution:

    • Step A: Vortex vigorously for 30 seconds.

    • Step B: Visual Inspection.[2][3][4] If particles remain, proceed to Step C.

    • Step C: Sonicate in a water bath at room temperature (25°C) for 5-minute intervals. Caution: Monitor temperature.[5] Heat can degrade sensitive coumarin substituents.

Phase 3: Quality Control (The "Stop/Go" Check)

Do not proceed to storage without validation.

  • Centrifugation Test: Spin the stock at 13,000 x g for 5 minutes.

    • Pass: No pellet visible.[3]

    • Fail: Visible pellet. Re-sonicate or add 5% more DMSO (adjusting concentration calc).

  • UV-Vis Verification: Dilute 1

    
    L of stock into 999 
    
    
    
    L of Methanol (1:1000 dilution). Measure Absorbance (
    
    
    ) at
    
    
    .
    • Calculate concentration using Beer-Lambert Law:

      
      .
      
    • Compare calculated

      
       to expected 10 
      
      
      
      M. Acceptance range: ±10%.
Phase 4: Aliquoting & Storage[3]
  • Aliquot: Dispense into single-use aliquots (e.g., 50

    
    L) in polypropylene or glass micro-vials. Avoid freeze-thaw cycles.
    
  • Seal: Flush headspace with dry Nitrogen or Argon gas if available.

  • Store: Place in a desiccated box at -20°C (short term <1 month) or -80°C (long term).

Visualizing the Workflow

The following diagram outlines the critical decision paths and checkpoints in the preparation process.

G Start Start: Equilibrate Reagents (Room Temp) Calc Calculate Volume based on Exact Mass & Purity Start->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check1 Visual Inspection: Dissolved? Vortex->Check1 Sonicate Sonicate (5 min, 25°C) Check1->Sonicate No QC_Spin QC: Centrifuge (13k x g, 5 min) Check1->QC_Spin Yes Sonicate->Check1 Check2 Pellet Visible? QC_Spin->Check2 QC_UV QC: UV-Vis Check (1:1000 Dilution) Check2->QC_UV No Fail Troubleshoot: Check Solubility Limit Check2->Fail Yes Storage Aliquot & Store (-20°C / -80°C) QC_UV->Storage Pass

Caption: Logic flow for the preparation and validation of Coumarin/DMSO stock solutions.

Troubleshooting & Best Practices

IssueRoot CauseCorrective Action
Precipitation upon thawing DMSO absorbed water; "Salting out" effect.[2]Warm to 37°C and vortex. If solids persist, the stock is compromised (water > 1%). Discard.
Solution turns cloudy in assay "Crash-out" upon dilution into aqueous buffer.Dilute stock into an intermediate solvent (e.g., 1:10 in ethanol) before adding to buffer, or ensure vigorous mixing during addition.
Degradation (Color change) Photobleaching or Hydrolysis.Ensure amber vials are used. Check if the coumarin contains hydrolyzable esters (common in fluorogenic substrates).

Safety Warning

DMSO Permeability: DMSO is a penetration enhancer. It will carry dissolved coumarins (which may be anticoagulants or cytotoxic) directly through the skin and into the bloodstream [2].

  • Mandatory: Use Nitrile or Neoprene gloves. Latex is permeable to DMSO.

  • Spills: If spilled on skin, wash immediately with copious water. Do not scrub (scrubbing increases absorption).

References

  • University of Washington, EH&S. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Cytiva (GE Healthcare). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

Sources

Application

Application Note: Solvent Selection and Dissolution Protocols for 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin

Target Audience: Researchers, Formulation Scientists, and Assay Developers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling The compound 6-Bromo-3-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Assay Developers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

The compound 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin (CAS: 128171-57-3) is a highly functionalized, structurally rigid molecule frequently utilized in specialized screening libraries and probe development. Achieving stable, homogeneous solutions of this compound is notoriously difficult due to its extreme lipophilicity and high crystal lattice energy.

To design an effective dissolution strategy, we must first deconstruct the causality behind its insolubility:

  • The Coumarin Core & Halogenation: The planar benzopyrone ring promotes strong intermolecular

    
     stacking. The addition of a bromine atom at the C6 position and two chlorine atoms on the phenyl ring significantly increases the molecular weight (413.06  g/mol ) and the partition coefficient (LogP), driving the compound's hydrophobicity.
    
  • The Carbamoyl (Amide) Linker: The -CONH- group acts as a potent hydrogen bond donor and acceptor. In the solid state, this leads to robust intermolecular hydrogen bonding networks that must be broken by the solvent.

Because water cannot effectively disrupt these hydrophobic and hydrogen-bonding interactions, the compound is practically insoluble in aqueous buffers. Successful dissolution requires a solvent capable of acting as a strong hydrogen-bond acceptor while providing a sufficiently low dielectric environment to solvate the halogenated aromatic rings[1].

Solvent Screening and Selection

Selecting the primary solvent requires balancing solubilizing power against biological compatibility (if the compound is destined for in vitro or in vivo assays). Hygroscopic solvents like Dimethyl Sulfoxide (DMSO) are highly effective, but the presence of absorbed atmospheric water can drastically reduce the solubility of coumarin derivatives[2].

Table 1: Primary Solvent Evaluation for Halogenated Coumarins
SolventDielectric Constant (

)
H-Bond Acceptor CapacitySolubilizing PotentialBiological Toxicity / Assay InterferenceRecommendation
Anhydrous DMSO 46.7ExcellentHigh Low at <1% v/vPrimary Choice. Disrupts amide H-bonds effectively[3].
Anhydrous DMF 36.7ExcellentHigh Moderate (Hepatotoxic)Alternative if DMSO is incompatible with the specific assay.
THF 7.5ModerateModerateHigh (Peroxide former)Not recommended for biological assays; useful for chemical synthesis.
Ethanol (100%) 24.5Poor (Self-associates)LowLowInsufficient for highly halogenated, bulky coumarins.
Aqueous Buffer ~80High (Donor/Acceptor)Insoluble NoneRequires co-solvents for final assay formulation.

Experimental Workflows & Protocols

To ensure a self-validating system, the dissolution process is divided into two distinct phases: the generation of a high-concentration Master Stock , and the formulation of a Working Solution for aqueous environments.

Protocol A: Preparation of a 10 mM Master Stock Solution

Causality Check: Always use anhydrous solvents. Even 2-5% water content in DMSO can trigger micro-precipitation of bulky coumarin derivatives[2].

Materials:

  • 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin powder

  • Anhydrous DMSO (≥99.9%, sealed under argon)

  • Amber glass vials (coumarins can exhibit photodynamic instability)[2]

  • Bath sonicator

Step-by-Step Methodology:

  • Calculate Mass: Weigh exactly 4.13 mg of the compound using a calibrated analytical balance.

  • Solvent Addition: Add exactly 1.0 mL of room-temperature anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Thermal-Aided Sonication: If particulates remain, place the vial in a bath sonicator set to 37°C for 5–10 minutes. Critical Rule: Do not exceed 40°C, as localized heating can lead to degradation of the carbamoyl linker[3].

  • Verification: Hold the amber vial against a strong light source. The solution must be completely optically clear with no refractive micro-crystals.

  • Storage: Aliquot the stock into 50 µL volumes in tightly sealed tubes and store at -20°C.

DissolutionWorkflow A 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin (Solid Powder) B Add Anhydrous DMSO (Primary Solvent) A->B C Vortex & Sonicate (Max 37°C) B->C D 10 mM Master Stock (Optically Clear) C->D E Add Co-solvents (e.g., PEG400 / Tween 80) D->E F Dilute in Aqueous Buffer (Vortexing during addition) E->F G Final Assay Solution (<1% DMSO) F->G

Figure 1: Step-by-step workflow from solid compound to final aqueous assay formulation.

Protocol B: "Solvent-Shift" Formulation for Aqueous Assays

Directly injecting the 10 mM DMSO stock into an aqueous buffer will result in immediate "crashing out" (precipitation) due to the hydrophobic effect. To prevent this, we utilize a solvent-shift method employing surfactants and polymeric co-solvents to create a protective micellar environment.

Step-by-Step Methodology (Target: 10 µM Final Concentration):

  • Thaw Stock: Warm a 50 µL aliquot of the 10 mM DMSO stock to room temperature. Vortex briefly.

  • Co-solvent Pre-mixing: In a separate tube, mix 5 µL of the 10 mM stock with 45 µL of a co-solvent blend (e.g., 50% PEG400 / 50% Tween 80). Mix thoroughly by pipetting. You now have a 1 mM intermediate stock in a surfactant-rich vehicle.

  • Aqueous Dilution: While vortexing a tube containing 4.95 mL of your target aqueous buffer (e.g., PBS), add the 50 µL intermediate stock dropwise.

  • Final State: This yields a 10 µM working solution containing 0.1% DMSO, 0.45% PEG400, and 0.45% Tween 80. The surfactants will shield the hydrophobic 2,5-dichlorophenyl and bromocoumarin moieties, maintaining them in a metastable solution or nano-suspension suitable for biological assays.

Troubleshooting Precipitation

Even with rigorous protocols, highly lipophilic compounds can occasionally precipitate due to variations in ambient temperature or buffer composition. The following logic tree provides a self-validating troubleshooting pathway.

Troubleshooting A Precipitation Observed Upon Aqueous Dilution B Was DMSO Anhydrous? A->B C Discard & Use Fresh Anhydrous DMSO B->C No D Increase Co-solvent Ratio (e.g., Double Tween 80) B->D Yes E Sonicate at 37°C for 10 mins C->E D->E F Clear Solution Achieved E->F

Figure 2: Diagnostic logic tree for resolving coumarin precipitation during aqueous formulation.

References

Sources

Method

Application Note: Advanced HPLC Method Development for Halogenated Coumarin Analysis

Introduction & Scientific Rationale Halogenated coumarins (e.g., 6-chloro, 3-bromoacetyl, and 6,8-dibromo derivatives) represent a highly valuable class of heterocyclic compounds in modern pharmacognosy and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Halogenated coumarins (e.g., 6-chloro, 3-bromoacetyl, and 6,8-dibromo derivatives) represent a highly valuable class of heterocyclic compounds in modern pharmacognosy and drug discovery. The substitution of halogens onto the benzopyrone skeleton significantly alters the molecule's lipophilicity, metabolic stability, and binding affinity, making them potent candidates for anticancer, antimicrobial, and vector-control applications[1][2][3].

However, the structural similarity of halogenated positional isomers presents a formidable challenge for chromatographic separation. Traditional alkyl-based reversed-phase (RP) stationary phases, such as C18, rely almost exclusively on hydrophobic dispersive forces. While sufficient for basic coumarin scaffolds, C18 columns frequently fail to resolve closely related halogenated positional isomers due to their nearly identical hydrophobicities[4][5].

This application note details a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) methodology utilizing Pentafluorophenyl (PFP) stationary phases. By leveraging multimodal chromatographic interactions, this protocol provides superior selectivity, peak shape, and resolution for complex halogenated coumarin mixtures.

Chromatographic Strategy & Causality

Stationary Phase Selection: The PFP Advantage

To achieve baseline resolution of halogenated coumarin isomers, the stationary phase must interrogate subtle electronic differences in the analytes. A Pentafluorophenyl (PFP) column is explicitly chosen over C18 because the highly electronegative fluorine atoms on the phenyl ring create a multifaceted interaction environment[6][7].

The causality of PFP's superior performance lies in four distinct retention mechanisms:

  • Hydrophobic Interactions: Similar to C18, though generally weaker.

  • 
     Stacking:  The electron-deficient PFP ring acts as a Lewis acid, interacting strongly with the electron-rich benzopyrone ring of the coumarin[4].
    
  • Dipole-Dipole Interactions: The highly polarized C-F bonds interact with the polar lactone moiety of the coumarin.

  • Halogen Bonding (Critical): The electronegative halogens on the analyte form highly directional, non-covalent interactions with the PFP phase via "sigma-hole" interactions. This specific mechanism is the primary driver for resolving positional isomers of halogenated compounds[4][6].

PFP_Interactions PFP Pentafluorophenyl (PFP) Phase H Hydrophobic Interactions PFP->H Pi π-π Stacking PFP->Pi Dipole Dipole-Dipole PFP->Dipole Halogen Halogen Bonding (Sigma-Hole) PFP->Halogen Coumarin Halogenated Coumarin Isomers H->Coumarin Pi->Coumarin Dipole->Coumarin Halogen->Coumarin Isomer Selectivity

Multimodal interaction mechanisms of PFP phases with halogenated coumarins.

Mobile Phase & pH Control

Many biologically active halogenated coumarins possess phenolic hydroxyl groups (e.g., 5-bromo-6-hydroxy-7-methoxycoumarin)[8]. If the mobile phase pH is near the


 of these hydroxyls, the analyte will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times.
  • The Solution: The aqueous mobile phase must be acidified (e.g., 0.1% - 0.5% Acetic Acid or Formic Acid) to drop the pH well below the

    
     (typically pH < 3.0), ensuring the coumarin remains fully protonated and neutral[9][10].
    

Quantitative Data & Method Parameters

Table 1: Comparative Retention & Resolution (C18 vs. PFP)

Data represents expected chromatographic behavior for a mixture of 6-chloro and 7-chloro coumarin isomers.

ParameterTraditional C18 ColumnPFP Column (Fluorinated)Scientific Causality
Retention Mechanism Dispersive (Hydrophobic)Hydrophobic,

, Halogen bonding
PFP interrogates electronic distribution[4].
Isomer Resolution (

)

(Co-elution)

(Baseline Resolution)
Halogen bonding dictates spatial selectivity[5].
Peak Symmetry (

)
1.4 - 1.8 (Tailing)1.0 - 1.1 (Symmetrical)PFP masks surface silanols better than alkyl chains.
Table 2: Optimized HPLC Method Parameters
ParameterSpecification
Column Core-shell PFP (e.g., 2.6 µm, 100 x 4.6 mm)[5]
Mobile Phase A Water + 0.5% Acetic Acid (pH ~2.8)[10]
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Stabilizes partitioning kinetics)
Injection Volume 10 µL
Detection (UV-PDA)

= 280 nm and 320 nm (Coumarin chromophore)[8]
Table 3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.08020Isocratic hold to focus analytes
2.08020Linear gradient initiation
10.03070Elution of heavily halogenated species
12.01090Column wash
12.18020Re-equilibration
16.08020End of run

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Progression to sample analysis is strictly gated by the System Suitability Test (Step 3).

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

Biological or environmental matrices contain proteins and lipids that foul PFP columns.

  • Condition a C18 SPE cartridge with 5 mL Methanol, followed by 5 mL of Water[11].

  • Load 2 mL of the crude sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of 20% Methanol in Water to remove highly polar interferences[10].

  • Elute the halogenated coumarins using 3 mL of 80% Methanol[10].

  • Filter the eluate through a 0.22 µm PVDF syringe filter directly into an HPLC autosampler vial[10].

Step 2: Mobile Phase Preparation
  • Phase A: Add 5.0 mL of glacial acetic acid to 995 mL of HPLC-grade water. Sonicate for 10 minutes to degas[10].

  • Phase B: Use 100% HPLC-grade Acetonitrile. Note: Acetonitrile is preferred over methanol for PFP columns as it provides lower backpressure and sharpens peaks by acting as a stronger hydrogen-bond acceptor.

Step 3: System Suitability Test (SST) - Self-Validation Gate

Before running unknown samples, the system's resolving power must be empirically verified.

  • Inject a standard resolution mixture containing 6-chlorocoumarin and 7-chlorocoumarin (10 µg/mL each).

  • Validation Criteria: The method is only validated for use if the Resolution (

    
    ) between the two isomers is 
    
    
    
    and the Tailing Factor (
    
    
    ) is
    
    
    . If
    
    
    , verify column temperature and mobile phase pH.
Step 4: Sample Acquisition and Data Processing
  • Execute the gradient profile (Table 3) for all samples and blanks.

  • Extract chromatograms at 280 nm (universal coumarin backbone) and 320 nm (extended conjugation due to halogen/hydroxyl substitution)[8].

  • Quantify using a 5-point calibration curve (

    
    ).
    

HPLC_Workflow A 1. Sample Preparation (SPE Clean-up) B 2. Column Selection (PFP Stationary Phase) A->B C 3. Mobile Phase Tuning (Acidic Modifier Control) B->C D 4. Gradient Optimization (Isomer Resolution) C->D E 5. UV-PDA / MS Detection (λ = 280-335 nm) D->E F 6. System Suitability (Rs > 1.5) E->F

Workflow for HPLC method development of halogenated coumarins.

References

  • Ultisil PFP: Advanced Phenyl Column for Selective Separation St. John Fisher University [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Chromatography Online[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies [Link]

  • Purification and Determination Procedure of Coumarin Derivatives State Scientific and Technical Library of Ukraine [Link]

  • HPLC method for the determination of coumarin and quassine in foods and beverages Food Standards Agency (UK)[Link]

  • 25 Coumarins – Analytical and Preparative Techniques ResearchGate[Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives National Institutes of Health (NIH) [Link]

  • Evaluation of Halogenated Coumarins for Antimosquito Properties ResearchGate [Link]

  • Antimicrobial and antioxidant activities of substituted halogenated coumarins ResearchGate [Link]

Sources

Application

Probing the Pharmacophore: A Guide to Molecular Docking of Coumarin Carboxamides into the CK2 Kinase Active Site

Introduction: Targeting a Pro-Survival Kinase with a Privileged Scaffold Protein kinase CK2, formerly known as casein kinase 2, is a constitutively active serine/threonine kinase that has emerged as a significant therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Pro-Survival Kinase with a Privileged Scaffold

Protein kinase CK2, formerly known as casein kinase 2, is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target in oncology and other disease areas.[1][2] Its pleiotropic nature, with hundreds of substrates, implicates it in the control of numerous signaling pathways crucial for cell growth, proliferation, and survival.[1][3] Notably, CK2 is frequently overexpressed in cancer cells, where it contributes to malignant phenotypes by suppressing apoptosis and promoting cell survival, a phenomenon often described as "non-oncogene addiction."[2][4] This dependency makes cancer cells particularly vulnerable to CK2 inhibition, providing a therapeutic window.

Coumarin and its derivatives, including coumarin carboxamides, represent a class of "privileged structures" in medicinal chemistry, known for their broad spectrum of biological activities.[5][6] The coumarin scaffold has been identified as an attractive starting point for the design of CK2 inhibitors.[5][7] Molecular docking, a powerful in silico method, allows for the prediction of the binding mode and affinity of these small molecules within the ATP-binding pocket of CK2.[8] This application note provides a detailed protocol and scientific rationale for performing molecular docking of coumarin carboxamides into the active site of CK2, aimed at guiding the rational design of novel and potent inhibitors.

I. Foundational Concepts and Strategic Planning

Before embarking on the technical protocol, it is crucial to understand the "why" behind each step. The primary goal of this molecular docking study is to predict how coumarin carboxamide derivatives orient themselves within the CK2 active site and to estimate their binding affinity. This information is invaluable for understanding structure-activity relationships (SAR) and for prioritizing compounds for synthesis and biological evaluation.[7][9]

The ATP-binding site of CK2, the target for our coumarin carboxamides, possesses distinct features that can be exploited for inhibitor design. Key regions include the hinge region, which forms critical hydrogen bonds with ATP, and hydrophobic pockets that can be occupied by inhibitor moieties to enhance binding affinity.[10][11] Our docking strategy will focus on evaluating how well different coumarin carboxamide analogs can form favorable interactions with these key features.

II. Essential Software and Prerequisites

A successful molecular docking workflow relies on a suite of specialized software. For this protocol, we will utilize widely adopted and validated tools in the computational chemistry community.

SoftwarePurposeTypical Use
PyMOL or UCSF Chimera/ChimeraX Molecular VisualizationInspection of protein and ligand structures, analysis of docking poses.[12][13]
AutoDock Tools (ADT) Docking File PreparationGeneration of PDBQT files for both the protein receptor and the ligands.[14]
AutoDock Vina Molecular Docking EnginePerforms the docking calculation, predicting binding poses and affinities.[15][16]
Open Babel File Format Conversion & Ligand PreparationInterconversion between different chemical file formats, 3D structure generation.

It is imperative that users have these software packages installed and are familiar with their basic operations. Tutorials and documentation for each are readily available online.[14][15]

III. The Docking Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for docking coumarin carboxamides into the CK2 active site. This workflow is designed to be a self-validating system, with checkpoints to ensure the integrity of the structures and the reliability of the results.

Step 1: Receptor Preparation - Refining the CK2 Kinase Structure

The quality of the protein structure is paramount for a meaningful docking study. We will start with a high-resolution crystal structure of human CK2α from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5M4F , which is a complex of human protein kinase CK2 with an inhibitor.[17]

  • Obtain the Protein Structure: Download the PDB file for 5M4F from the RCSB PDB database.

  • Initial Cleaning and Inspection (PyMOL/Chimera):

    • Load the PDB file into the visualization software.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands.[12][18] This is a standard first step to simplify the system.

    • If the biological unit is a multimer, select and retain only a single chain for the docking study (e.g., chain A).[12]

  • Adding Hydrogens and Assigning Charges (AutoDock Tools):

    • Load the cleaned PDB file into AutoDock Tools.

    • Add polar hydrogens to the protein. This is critical as hydrogen atoms are often not resolved in crystal structures but are essential for hydrogen bonding interactions.[18][19]

    • Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.[18]

    • Save the prepared receptor in the PDBQT format (e.g., 5M4F_receptor.pdbqt). The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation - From 2D Structure to 3D Conformation

The coumarin carboxamide ligands must also be properly prepared for docking.

  • 2D Structure Generation: Draw the 2D structures of your coumarin carboxamide derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 3D Structure Conversion and Energy Minimization (Open Babel):

    • Convert the 2D structures into 3D SDF or MOL2 files.

    • Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step generates a low-energy, geometrically plausible conformation of the ligand.[18]

  • PDBQT File Generation (AutoDock Tools):

    • Load the 3D ligand file into AutoDock Tools.

    • The software will automatically detect the rotatable bonds and assign the appropriate atom types.

    • Save each ligand in the PDBQT format (e.g., ligand1.pdbqt).

Step 3: Defining the Binding Site - The Grid Box

AutoDock Vina requires a defined search space, or "grid box," within which it will attempt to place the ligand.

  • Identifying the Active Site: The active site is typically the location of the co-crystallized ligand in the original PDB file. In the case of 5M4F, this is the ATP-binding pocket.

  • Grid Box Generation (AutoDock Tools):

    • In AutoDock Tools, with the prepared receptor loaded, use the "Grid Box" option.

    • Center the grid box on the active site. The dimensions of the box should be large enough to accommodate the coumarin carboxamide ligands and allow for rotational and translational freedom. A common starting point is a 20x20x20 Å box.

    • Record the coordinates of the center of the box and its dimensions. These values will be required for the Vina configuration file.

Step 4: Performing the Molecular Docking with AutoDock Vina

With the prepared receptor, ligands, and grid box parameters, we can now perform the docking calculation.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that contains the following information:

    Replace the coordinate values with those you recorded in the previous step.

  • Run AutoDock Vina from the Command Line:

    This command will initiate the docking process. Vina will generate an output PDBQT file (ligand1_out.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file with the same information.

IV. Analysis and Interpretation of Docking Results

Binding Affinity (ΔG)

The primary quantitative output is the binding affinity, reported in kcal/mol.[20] This value is an estimate of the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger predicted binding affinity.[20] It is crucial to compare the binding affinities of your coumarin carboxamide derivatives to each other and, if available, to a known inhibitor that has been docked using the same protocol (positive control).[21]

Visualization of Binding Poses

Qualitative analysis of the binding poses is equally important.[20][22]

  • Loading the Results: Load the receptor PDBQT file and the output PDBQT file for your ligand into PyMOL or Chimera.

  • Analyzing Interactions: For the top-ranked poses (those with the lowest binding energy), visually inspect the interactions between the ligand and the protein.[22] Look for:

    • Hydrogen Bonds: These are critical for binding affinity and specificity. Identify which amino acid residues are forming hydrogen bonds with your ligand.[20][23]

    • Hydrophobic Interactions: The coumarin scaffold and any aromatic substituents on the carboxamide moiety are likely to engage in hydrophobic interactions with nonpolar residues in the active site.

    • Pi-Pi Stacking: Aromatic rings in the ligand and protein can stack on top of each other, contributing to binding.

Protocol Validation: Re-docking the Co-crystallized Ligand

A critical step in validating your docking protocol is to re-dock the co-crystallized ligand back into the active site.[21][24][25]

  • Extract and Prepare the Co-crystallized Ligand: From the original PDB file (5M4F), save the coordinates of the inhibitor as a separate file and prepare it as you did for your other ligands.

  • Dock the Ligand: Use the same docking protocol to dock this ligand back into the receptor.

  • Calculate the Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[21][26]

V. Data Presentation and Visualization

Clear presentation of your results is essential for communication and interpretation.

Summary of Docking Results
CompoundBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
Coumarin Carboxamide 1-8.5Val116, Asp175Ile95, Phe113
Coumarin Carboxamide 2-7.9Val116Ile95, Met163
Coumarin Carboxamide 3-9.2Val116, Asp175, Lys68Ile95, Phe113, Met163
Known Inhibitor (Control)-9.5Val116, Asp175Ile95, Phe113
Visualizing the Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Download CK2 PDB (5M4F) Clean_PDB Clean PDB (Remove Water, Ligands) PDB->Clean_PDB Prep_Receptor Prepare Receptor (Add Hydrogens, Charges) -> Receptor.pdbqt Clean_PDB->Prep_Receptor Grid_Box Define Grid Box (Active Site) Prep_Receptor->Grid_Box Ligand_2D Design 2D Coumarin Carboxamides Ligand_3D Generate 3D Structures & Energy Minimize Ligand_2D->Ligand_3D Prep_Ligand Prepare Ligands -> Ligands.pdbqt Ligand_3D->Prep_Ligand Run_Vina Run AutoDock Vina Prep_Ligand->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Results (Binding Energy, Pose) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Caption: Molecular Docking Workflow from Preparation to Analysis.

Illustrating Key Interactions

ligand_interactions cluster_protein CK2 Active Site Val116 Val116 Asp175 Asp175 Lys68 Lys68 Phe113 Phe113 Ile95 Ile95 Met163 Met163 Ligand Coumarin Carboxamide Ligand->Val116 H-bond Ligand->Asp175 H-bond Ligand->Lys68 H-bond Ligand->Phe113 Hydrophobic Ligand->Ile95 Hydrophobic Ligand->Met163 Hydrophobic

Caption: Key Interactions of a Coumarin Carboxamide in the CK2 Active Site.

VI. Conclusion and Future Directions

Molecular docking serves as a powerful and cost-effective tool in the early stages of drug discovery. The protocol outlined in this application note provides a robust framework for investigating the binding of coumarin carboxamides to the CK2 kinase active site. The insights gained from such studies, including predicted binding affinities and key molecular interactions, are instrumental in guiding the design and optimization of more potent and selective CK2 inhibitors.

It is important to remember that molecular docking is a predictive tool, and its results should be interpreted with an understanding of its inherent limitations. The top-ranked compounds from this in silico screening should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate their activity as CK2 inhibitors. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted protein-ligand complexes over time.[21]

VII. References

  • Chilin, A., et al. (2008). Coumarin as Attractive Casein Kinase 2 (CK2) Inhibitor Scaffold: An Integrate Approach To Elucidate the Putative Binding Motif and Explain Structure–Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, N., et al. (2016). Rational Design of Coumarin Derivatives as CK2 Inhibitors by Improving the Interaction with the Hinge Region. Molecular Informatics. Available at: [Link]

  • AutoDock Vina (n.d.). AutoDock Vina. Retrieved from [Link]

  • Niefind, K., et al. (2001). Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme. The EMBO Journal. Available at: [Link]

  • Zhang, N., et al. (2015). Rational Design of Coumarin Derivatives as CK2 Inhibitors by Improving the Interaction with the Hinge Region. Sci-Hub. Available at: [Link]

  • ResearchGate (2022). How to validate the molecular docking results? Retrieved from [Link]

  • Scripps Research (n.d.). AutoDock Vina Tutorial. Retrieved from [Link]

  • ResearchGate (2024). Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition. Retrieved from [Link]

  • Gyenis, L., et al. (2017). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Cellular and Molecular Life Sciences. Available at: [Link]

  • Chennai, H. Y., et al. (2024). Computational Study of Coumarin Compounds as Potential Inhibitors of Casein Kinase 2: DFT, 2D-QSAR, ADMET and Molecular Docking Investigations. Molecular Physics. Available at: [Link]

  • Pegasus (n.d.). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention (2019). Protein Kinase CK2, a Potential Therapeutic Target in Carcinoma Management. Retrieved from [Link]

  • ScotChem (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • AutoDock Vina Documentation (n.d.). Basic docking. Retrieved from [Link]

  • YouTube (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Eagon Research Group (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • RCSB PDB (2017). 5M4F: Complex structure of human protein kinase CK2 catalytic subunit with the inhibitor 4'-carboxy-6,8-chloro-flavonol (FLC21) crystallized under low-salt conditions. Retrieved from [Link]

  • Niefind, K., et al. (2001). Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme. The EMBO Journal. Available at: [Link]

  • RCSB PDB (2021). 7AT9: Structure of protein kinase ck2 catalytic subunit (csnk2a2 gene product) in complex with the ATP-competitive inhibitor MB002 and the alphaD-pocket ligand 3,4-dichlorophenethylamine. Retrieved from [Link]

  • Cozza, G., & Pinna, L. A. (2016). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Pharmaceuticals. Available at: [Link]

  • ResearchGate (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Roy, K., et al. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE. Available at: [Link]

  • Cozzini, P., et al. (2025). Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Litchfield, D. W. (2016). Emergence of Protein Kinase CK2 (CSNK2) as a Potential Target to Inhibit Survival and DNA Damage Response and Repair Pathways in Cancer Cells. Cancer Research. Available at: [Link]

  • RCSB PDB (2018). 5ZN2: X-ray structure of protein kinase ck2 alpha subunit H148A mutant. Retrieved from [Link]

  • ResearchGate (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • ChemCopilot (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Nguyen, H. C., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Cresset Group (n.d.). Protein-ligand docking. Retrieved from [Link]

  • MDPI (2014). In Silico Docking, Molecular Dynamics and Binding Energy Insights into the Bolinaquinone-Clathrin Terminal Domain Binding Site. Retrieved from [Link]

  • AIP Publishing (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. Retrieved from [Link]

  • PMC (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Retrieved from [Link]

  • PMC (2019). 2D-QSAR and docking study of a series of coumarin derivatives as inhibitors of CDK (anticancer activity) with an application of the molecular docking method. Retrieved from [Link]

  • YouTube (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • ResearchGate (2025). Computational Study of Coumarin Compounds as Potential Inhibitors of Casein Kinase 2: DFT, 2D-QSAR, ADMET and Molecular Docking Investigations | Request PDF. Retrieved from [Link]

Sources

Method

Application Note: Standardized MIC Determination Protocol for 6-Bromo-Coumarin Derivatives

Target Audience: Researchers, microbiologists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of highly lip...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of highly lipophilic 6-bromo-coumarin derivatives using the broth microdilution method.

Introduction & Mechanistic Rationale

Coumarins (2H-chromen-2-ones) are a versatile class of benzopyrone derivatives with a broad spectrum of pharmacological activities. In medicinal chemistry, the halogenation of the coumarin scaffold—specifically the introduction of a bromine atom at the C6 position—is a proven strategy to enhance antimicrobial efficacy[1].

The Causality of Bromination: The addition of a bromine atom at the C6 position increases the lipophilicity of the coumarin core. This structural modification facilitates superior penetration through the lipid bilayers of bacterial cell membranes[1]. Furthermore, the electron-withdrawing nature of bromine alters the electron density of the benzopyrone ring, enhancing its binding affinity to bacterial targets such as DNA gyrase and lipoxygenase[1]. Recent studies have demonstrated that 6-bromo-coumarin derivatives functionalized with pyrazoles or thiazoles can achieve MIC values comparable to standard antibiotics like Penicillin G and Ciprofloxacin[2][3].

Because these brominated derivatives are highly hydrophobic, standard aqueous antimicrobial assays often fail due to compound precipitation. This guide outlines a modified Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocol optimized specifically for the solubility constraints of 6-bromo-coumarins[4][5][6].

Experimental Workflow & Self-Validating Architecture

To ensure trustworthiness, this protocol is designed as a self-validating system . An assay is only considered valid if a series of internal controls simultaneously confirm the viability of the organism, the sterility of the environment, and the non-toxicity of the solvent vehicle.

MIC_Protocol N1 Compound Preparation (Dissolve in DMSO) N2 Serial Dilution in MHB (Maintain ≤1% DMSO) N1->N2 N4 96-Well Plate Inoculation (5 x 10^5 CFU/mL final) N2->N4 N3 Inoculum Standardization (0.5 McFarland Standard) N3->N4 N5 Incubation (35°C for 16-20 hours) N4->N5 C1 Sterility Control (Media Only) N4->C1 C2 Growth Control (Media + Bacteria) N4->C2 C3 Solvent Control (Media + Bacteria + DMSO) N4->C3 N6 MIC Determination (Visual or OD600 Reading) N5->N6 C1->N6 C2->N6 C3->N6

Caption: Logical workflow and self-validating control architecture for MIC determination.

Materials and Reagents

  • Test Compounds: Synthesized 6-bromo-coumarin derivatives.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi[4][7].

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Bacterial Strains: Log-phase cultures of target pathogens (e.g., E. coli, S. faecalis) and CLSI-recommended Quality Control (QC) strains (e.g., E. coli ATCC 25922)[2][3].

  • Consumables: Sterile 96-well U-bottom microtiter plates, multichannel pipettes.

  • Indicator (Optional): Resazurin sodium salt (0.015% w/v in water) for colorimetric viability reading.

Step-by-Step Protocol

Phase 1: Compound Solubilization and Dilution

Causality Check: 6-bromo-coumarins are highly lipophilic. Dissolving them directly in aqueous broth causes immediate precipitation, yielding false-negative MICs. They must be pre-dissolved in DMSO[6].

  • Stock Preparation: Weigh the 6-bromo-coumarin derivative and dissolve it in 100% DMSO to create a stock solution of

    
    .
    
  • Working Solution: Dilute the stock solution 1:100 in CAMHB to achieve a

    
     working solution. The DMSO concentration is now 1%, which is generally non-toxic to most bacterial strains[6].
    
  • Serial Dilution: Dispense

    
     of CAMHB into columns 2 through 10 of a 96-well plate. Add 
    
    
    
    of the working solution to column 1. Transfer
    
    
    from column 1 to column 2, mix thoroughly, and repeat to column 10 to create a two-fold serial dilution. Discard
    
    
    from column 10.
Phase 2: Inoculum Standardization

Causality Check: Inoculum density directly impacts the MIC. Too high, and the compound is overwhelmed (false resistance); too low, and the compound appears artificially potent (false susceptibility)[4].

  • Select 3-5 isolated colonies from an overnight agar plate and suspend them in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approx.

    
    ) using a spectrophotometer (OD600 ≈ 0.08–0.13)[4][6].
    
  • Dilute this suspension 1:150 in CAMHB to yield a starting inoculum of

    
    .
    
Phase 3: Inoculation and Self-Validating Plate Setup
  • Add

    
     of the diluted inoculum to wells in columns 1 through 10. The final well volume is 
    
    
    
    , and the final bacterial concentration is
    
    
    [6].
  • Establish the Self-Validating System:

    • Column 11 (Growth Control): Add

      
       CAMHB + 
      
      
      
      inoculum. (Validates that the bacteria are healthy and capable of growth).
    • Column 12 (Sterility Control): Add

      
       CAMHB only. (Validates that the media is not contaminated).
      
    • Row H (Solvent Control): Add

      
       CAMHB containing 1% DMSO + 
      
      
      
      inoculum. (Validates that the 1% DMSO vehicle is not inhibiting bacterial growth).
    • Separate Plate (QC Control): Run a standard antibiotic (e.g., Ciprofloxacin) against a CLSI QC strain. (Validates the accuracy of the entire assay batch).

Phase 4: Incubation and Reading
  • Seal the plates with a breathable membrane to prevent evaporation and incubate at 35±2°C for 16–20 hours[4].

  • Visual Reading: The MIC is defined as the lowest concentration of the 6-bromo-coumarin derivative that completely inhibits visible growth (turbidity or a pellet at the bottom of the well)[1][4].

  • Colorimetric Reading (Optional): Add

    
     of resazurin to all wells and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial respiration (growth). The MIC is the lowest concentration that remains blue.
    

Quantitative Data Interpretation

Recent literature highlights the potent efficacy of brominated coumarin hybrids. Below is a summary table of representative MIC values for various 6-bromo-coumarin derivatives synthesized in recent drug discovery campaigns, demonstrating their broad-spectrum potential[2][3][8][9].

Compound ClassSpecific DerivativeTarget PathogenMIC ValueRef.
Coumarin-Pyrazole Pyrazole 15 (CF3 substituted)Streptococcus faecalis (Gram +)

[8]
Coumarin-Pyrazole Pyrazole 15 (CF3 substituted)Escherichia coli (Gram -)

[2]
Coumarin-Thiazole Compound 12Bacillus pumilis (Gram +)

[3][9]
Coumarin-Thiazole Compound 3 (Azo hybrid)Enterobacter cloacae (Gram -)

[3][9]

Note: Pyrazole 15 exhibited an MIC against S. faecalis equal to that of standard Penicillin G, underscoring the pharmacological value of the 6-bromo substitution[8].

Troubleshooting Guidelines

  • Compound Precipitation in Wells: If the 6-bromo-coumarin derivative precipitates upon addition of the aqueous inoculum, the MIC cannot be accurately read via optical density. Solution: Rely on colorimetric indicators (resazurin) or reduce the maximum starting concentration. Do not exceed 1% final DMSO[6].

  • Failure of Self-Validating Controls:

    • If the Solvent Control shows no growth, the DMSO concentration is too high for that specific strain.

    • If the Sterility Control is turbid, discard the assay and prepare fresh CAMHB.

References

1.2 - ResearchGate 2.4 - mlsascp.com 3.7 - PMC (nih.gov) 4.5 - Regulations.gov 5.8 - Taylor & Francis 6.3 - ResearchGate 7.6 - Protocols.io 8.9 - PMC (nih.gov) 9.1 - Benchchem

Sources

Application

Application Note: Advanced Crystallization Techniques for 3-Carboxamide Coumarin Compounds

Introduction & Supramolecular Mechanics 3-Carboxamide coumarins (2-oxo-2H-chromene-3-carboxamides) are a privileged class of heterocyclic scaffolds with profound applications in drug discovery, particularly as monoamine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Supramolecular Mechanics

3-Carboxamide coumarins (2-oxo-2H-chromene-3-carboxamides) are a privileged class of heterocyclic scaffolds with profound applications in drug discovery, particularly as monoamine oxidase inhibitors, anti-cancer agents, and anti-leishmanial compounds. However, their structural elucidation and pharmaceutical formulation are frequently bottlenecked by complex solid-state behaviors, including polymorphism, solvate formation, and a high propensity to "oil out" (liquid-liquid phase separation) during crystallization.

As an Application Scientist, understanding the supramolecular causality of these molecules is critical. The C3-carboxamide group forms strong intramolecular N–H···O and weak C–H···O hydrogen bonds with the C2-oxo group, locking the molecule into a highly rigid, planar conformation . Intermolecularly, these molecules exhibit a strong thermodynamic drive to form centrosymmetric dimers via primary N–H···O hydrogen bonds. Once dimerized, the planar benzopyrone cores engage in robust π-π stacking interactions, driving the rapid assembly of columnar crystal packing . If supersaturation is not strictly controlled, these strong intermolecular forces cause the molecules to aggregate chaotically, precipitating as amorphous solids rather than ordered crystals.

This guide details three field-proven crystallization protocols designed to manipulate these specific supramolecular interactions, ensuring high-purity bulk powders, diffraction-quality single crystals, and novel solid-state polymorphs.

Experimental Methodologies & Protocols

Protocol A: Mixed-Solvent Recrystallization (Bulk Purification)

Objective: High-yield purification while preventing amorphous precipitation. Causality: Adding water (antisolvent) to ethanol (good solvent) increases the dielectric constant of the medium, forcing the hydrophobic benzopyrone core to aggregate. By clarifying the cloud point with a drop of good solvent at an elevated temperature, we position the system precisely within the metastable zone. Slow, controlled cooling then favors ordered nucleation over amorphous liquid-liquid phase separation.

Step-by-Step Workflow:

  • Dissolution: Suspend 500 mg of crude 3-carboxamide coumarin in 15 mL of absolute ethanol in a 50 mL Erlenmeyer flask.

  • Heating: Heat the suspension to 70°C under continuous magnetic stirring until complete dissolution is achieved.

  • Antisolvent Addition: Dropwise, add deionized water until the solution reaches the cloud point (persistent turbidity) .

  • Clarification (Critical Step): Add 1-2 drops of hot ethanol until the solution just turns clear. This self-validates that the system is exactly at the metastable thermodynamic limit.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed at a rate of ~0.5°C/min, followed by incubation at 4°C for 12 hours.

  • Harvesting: Filter the resulting microcrystals under vacuum and wash with cold 30% aqueous ethanol to remove residual surface impurities.

Protocol B: Antisolvent Vapor Diffusion (Single Crystal X-Ray Diffraction)

Objective: Growth of defect-free single crystals for structural elucidation. Causality: Dichloromethane (DCM) effectively solvates the coumarin core, disrupting premature hydrogen bonding. As the highly volatile hexane (antisolvent) diffuses into the DCM droplet, the solvent mixture's polarity slowly decreases. This kinetic shift allows the planar benzopyrone rings to align via π-π stacking while simultaneously forming the critical intermolecular N–H···O centrosymmetric dimers without trapping solvent molecules in the lattice .

Step-by-Step Workflow:

  • Primary Solution: Dissolve 5–10 mg of the purified compound in 1 mL of DCM in a 2 mL inner glass vial.

  • Chamber Setup: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane.

  • Sealing: Tightly cap the outer 20 mL vial to create a closed, two-solvent vapor chamber.

  • Incubation: Store the chamber in a vibration-free, temperature-controlled environment at 20°C for 5–7 days.

  • Harvesting: Once prismatic crystals (0.1–0.3 mm) are observed, extract them using a nylon loop coated in paratone oil to prevent solvent loss and lattice degradation prior to X-ray diffraction analysis.

Protocol C: Mechanochemical Cocrystallization (Polymorph Screening)

Objective: Engineering novel solid forms to alter solubility and bioavailability. Causality: Traditional solution crystallization often fails to yield cocrystals of these derivatives due to the overwhelming thermodynamic stability of their homomeric N–H···O dimers. Liquid-assisted neat grinding imparts the mechanical activation energy required to fracture these homomeric synthons, allowing the formation of new heteromeric hydrogen-bonded networks with a selected coformer .

Step-by-Step Workflow:

  • Stoichiometric Mixing: Weigh equimolar amounts (e.g., 0.5 mmol) of the 3-carboxamide coumarin and a coformer (e.g., p-aminobenzoic acid).

  • Liquid Addition: Transfer the powders to a stainless-steel milling jar and add 20 µL of methanol to act as a catalytic phase medium (Liquid-Assisted Grinding).

  • Milling: Add two 5 mm stainless-steel grinding balls. Seal the jar and mill at 30 Hz for 45 minutes using a laboratory mixer mill.

  • Annealing: Recover the resulting powder and anneal at 50°C for 2 hours to relieve mechanical stress and complete the solid-state phase transformation.

  • Verification: Analyze the powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to validate the formation of a novel cocrystalline phase distinct from the starting materials.

Quantitative Data & System Selection

To streamline experimental design, the following table summarizes optimal solvent systems and expected outcomes based on the target application.

Derivative ClassTarget ObjectiveCrystallization TechniqueSolvent / Coformer SystemDominant Supramolecular SynthonsExpected Crystal Habit
6-Substituted 3-Carboxamides Structural Analysis (XRD)Vapor DiffusionDCM (Solvent) / Hexane (Antisolvent)N–H···O (dimers), π-π stackingPrismatic / Columnar
7-Hydroxy-3-Carboxamides Bulk PurificationCooling Crystallization33% Aqueous EthanolO–H···O, N–H···OMicrocrystalline Powder
Coumarin-3-Carboxylic Amides Solid-State ScreeningMechanochemical Grindingp-Aminobenzoic acid (1:1 ratio)Heteromeric N–H···O / O–H···OHigh-Purity Cocrystal Powder

Crystallization Workflow Decision Matrix

G Start 3-Carboxamide Coumarin Crystallization Goal1 Bulk Purification Start->Goal1 Goal2 Structural Elucidation Start->Goal2 Goal3 Solid-State Modification Start->Goal3 Method1 Mixed-Solvent Recrystallization Goal1->Method1 Method2 Vapor Diffusion (Antisolvent) Goal2->Method2 Method3 Mechanochemical Grinding Goal3->Method3 Out1 High-Purity Powder Method1->Out1 Out2 Diffraction-Quality Single Crystals Method2->Out2 Out3 Novel Cocrystals & Polymorphs Method3->Out3

Fig 1: Decision matrix for 3-carboxamide coumarin crystallization workflows.

References

  • Gomes LR, Low JN, Fonseca A, Matos MJ, Borges F. "Crystal structures of three 6-substituted coumarin-3-carboxamide derivatives." Acta Crystallographica Section E: Crystallographic Communications, 2016.[Link]

  • Bulatova M, et al. "Hydrogen bonding vs. stacking interaction in the crystals of the simplest coumarin derivatives: a study from the energetic viewpoint." CrystEngComm, 2019.[Link]

  • "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification." Research Review International Journal of Multidisciplinary, 2019.[Link]

  • Mandal S, et al. "Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica." Acta Crystallographica Section C: Structural Chemistry, 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Precipitation of Coumarin Derivatives in Cell Culture

Topic: Preventing precipitation of coumarin derivatives in cell culture media Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Hydrophobic Paradox Cou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing precipitation of coumarin derivatives in cell culture media
Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Hydrophobic Paradox

Coumarin derivatives (e.g., Coumarin 6, 7-hydroxycoumarin, Umbelliferone) are invaluable fluorophores and pharmacophores, yet they present a persistent "hydrophobic paradox" in cell culture. While they require organic solvents (DMSO, Ethanol) for initial solubilization, the very environment required for cellular life—aqueous, salt-rich, buffered media—is thermodynamically hostile to them.

When a coumarin stock solution hits cell culture media, it faces a "Solubility Cliff." The dielectric constant shifts rapidly from ~47 (DMSO) to ~80 (Water), forcing hydrophobic molecules to aggregate to minimize free energy. This guide details how to navigate this transition without crashing your compound out of solution, ensuring your IC50 data and uptake studies remain reproducible.

Part 1: Solvent & Stock Preparation (The Source)

Q: I dissolved my coumarin derivative in DMSO, but it precipitates immediately upon storage at -20°C. Why?

A: This is likely due to hygroscopic water absorption or saturation limits . DMSO is highly hygroscopic; it pulls moisture from the air. If your DMSO absorbs even 1-2% water, the solubility of hydrophobic coumarins drops exponentially.

  • The Fix: Use anhydrous DMSO (sealed ampules) for stock preparation.

  • The Protocol:

    • Warm the DMSO to room temperature before opening to prevent condensation.

    • Dissolve the coumarin to a concentration below its saturation limit (typically 10–20 mM is safe; >50 mM is risky).

    • Aliquot immediately into single-use, light-protected tubes to avoid freeze-thaw cycles.

Q: Can I use Ethanol (EtOH) instead of DMSO?

A: Yes, but with caveats. Ethanol is less toxic to some sensitive cell lines but is much more volatile.

  • Volatility Risk: In 37°C incubators, ethanol evaporates from the media, potentially causing the compound to crash out during the incubation.

  • Recommendation: Use DMSO for long-term incubations (>4 hours). Use Ethanol only for short-term acute studies or fixation protocols.

Data Table 1: Solvent Compatibility & Toxicity Thresholds
SolventSolubility Power (Coumarins)Max Final Conc.[1][2] (v/v)Toxicity MechanismRecommended For
DMSO High< 0.5% (Ideal < 0.1%)Membrane permeabilization; differentiation inductionLong-term assays (24-72h)
Ethanol Moderate-High< 1.0%Protein denaturation; evaporationShort-term imaging; Fixation
DMF High< 0.1%High cytotoxicity; plasticware incompatibilityAvoid unless strictly necessary

Part 2: The Critical Transition (Dilution Strategy)

Q: Should I perform serial dilutions in PBS/Media or in DMSO?

A: Never perform serial dilutions of hydrophobic coumarins in aqueous buffers (PBS/Media). This is the most common error. If you dilute a 10 mM stock to 1 mM in PBS, the compound will likely precipitate immediately because it cannot stay soluble in 90% water.

  • The "Keep it Organic" Rule: Perform all serial dilutions in 100% DMSO to create "Working Stocks" (e.g., 1000x concentrations).

  • The Final Step: Spike the 1000x DMSO working stock directly into the final cell culture media.

Q: I see a "cloud" form when I add the stock to the media. How do I prevent this?

A: That "cloud" is local precipitation caused by the "Solubility Shock." When a droplet of DMSO stock hits the media, the local concentration of coumarin at the interface is massive, and the water content is high.

  • The "Rapid Dispersal" Technique:

    • Pre-warm the culture media to 37°C. (Cold media decreases solubility).[2]

    • Vortex the media tube while adding the DMSO stock.

    • Submerge the pipette tip slightly below the surface before expelling (do not drop it on top).

    • Do not filter sterilize after adding the compound; the filter membrane will bind the hydrophobic coumarin, removing it from the solution.

Visualizing the Solubility Cliff

The following diagram illustrates the correct vs. incorrect dilution pathways.

SolubilityCliff Stock 10mM Stock (100% DMSO) AqDilution Intermediate Dilution (PBS/Media) Stock->AqDilution ERROR: Water Shock DMSODilution Serial Dilution (100% DMSO) Stock->DMSODilution Maintain Solvent Precipitate PRECIPITATION (Crystal Nucleation) AqDilution->Precipitate Hydrophobic Aggregation FinalMedia Final Media (Rapid Dispersion) DMSODilution->FinalMedia 1000x Spike into Vortexing Media Soluble Stable Solution (Micellar/Protein Bound) FinalMedia->Soluble Albumin Stabilization

Figure 1: The "Solubility Cliff" Workflow. Red path indicates the common error of aqueous intermediate dilution leading to precipitation. Green path indicates the correct "Keep it Organic" method.

Part 3: Media Composition Factors (The Environment)

Q: Does the type of media matter? (Serum-Free vs. Serum-Containing)

A: Yes, critically.

  • Serum (FBS) is your friend: Serum albumin (BSA/HSA) acts as a natural carrier for hydrophobic molecules. It binds coumarin derivatives, keeping them in suspension and preventing crystallization.

  • Serum-Free Risk: In serum-free media, coumarins have no "carrier" and are highly prone to crashing out or binding to the plastic walls of the culture plate.

  • The Fix: If you must use serum-free media, consider adding 0.1% Pluronic F-127 or Cyclodextrin as a solubility enhancer. These are non-toxic surfactants that mimic the carrier function of serum.

Q: My cells look like they have "black pepper" on them. Is this bacteria?

A: If the "pepper" appeared shortly after adding the compound, it is likely micro-crystals of the coumarin, not bacteria.

  • Verification:

    • Check under a fluorescence microscope (if your derivative is fluorescent, like Coumarin 6).[3] If the "pepper" glows brightly, it is precipitated drug.[4]

    • Warm the plate to 37°C. Crystals may re-dissolve; bacteria will not.

Part 4: Troubleshooting & Rescue Guide

Scenario: Precipitation is visible in the stock tube.
Step Action Rationale
1 Sonicate (Bath sonicator)Ultrasonic waves break up aggregates and generate local heat to aid dissolution.
2 Warm to 37°C - 50°CIncreases kinetic energy and solubility limit of DMSO.
3 Vortex vigorouslyEnsures homogeneity.
4 Check Clarity Hold against light. If cloudy, do not use. Re-filter (0.2 µm PTFE) or remake stock.
Scenario: Inconsistent IC50 data (High Standard Deviation).

Cause: The compound precipitated in some wells but not others, or adhered to the plastic tips during pipetting. Solution:

  • Pre-wet pipette tips: Pipette serum-containing media up and down once before aspirating the drug solution. This coats the tip with proteins, preventing the hydrophobic drug from sticking to the plastic.

  • Use Glass-coated plates: If plastic binding is extreme, switch to glass-bottom plates.

References

  • Akina Inc. (2013). Passive dissolution of Coumarin-6 into water by Polyvivo polymers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Recent Advances in the Synthesis of Coumarin Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Coumarin-3-Carboxamide Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of coumarin-3-carboxamides. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of coumarin-3-carboxamides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Addressing Low Yields

Low yields in coumarin-3-carboxamide synthesis can be frustrating. This section provides a systematic approach to identifying and resolving the root causes of this issue.

Question: My Knoevenagel condensation to form the coumarin-3-carboxylate precursor is resulting in a low yield. What are the likely causes and how can I fix it?

Answer:

The Knoevenagel condensation is a cornerstone for forming the coumarin core, but its success hinges on several critical factors. Low yields often stem from issues with reactants, catalysts, or reaction conditions.[1]

Probable Causes & Solutions:

  • Purity of Starting Materials: Impurities in salicylaldehyde or the active methylene compound (e.g., diethyl malonate, Meldrum's acid) can significantly hinder the reaction.[2]

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or distillation before use.

  • Catalyst Activity: The basic catalyst, often piperidine, may be old, degraded, or of insufficient quantity.[2]

    • Solution: Use a fresh bottle of piperidine. It is also advisable to perform small-scale trials to determine the optimal catalyst loading for your specific substrates.[2] In some cases, a dual catalyst system, such as piperidine-iodine, can improve efficiency.[3][4]

  • Sub-Optimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial.

    • Solution:

      • Temperature: Ensure the reaction is heated to the appropriate temperature, typically reflux.[5] However, excessive heat can lead to side product formation.[2]

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may simply need more time to reach completion.[2] Conversely, stopping the reaction too late can also lead to byproduct formation.[2]

      • Solvent: While ethanol is commonly used, exploring other solvents or even solvent-free conditions with microwave irradiation could enhance yields and reduce reaction times.[5][6]

  • Inefficient Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction towards the product.

Question: I'm observing multiple spots on my TLC after the amidation step to form the final coumarin-3-carboxamide. What are the common side reactions, and how can I minimize them?

Answer:

The formation of multiple products during the amidation of coumarin-3-carboxylic acid is a frequent challenge. These byproducts compete with your desired reaction, thereby reducing the overall yield.

Common Side Reactions & Minimization Strategies:

  • Incomplete Amidation: The reaction may not have gone to completion, leaving unreacted coumarin-3-carboxylic acid.

    • Minimization:

      • Coupling Agents: Utilize efficient coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (N,N'-dicyclohexylcarbodiimide) with an additive like DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.[7][8][9]

      • Activation Time: Allow sufficient time for the coupling agent to activate the carboxylic acid before adding the amine.[7]

      • Monitoring: Again, TLC is your best tool to monitor the disappearance of the starting carboxylic acid.

  • Hydrolysis of the Amide: If the work-up conditions are too acidic or basic, or if there is excessive water present, the newly formed amide bond can hydrolyze back to the carboxylic acid.

    • Minimization: Maintain a neutral or near-neutral pH during the work-up and extraction phases. Use anhydrous solvents to minimize water content.[10]

  • Decarboxylation: At elevated temperatures, the coumarin-3-carboxylic acid precursor can undergo decarboxylation, leading to the formation of a simple coumarin without the desired C3-substituent.[8][9][11]

    • Minimization: Perform the amidation step at room temperature or slightly elevated temperatures only if necessary. Avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to coumarin-3-carboxamides?

The most prevalent and reliable method is a two-step synthesis:

  • Knoevenagel Condensation: Reaction of a substituted salicylaldehyde with an active methylene compound (like diethyl malonate) in the presence of a weak base (like piperidine) to form a coumarin-3-carboxylate intermediate.[5]

  • Amidation: Hydrolysis of the ester to the corresponding coumarin-3-carboxylic acid, followed by an amide coupling reaction with a primary or secondary amine using a suitable coupling agent.[7][12][13]

Alternative one-pot, three-component reactions involving a salicylaldehyde, an amine, and diethyl malonate have also been developed, offering a more streamlined approach.[3][4][14]

Q2: How do I choose the right coupling agent for the amidation step?

The choice of coupling agent is critical for achieving a high yield in the amidation step.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient and commonly used coupling agent that often provides good to excellent yields.[7][8][9][15] It is particularly effective for coupling with a wide range of amines.

  • DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine): This is a classic and cost-effective combination. However, the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely.[8][9]

  • Other Reagents: Other options include activating the carboxylic acid as an acid chloride.[12][13]

Q3: What is the best way to purify the final coumarin-3-carboxamide product?

Purification is essential to obtain a high-purity product. The most common methods are:

  • Recrystallization: This is often the simplest and most effective method if a suitable solvent system can be found.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[7][12][13] The eluent system will depend on the polarity of your specific compound but often involves mixtures of hexane and ethyl acetate.[8]

Q4: Can microwave irradiation improve my yields?

Yes, microwave-assisted synthesis can be a powerful tool for improving yields and dramatically reducing reaction times, particularly for the Knoevenagel condensation step.[6] Reactions that might take hours under conventional heating can often be completed in minutes.[6]

Experimental Protocols

Standard Protocol for the Synthesis of Coumarin-3-Carboxylic Acid

This protocol describes a reliable method for synthesizing the key coumarin-3-carboxylic acid intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), diethyl malonate (1.1 eq), and ethanol.[5]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) and a drop of acetic acid to the mixture.[5]

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC.[5]

  • Work-up: Once the reaction is complete, cool the mixture and add cold water to precipitate the ethyl coumarin-3-carboxylate.[5] Filter the solid and wash with a cold water/ethanol solution.[5]

  • Hydrolysis: To a separate flask, add the isolated ester, ethanol, water, and potassium hydroxide (KOH).[5] Heat the mixture until a clear solution is obtained.[5]

  • Acidification: Slowly add the hot reaction mixture to a stirred solution of hydrochloric acid (HCl) to precipitate the coumarin-3-carboxylic acid.[5]

  • Isolation: Cool the mixture in an ice bath, filter the solid product, and dry thoroughly.[5]

General Protocol for Amidation using HATU

This protocol outlines the formation of the final coumarin-3-carboxamide product.

  • Activation: In a dry flask, dissolve the coumarin-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent like DMF or THF.[7][15] Add HATU (1.1 eq) and a tertiary amine base such as triethylamine (Et₃N) (2.0 eq).[7][15]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[7]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.[7]

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC.[7]

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[7]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7] Purify the crude product by column chromatography or recrystallization.[7]

Data Presentation

ParameterRecommendationRationale
Starting Material Purity >98%Impurities can act as catalysts for side reactions or inhibit the primary reaction.[2]
Catalyst (Knoevenagel) Fresh Piperidine (0.1 eq)Catalyst activity is crucial for reaction rate and completion.[2]
Coupling Agent (Amidation) HATU (1.1 eq)Highly efficient for a broad range of amines, often leading to higher yields.[7][8][9]
Solvent (Amidation) Anhydrous DMF or THFPrevents hydrolysis of activated intermediates and the final product.[10]
Reaction Monitoring TLCEssential for determining reaction completion and preventing the formation of byproducts from over-reaction.[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis & Amidation Salicylaldehyde Salicylaldehyde Condensation Reflux in Ethanol Salicylaldehyde->Condensation ActiveMethylene Active Methylene (e.g., Diethyl Malonate) ActiveMethylene->Condensation Piperidine Piperidine (Catalyst) Piperidine->Condensation CoumarinEster Coumarin-3-carboxylate Condensation->CoumarinEster CoumarinAcid Coumarin-3-carboxylic Acid CoumarinEster->CoumarinAcid Base Hydrolysis (KOH) Amidation Stir at RT in DMF CoumarinAcid->Amidation Amine Primary/Secondary Amine Amine->Amidation HATU HATU/Et3N (Coupling) HATU->Amidation FinalProduct Coumarin-3-carboxamide Amidation->FinalProduct Troubleshooting_Low_Yield cluster_Knoevenagel Knoevenagel Condensation Issues cluster_Amidation Amidation Step Issues Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Catalyst Verify Catalyst Activity/Amount Start->Catalyst Conditions Optimize Reaction Time & Temperature Start->Conditions Coupling Inefficient Coupling? Use HATU/DCC Start->Coupling SideReactions Byproducts Observed? (Hydrolysis, Decarboxylation) Start->SideReactions Workup Check Work-up Conditions (pH, H2O) Start->Workup Solution Improved Yield Purity->Solution Catalyst->Solution Conditions->Solution Coupling->Solution SideReactions->Solution Workup->Solution

Caption: Troubleshooting flowchart for low yields in coumarin-3-carboxamide synthesis.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Royal Society of Chemistry.
  • Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides. BenchChem.
  • Optimizing reaction conditions for 3-Acetamidocoumarin synthesis. BenchChem.
  • Methods for the synthesis of coumarin‐3‐carboxamides.
  • Reaction optimisation in the formation of coumarin 3.
  • Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Taylor & Francis Online.
  • SYNTHESIS AND ANTIMICROBIALLY ACTIVITIES OF COUMARIN-3-CARBOXAMIDE DERIV
  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Deriv
  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences.
  • Technical Support Center: Troubleshooting Low Yields in Coumestan Synthesis. BenchChem.
  • Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. PMC - NIH.
  • POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research.
  • Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradi
  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI.
  • Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. University Chemistry.
  • General methods for the synthesis of coumarin-3-carboxamides.
  • Syntheses, reactivity, and biological applic
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.

Sources

Troubleshooting

Optimizing amide coupling conditions for 2,5-dichloroaniline and coumarin acid

Topic: 2,5-Dichloroaniline & Coumarin-3-carboxylic Acid Executive Summary & Challenge Analysis You are attempting to couple Coumarin-3-carboxylic acid with 2,5-dichloroaniline . If you are experiencing yields below 20% o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-Dichloroaniline & Coumarin-3-carboxylic Acid

Executive Summary & Challenge Analysis

You are attempting to couple Coumarin-3-carboxylic acid with 2,5-dichloroaniline . If you are experiencing yields below 20% or complete lack of conversion using standard carbodiimide chemistry (EDC/NHS, DCC), this is expected.[1]

The Problem: This reaction represents a "perfect storm" of kinetic barriers:

  • Electronic Deactivation: The 2,5-dichloroaniline is an exceptionally weak nucleophile.[1] The chlorine atoms exert a strong inductive effect (

    
    ), pulling electron density away from the aromatic ring and, by extension, the amine lone pair. The pKa of the conjugate acid is 
    
    
    
    , making it roughly
    
    
    less reactive than unsubstituted aniline.
  • Steric Hindrance: The chlorine atom at the ortho (2-position) physically shields the nitrogen, impeding attack on the carbonyl carbon.

  • Substrate Sensitivity: The coumarin lactone ring is susceptible to hydrolysis (ring-opening) in the presence of strong aqueous bases or prolonged exposure to nucleophilic bases, leading to complex byproduct mixtures.

The Solution: You must abandon standard activation methods in favor of high-energy intermediates. This guide details two validated protocols: The Acid Chloride Method (Method A) and the T3P Anhydride Method (Method B) .

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best approach for your specific constraints.

G Start Start: 2,5-DCA + Coumarin Acid Scale What is your reaction scale? Start->Scale Small Discovery (<100 mg) Need speed/convenience Scale->Small Large Scale-up (>1 g) Need cost efficiency Scale->Large MethodB METHOD B: T3P Coupling (Propylphosphonic Anhydride) Solvent: EtOAc/Pyridine Small->MethodB MethodA METHOD A: Acid Chloride (Oxalyl Chloride/DMF) Solvent: DCM/Toluene Large->MethodA Sens Is the Coumarin core sensitive to HCl? MethodA->Sens SensYes Yes -> Use Method B Sens->SensYes Yes SensNo No -> Proceed with Method A Sens->SensNo No

Figure 1: Protocol selection guide based on scale and substrate stability.

Validated Experimental Protocols
Method A: The Acid Chloride Route (Gold Standard for Yield)

Best for: Overcoming extreme steric/electronic deactivation.

Mechanism: Converts the acid to a highly electrophilic acid chloride, which is reactive enough to capture even the deactivated 2,5-dichloroaniline.[1]

Reagents:

  • Coumarin-3-carboxylic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv) OR Thionyl Chloride (2.0 equiv)

  • DMF (Catalytic, 2-3 drops)

  • 2,5-Dichloroaniline (1.1 equiv)[1]

  • Base: Pyridine (2.0 equiv) or 2,6-Lutidine (if extreme base sensitivity exists)[1]

  • Solvent: Anhydrous DCM or Toluene.[1]

Protocol:

  • Activation: Suspend Coumarin-3-carboxylic acid in anhydrous DCM under

    
    .
    
  • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours. Troubleshooting: Ensure gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the 2,5-dichloroaniline and Pyridine to the acid chloride solution.

  • Reflux: Due to the aniline's low reactivity, stir at room temperature for 1 hour, then heat to reflux (40°C for DCM, or higher if using Toluene) for 12-16 hours.

  • Workup: Quench with saturated

    
    . Wash with dilute HCl (0.5 M) to remove pyridine, then brine.[1]
    
Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Parallel chemistry, avoiding corrosive acid chlorides, "Greener" approach.[1]

Mechanism: T3P forms a mixed anhydride that is highly reactive but generates non-toxic, water-soluble byproducts.[1]

Reagents:

  • Coumarin-3-carboxylic acid (1.0 equiv)

  • 2,5-Dichloroaniline (1.2 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.[1]

Protocol:

  • Dissolve the acid and the aniline in EtOAc.

  • Add the base (Pyridine).

  • Add T3P solution dropwise.[1]

  • Heat is Mandatory: Stir at reflux (approx. 75-80°C) for 24 hours. Room temperature will likely result in <10% conversion.[1]

  • Workup: Wash the organic layer with water, 10% citric acid, and bicarbonate.[1] T3P byproducts wash away easily in water.[2]

Troubleshooting & FAQs

Q1: I am using EDC/HOBt or HATU, but I only see starting material after 24 hours. Why? A: The nucleophilicity of 2,5-dichloroaniline is too low for the active esters generated by HOBt/HOAt. The intermediate active ester hydrolyzes or rearranges faster than the aniline can attack it. You need a "hotter" electrophile (Acid Chloride) or a specific activation agent like T3P that drives the equilibrium.

Q2: I see a new spot on TLC, but it's not the product. Mass spec shows [M+18].[1] What is it? A: This is likely the hydrolyzed coumarin ring. If you used a strong base (NaOH, LiOH) or even Carbonate in aqueous conditions, the lactone ring of the coumarin opened.

  • Fix: Ensure anhydrous conditions. Switch to organic bases like DIPEA or Pyridine.[1] Avoid water until the quench step.

Q3: The reaction turns black/tarry when making the acid chloride. A: Coumarins can be sensitive to harsh acidic conditions if impurities are present.

  • Fix: Use Oxalyl Chloride instead of Thionyl Chloride (milder conditions). Ensure the DMF is fresh and not degraded (which contains dimethylamine).

Q4: Can I use microwave irradiation? A: Yes. For Method B (T3P), microwave heating at 100°C for 30-60 minutes in EtOAc/DMF often drives this difficult reaction to completion significantly faster than thermal reflux.[1]

Q5: My product co-elutes with the aniline during purification. A: 2,5-dichloroaniline is not very polar.[1]

  • Fix: Wash the crude reaction mixture with 1M HCl. The aniline will protonate (albeit poorly) and move to the aqueous layer, or at least shift its Rf significantly. Alternatively, scavenge excess aniline using a polymer-supported isocyanate resin.[1]

References
  • Electronic Deactivation of Anilines

    • Smith, M. B., & March, J.[1] (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Explains the inductive effect of chloro-substituents on aniline basicity).

  • Coumarin-3-Carboxamide Synthesis (Acid Chloride Route)

    • Celik, H., et al.[1][3] (2020). Synthesis and Antimicrobial Activities of Coumarin-3-Carboxamide Derivatives . Revue Roumaine de Chimie, 65(6), 571–577.

    • Note: This paper explicitly uses the acid chloride method for coumarin-3-carboxamides, validating the protocol described in Method A.
  • T3P for Difficult Couplings

    • Unsworth, W. P., et al.[1] (2015).[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry, 13, 11474-11478.[1]

    • Note: Demonstrates that standard coupling agents (HATU) fail with electron-deficient/hindered amines, while acid fluorides/chlorides or phosphonic anhydrides succeed.[1]

  • Coumarin Stability

    • Kovács, A., et al.[1][4] (2024).[5] Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) . Molecules, 29.

    • Note: Discusses the hydrolytic stability of the coumarin lactone ring under various pH conditions.

Sources

Optimization

Technical Support Center: Identification of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin Degradation Products

Welcome to the Advanced Analytical Support Center. This guide is designed for research scientists and drug development professionals tasked with performing forced degradation studies and structural elucidation of 6-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is designed for research scientists and drug development professionals tasked with performing forced degradation studies and structural elucidation of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin (CAS 128171-57-3)[1].

As a halogenated coumarin derivative featuring both a lactone ring and a carbamoyl (amide) linkage, this molecule presents unique stability challenges. This guide synthesizes mechanistic causality, self-validating analytical protocols, and troubleshooting steps to ensure absolute confidence in your structural elucidation workflows.

Part 1: Mechanistic Insights & FAQs

Understanding why a molecule degrades under specific conditions is the prerequisite for predicting what it will degrade into.

Q1: What are the primary structural liabilities of this molecule under ICH forced degradation conditions? A: The molecule contains three highly reactive domains:

  • The Lactone Ring (Coumarin Core): Highly susceptible to alkaline hydrolysis. Under basic conditions (pH > 9), hydroxide ions execute a nucleophilic attack on the lactone carbonyl, resulting in ring-opening to form a highly water-soluble cis-o-hydroxycinnamic acid derivative. Causality: The strain and electrophilicity of the cyclic ester make it the most kinetically favorable target for base-catalyzed cleavage.

  • The Carbamoyl (Amide) Linkage: Susceptible to both strong acid and base hydrolysis, though kinetically slower than the lactone opening. Cleavage here yields 6-bromo-coumarin-3-carboxylic acid and 2,5-dichloroaniline.

  • The Carbon-Bromine (C-Br) Bond: Highly sensitive to photolysis. Under UV-Vis irradiation, the C-Br bond undergoes homolytic cleavage due to its lower bond dissociation energy compared to the C-Cl bonds, generating a coumarin radical that abstracts a proton from the solvent to form the debrominated analog[2].

Q2: Why do I see multiple degradation products under oxidative stress (e.g.,


 or AOPs)? 
A:  Coumarin derivatives are highly reactive toward hydroxyl radicals (

) generated during Advanced Oxidation Processes (AOPs) or peroxide stress[3]. The electron-rich aromatic rings undergo electrophilic addition by

, leading to multiple hydroxylated isomers (+16 Da mass shift) prior to any ring cleavage.

Pathway Parent Parent API (Coumarin Derivative) Base Base Hydrolysis Parent->Base UV Photolysis (UV) Parent->UV Ox Oxidation (AOP) Parent->Ox Lactone Ring-Opened Cinnamic Acid Base->Lactone Lactone Cleavage Amide Amide Cleavage Products Base->Amide Carbamoyl Cleavage Debromo Debrominated Analog UV->Debromo C-Br Homolysis Hydroxyl Hydroxylated Adducts Ox->Hydroxyl Radical Attack

Fig 1. Mechanistic degradation pathways of the coumarin derivative under ICH stress conditions.

Part 2: Analytical Troubleshooting Guide

Issue: I am losing the mass signal of the primary degradation product during base hydrolysis. Root Cause: You are likely operating your mass spectrometer exclusively in Positive Electrospray Ionization (ESI+) mode. When the lactone ring opens, it forms a carboxylic acid. Carboxylic acids exhibit extremely poor ionization efficiency in ESI+ but ionize brilliantly in ESI-. Solution: Implement rapid polarity switching (ESI+/-) in your MS method. The parent compound and aniline degradants will appear in ESI+, while the ring-opened cinnamic acid and coumarin-3-carboxylic acid degradants will dominate the ESI- chromatogram.

Issue: How can I definitively prove which part of the molecule a fragment belongs to in MS/MS? Root Cause: Failure to leverage the molecule's built-in isotopic labels. Solution: Use the halogen isotopic signatures as a self-validating diagnostic tool.

  • Bromine (

    
    ) has a natural abundance ratio of ~1:1.
    
  • Two Chlorines (

    
    ) present a distinct M : M+2 : M+4 ratio of ~9:6:1.
    If an MS/MS fragment exhibits the 1:1 doublet, it must contain the coumarin core. If it exhibits the 9:6:1 triplet, it must contain the aniline moiety. If it lacks both, it is a heavily degraded aliphatic fragment.
    

Part 3: Standardized Methodology for LC-MS/MS Identification

To ensure reproducibility and scientific integrity, follow this self-validating protocol for forced degradation and analysis.

Step 1: Controlled Degradation & Quenching (Self-Validating System)

Causality: Unquenched samples continue to degrade in the autosampler, leading to non-reproducible chromatograms and false quantitative profiles.

  • Preparation: Dissolve the parent API in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Stress Application:

    • Base: Add 0.1 N NaOH (1:1 v/v). Incubate at 60°C for 2 hours.

    • Acid: Add 0.1 N HCl (1:1 v/v). Incubate at 60°C for 24 hours.

    • Oxidation: Add 3%

      
       (1:1 v/v). Incubate at Room Temp for 24 hours.
      
  • Quenching (Critical): Neutralize acid/base samples with equimolar amounts of HCl/NaOH respectively immediately before injection. For oxidation samples, quench residual peroxide using sodium thiosulfate to freeze the degradation profile.

Step 2: UHPLC-QTOF-MS/MS Acquisition
  • Stationary Phase: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm) to resolve closely eluting hydroxylated isomers.

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile. (Formic acid ensures sufficient protonation for ESI+ while allowing ESI- ionization of carboxylic acids).

  • Detection: Acquire data in high-resolution MS^E or Data-Dependent Acquisition (DDA) mode with rapid polarity switching.

LCMS Prep Sample Quenching & Dilution LC UHPLC Separation (C18 Column) Prep->LC Neutralized Extract MS ESI+/- MS/MS Acquisition LC->MS Resolved Peaks Data Isotope Pattern Matching MS->Data Fragment Spectra

Fig 2. Self-validating UHPLC-MS/MS workflow for identifying halogenated degradation products.

Part 4: Quantitative Data & Mass Shift Summary

Use the following table to rapidly identify degradation products based on exact mass shifts (


) relative to the parent API. Note: Exact masses are calculated based on the monoisotopic mass of the most abundant isotopes (

).
Degradation PathwayProposed Chemical EntityIonization ModeExpected

Mass Shift (

)
Diagnostic Isotope Pattern
None (Parent) 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarinESI+

411.898N/AComplex (1 Br, 2 Cl)
Alkaline Hydrolysis 6-Bromo-coumarin-3-carboxylic acidESI-

266.930-144.9681:1 Doublet (1 Br)
Alkaline Hydrolysis 2,5-DichloroanilineESI+

161.964-249.9349:6:1 Triplet (2 Cl)
Photolysis (UV) 3-(2,5-Dichlorophenylcarbamoyl)-coumarinESI+

334.004-77.8949:6:1 Triplet (2 Cl)
Oxidation (

)
Hydroxylated Parent (Multiple Isomers)ESI+

427.893+15.995Complex (1 Br, 2 Cl)

References

  • Görmez, Ö., et al. "Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes." Environmental Research, 2022. URL:[Link]

  • Olkowska, E., et al. "Decomposition of Contaminants of Emerging Concern in Advanced Oxidation Processes." Water, MDPI, 2018. URL:[Link]

Sources

Troubleshooting

Minimizing hydrolysis of coumarin lactone ring during synthesis

Introduction The coumarin (2H-chromen-2-one) scaffold contains a lactone ring that is thermodynamically stable under acidic/neutral conditions but highly susceptible to nucleophilic attack in alkaline media. For research...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The coumarin (2H-chromen-2-one) scaffold contains a lactone ring that is thermodynamically stable under acidic/neutral conditions but highly susceptible to nucleophilic attack in alkaline media. For researchers, the "silent killer" of yield is not always failed bond formation, but the unnoticed hydrolysis of the lactone ring during workup or base-catalyzed synthesis steps (e.g., Knoevenagel condensation).[1]

This guide provides a mechanistic understanding of ring stability and actionable protocols to prevent, detect, and reverse hydrolysis.[1]

Module 1: The Mechanistic Troubleshooting Guide

The Core Problem: The coumarin lactone ring exists in a pH-dependent equilibrium.[2][3] In the presence of a base (OH⁻), the ring opens to form a coumarinate (cis-isomer). This is reversible upon acidification. However, with prolonged exposure to base or heat, the cis-coumarinate isomerizes to the thermodynamically stable coumarate (trans-isomer).[1]

Critical Failure Point: The trans-coumarate cannot undergo spontaneous ring closure upon acidification because the hydroxyl and carboxyl groups are on opposite sides of the double bond. This leads to permanent yield loss.

Visualizing the Hydrolysis Pathway

Figure 1: The pH-dependent equilibrium of coumarin. Note the "Danger Zone" where irreversible isomerization occurs.

CoumarinHydrolysis Coumarin Coumarin (Lactone Ring Closed) Coumarinate Coumarinate Salt (cis-isomer) [Ring Opened] Coumarin->Coumarinate OH- (pH > 10) Nucleophilic Attack Coumarinate->Coumarin H+ (Acidification) Spontaneous Closure Coumarate Coumarate Salt (trans-isomer) [Thermodynamic Trap] Coumarinate->Coumarate Heat / Time / UV Isomerization Coumarate->Coumarinate UV (Photo-isomerization) Required for recovery

Caption: Kinetic vs. Thermodynamic control. The cis-coumarinate can revert to coumarin; the trans-coumarate requires photo-isomerization to recover.

Module 2: Synthesis Optimization Protocols

To minimize hydrolysis, you must select reaction conditions that either avoid the basic "danger zone" or minimize the residence time of the ring-opened intermediate.

Scenario A: Acid-Catalyzed Synthesis (Pechmann Condensation)

Best for: Phenols with electron-donating groups (resorcinol, etc.).[1]

The Risk: While acidic conditions favor the closed ring, traditional sulfuric acid methods generate high heat (exotherm) and tarry byproducts that require harsh basic washes to remove, inadvertently opening the ring during purification.[1]

Optimized Protocol: Solid Acid Catalysis (Solvent-Free) This method eliminates the need for aqueous basic workup.

  • Reagents: Mix Phenol (10 mmol) +

    
    -Keto ester (10 mmol).
    
  • Catalyst: Add Sulfated Zirconia (

    
    ) or Amberlyst-15 (10 wt%).
    
  • Reaction: Heat to 80°C under solvent-free conditions (or ball mill at RT).

  • Monitoring: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the phenol spot.

  • Workup (Crucial Step):

    • Add hot ethanol to dissolve the product.

    • Filter while hot to recover the solid catalyst.

    • Cool filtrate to crystallize coumarin.

    • Why this works: No neutralization step is required, preventing exposure to pH swings.[1]

Scenario B: Base-Catalyzed Synthesis (Knoevenagel Condensation)

Best for: Salicylaldehydes + Active Methylenes.[4][5]

The Risk: This reaction requires base. Strong bases (NaOH) or long reaction times at high pH guarantee ring opening.

Optimized Protocol: L-Proline Mediated Synthesis Uses a weak base and precipitation to drive equilibrium.

  • Reagents: Salicylaldehyde (1 eq) + Diethyl Malonate (1 eq).

  • Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops, NOT stoichiometric).

  • Solvent: Ethanol (Absolute).[6]

  • Reaction: Reflux at 78°C.

  • Self-Validating Mechanism:

    • As the coumarin forms, it is often less soluble in ethanol than the starting materials.

    • The product precipitates out of the reaction solution.

    • Benefit: Once precipitated, the solid is removed from the liquid-phase equilibrium, preventing the base from re-opening the lactone ring.

Module 3: Quantitative Data & Decision Matrix

Table 1: Stability of Coumarin Derivatives in Basic Media Data compiled from kinetic hydrolysis studies [1, 3].

ConditionpHHalf-Life (

) of Ring
Outcome
Neutral 7.0Stable (> weeks)Safe
Mild Base 8.5~12 hoursRisk zone. Work fast.
Strong Base 12.0< 5 minutesRapid formation of cis-coumarinate.
Hot Base >10 (60°C)N/ARapid isomerization to trans-coumarate (Yield Kill).
Workflow: Selecting the Right Method

Figure 2: Decision tree for minimizing hydrolysis risk based on substrate sensitivity.

SynthesisDecision Start Start: Choose Substrate Substrate Substrate Type? Start->Substrate Phenol Phenol Derivative (e.g., Resorcinol) Substrate->Phenol Aldehyde Salicylaldehyde Derivative Substrate->Aldehyde MethodP Pechmann Condensation Phenol->MethodP MethodK Knoevenagel Condensation Aldehyde->MethodK RiskP Risk: Tarry byproducts requiring basic wash MethodP->RiskP RiskK Risk: Reaction medium is basic MethodK->RiskK SolutionP Use Solid Acid Catalyst (Amberlyst-15) Avoids aqueous workup RiskP->SolutionP SolutionK Use Catalytic Weak Base (L-Proline/Ethanol) Precipitate product RiskK->SolutionK

Caption: Strategic selection of synthesis route to avoid hydrolytic workup steps.

FAQ: Troubleshooting & Recovery

Q1: My product dissolved completely when I washed the crude solid with 10% NaOH. Is it lost?

  • Diagnosis: You have formed the water-soluble sodium coumarinate salt.

  • Immediate Action:

    • Do NOT heat. Keep the solution on ice (0–4°C).

    • Slowly add cold dilute HCl (1M) dropwise with vigorous stirring.

    • Monitor pH until it reaches ~2-3.

    • The lactone ring should close, and the coumarin will precipitate.

    • Warning: If you heated the NaOH solution, you likely formed the trans-isomer, which will not precipitate upon acidification [1].[1]

Q2: I see two spots on my TLC after a Knoevenagel reaction. One stays at the baseline.

  • Analysis: The baseline spot is likely the ring-opened carboxylic acid salt (coumarinic acid) or unreacted salicylic acid. The mobile spot is your coumarin.

  • Fix: Treat a small aliquot of your reaction mixture with dilute acid before spotting the TLC. If the baseline spot disappears and the coumarin spot intensifies, it was the ring-opened intermediate. Extend reaction time slightly or add a dehydrating agent.

Q3: How do I dry the product without reopening the ring?

  • Guidance: Avoid drying in an oven if the product contains trace base. Residual base + Heat = Ring opening.

  • Protocol: Wash the solid cake thoroughly with cold water (to remove base) followed by a wash with slightly acidic water (pH 5). Dry under vacuum at room temperature or over

    
    .
    

References

  • Garrett, E. R., et al. (1971).[1] "Kinetics and mechanisms of the hydrolysis of coumarin and its derivatives." Journal of Pharmaceutical Sciences.

  • Sethi, A., et al. (2013).[1] "Solid acid catalyzed synthesis of coumarins via Pechmann condensation." Journal of Chemical Sciences.

  • Teiber, J. F., et al. (2003).[1][7] "Lactonase and lactonizing activities of human serum paraoxonase (PON1)." Biochemical Pharmacology.

  • Karami, B., et al. (2012).[1] "Novel and efficient catalytic method for the synthesis of coumarins using Tungstate sulfuric acid." Catalysis Science & Technology.

  • Kulkarni, S. J., et al. (2001).[1] "Zeolite catalyzed synthesis of coumarins via Pechmann condensation." Green Chemistry.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral data for 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin

The structural characterization of heterocyclic compounds is a critical bottleneck in early-stage drug discovery. Coumarin-3-carboxamides represent a privileged scaffold with documented anticancer, antimicrobial, and enz...

Author: BenchChem Technical Support Team. Date: March 2026

The structural characterization of heterocyclic compounds is a critical bottleneck in early-stage drug discovery. Coumarin-3-carboxamides represent a privileged scaffold with documented anticancer, antimicrobial, and enzyme-inhibitory activities [1]. The introduction of specific halogens—such as bromine and chlorine—dramatically alters both the pharmacokinetics and the electronic distribution of the molecule.

This guide provides an in-depth comparative analysis of the


H NMR spectral data for 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin  against its unsubstituted baseline alternative, Coumarin-3-carboxanilide . By analyzing the causality behind chemical shifts and detailing a self-validating experimental protocol, this guide equips researchers with the analytical framework necessary to verify the structural integrity of complex coumarin derivatives.

Mechanistic Rationale: The Impact of Halogenation on NMR Shifts

When comparing 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin to an unsubstituted coumarin-3-carboxamide, the spectral map is fundamentally rewritten by the inductive and anisotropic effects of the halogens.

  • Solvent Causality (The DMSO-d

    
     Advantage):  For highly substituted, rigid planar molecules like halogenated coumarins, CDCl
    
    
    
    often fails to provide sufficient solubility. We utilize DMSO-d
    
    
    not just for solubility, but for its strong hydrogen-bonding capability. DMSO locks the amide proton (-NH) in a stable hydrogen-bonded state, preventing rapid proton exchange with trace moisture. This sharpens the NH signal and pushes it significantly downfield, making it a reliable diagnostic marker [2].
  • The C-6 Bromine Effect: The bromine atom at the 6-position of the coumarin core exerts a strong electron-withdrawing inductive effect (-I effect). This deshields the adjacent protons (H-5 and H-7), shifting them downfield by approximately 0.2 to 0.4 ppm compared to the unsubstituted analog.

  • The 2,5-Dichloro Substitution: The chlorines on the N-phenyl ring create severe steric hindrance (forcing the ring out of coplanarity) and strong inductive deshielding. The Cl at the 2'-position, in particular, sits adjacent to the amide NH. This proximity, combined with the electron-withdrawing nature of the 2,5-dichloro system, strips electron density from the nitrogen, pushing the amide NH signal past 11.0 ppm—a hallmark of [3].

Comparative H NMR Spectral Data

To objectively evaluate the analytical performance and structural markers of the target product, the table below summarizes the quantitative


H NMR data (400 MHz, DMSO-d

). The integration ratio of the target compound serves as an internal validation metric (1:1:6 for NH : Alkene : Aromatic).
Proton Assignment6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin (

ppm)
Unsubstituted Coumarin-3-carboxanilide (

ppm)
Shift Difference (

)
Multiplicity & Coupling (

in Hz) for Target
Amide NH 11.2510.55+0.70Singlet (1H)
Coumarin H-4 8.958.82+0.13Singlet (1H)
N-phenyl H-6' 8.457.70 (H-2'/6')+0.75Doublet (

), 1H
Coumarin H-5 8.257.95+0.30Doublet (

), 1H
Coumarin H-7 7.857.75+0.10Doublet of doublets (

), 1H
N-phenyl H-3' 7.657.35 (H-3'/5')+0.30Doublet (

), 1H
Coumarin H-8 7.557.45+0.10Doublet (

), 1H
N-phenyl H-4' 7.357.15+0.20Doublet of doublets (

), 1H

Data Interpretation: The most dramatic performance marker of the 6-bromo/2,5-dichloro substitution is the massive +0.75 ppm shift of the N-phenyl H-6' proton and the +0.70 ppm shift of the Amide NH. These signals act as primary diagnostic peaks during high-throughput screening or purity verification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral acquisition, the following protocol integrates self-validating checkpoints. Merely running the sample is insufficient; the system must confirm its own calibration.

Step 1: Precision Sample Preparation

  • Weigh exactly 5.0 mg of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin.

  • Dissolve in 0.6 mL of anhydrous DMSO-d

    
     (minimum 99.8% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Validation Check: Ensure the solution is completely clear. Particulates cause magnetic susceptibility gradients, leading to broad lines. Filter through a glass wool plug if necessary.

Step 2: Spectrometer Calibration & Acquisition

  • Insert the NMR tube into a 400 MHz (or higher) spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Lock the solvent signal to the DMSO-d

    
     deuterium resonance.
    
  • Perform automated gradient shimming (Z1-Z5), followed by manual fine-tuning of Z1 and Z2 until the DMSO residual peak width at half-height (W

    
    ) is < 1.0 Hz.
    
  • Set the relaxation delay (D1) to 2.0 seconds . Causality: Halogenated aromatic protons and the isolated H-4 alkene proton have long T

    
     relaxation times. A short D1 will truncate their relaxation, resulting in artificially low integration values that ruin structural validation.
    
  • Acquire 32 to 64 transients (scans) with a spectral width of 15 ppm.

Step 3: Processing and Internal Validation

  • Apply a 0.3 Hz exponential line-broadening function before Fourier Transformation to optimize the signal-to-noise ratio without sacrificing multiplet resolution.

  • Phase the spectrum manually and apply a multipoint baseline correction.

  • Set the TMS singlet strictly to 0.00 ppm.

  • Validation Check: Integrate the sharp singlet at 8.95 ppm (Coumarin H-4) to exactly 1.00. The total integration of the region between 7.30 and 8.50 ppm MUST equal 6.00 ± 0.05. Any deviation indicates incomplete relaxation or co-eluting impurities.

Analytical Workflow Visualization

The following diagram maps the logical pathway for acquiring and validating the NMR data, ensuring that structural assignment is treated as a rigorous, closed-loop system.

NMR_Logic N1 Sample Preparation (DMSO-d6 + TMS) N2 NMR Acquisition (400 MHz, 298 K, D1=2s) N1->N2 N3 Phase & Baseline Correction (Self-Validation) N2->N3 N4 Signal Assignment N3->N4 N5 Amide NH δ > 11.0 ppm N4->N5 N6 Coumarin H-4 δ ~ 8.9 ppm N4->N6 N7 Aromatic Protons δ 7.3 - 8.5 ppm N4->N7 N8 Integration & Multiplet Analysis (Confirm 1:1:6 ratio) N5->N8 N6->N8 N7->N8

Figure 1: Self-validating workflow for the acquisition and assignment of coumarin derivative NMR spectra.

Conclusion

The


H NMR profile of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin serves as a prime example of how targeted halogenation influences electronic shielding. Compared to standard coumarin-3-carboxamides, the profound downfield shifts of the amide NH and the H-6' proton provide unmistakable diagnostic markers. By strictly adhering to T

-conscious acquisition parameters (D1

2s) and utilizing DMSO-d

to lock the amide conformer, researchers can guarantee high-fidelity structural validation essential for downstream biological assays.

References

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides National Center for Biotechnology Information (PMC) URL:[Link]

Comparative

High-Resolution Mass Spectrometry Profiling of Brominated Coumarin Amides: A Comparative Guide to Fragmentation Patterns and Platform Performance

Brominated coumarin amides have emerged as powerful dual-purpose probes in chemical biology, proteomics, and drug development. Their intrinsic fluorescence enables optical tracking, while the distinct isotopic signature...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated coumarin amides have emerged as powerful dual-purpose probes in chemical biology, proteomics, and drug development. Their intrinsic fluorescence enables optical tracking, while the distinct isotopic signature of bromine (


Br and 

Br in a ~1:1 ratio) provides a[1]. This makes them ideal for click-chemistry tagging of alkynes, profiling the cellular cysteinome, and identifying low-abundance protein targets[2].

However, the structural complexity of these molecules—featuring a fragile lactone ring, an amide linker, and a halogenated aromatic system—demands rigorous analytical strategies. This guide objectively compares the performance of leading MS platforms (ESI-QqQ, Q-TOF, and Orbitrap) in elucidating the fragmentation patterns of brominated coumarin amides, providing researchers with evidence-based, self-validating protocols for optimal structural characterization.

Mechanistic Insights: The Fragmentation Causality

Understanding the gas-phase dissociation of brominated coumarin amides is essential for accurately interpreting MS/MS spectra. In positive electrospray ionization (ESI+), these compounds predominantly form protonated molecules


. The fragmentation causality is driven by the localization of the positive charge, typically on the amide nitrogen or the lactone carbonyl oxygen.
  • Lactone Ring Cleavage: The coumarin core is highly susceptible to the

    [3]. This occurs via a, a hallmark of coumarin gas-phase chemistry[4].
    
  • Amide Bond Dissociation: Cleavage at the amide bond yields characteristic acylium ions or neutral amine losses. The exact pathway depends heavily on the steric and electronic nature of the substituents attached to the amide nitrogen.

  • Bromine Isotopic Signature Retention: The defining feature of these spectra is the 2 Da spaced doublet (

    
    Br/
    
    
    
    Br). Fragments retaining the brominated aromatic ring will exhibit this 1:1 doublet, serving as a diagnostic reporter ion pair[5]. Fragments that lose the bromine atom will appear as singlets, allowing analysts to map the exact location of the cleavage.

FragmentationLogic Parent Brominated Coumarin Amide [M+H]+ (1:1 Isotopic Doublet) AmideCleavage Amide Bond Cleavage (Acylium Ion Formation) Parent->AmideCleavage CID/HCD LactoneCleavage Lactone Ring Contraction Loss of CO (-28 Da) Parent->LactoneCleavage CID/HCD BromineRetained Fragment WITH Bromine (Retains 1:1 Doublet) AmideCleavage->BromineRetained BromineLost Fragment WITHOUT Bromine (Singlet Peak) AmideCleavage->BromineLost CO2Loss Decarboxylation Loss of CO2 (-44 Da) LactoneCleavage->CO2Loss Further Fragmentation CO2Loss->BromineRetained

Gas-phase fragmentation logic of brominated coumarin amides under CID/HCD.

Technology Comparison: ESI-QqQ vs. Q-TOF vs. Orbitrap

Choosing the right mass analyzer dictates whether your data yields absolute quantitation or deep structural elucidation. The table below summarizes the quantitative performance of three primary MS architectures when analyzing brominated coumarin amides.

Feature / PlatformESI-QqQ (Triple Quadrupole)High-Resolution Q-TOFOrbitrap HRMS
Primary Application Targeted Quantitation (PK/PD)Structural Elucidation / ScreeningDeep Proteomic Profiling
Mass Resolution Unit (~0.7 Da FWHM)30,000 - 80,000 FWHM120,000 - 500,000 FWHM
Mass Accuracy ~100 ppm< 2 ppm< 1 ppm
Isotopic Fidelity Poor (Unit resolution blending)Excellent (Preserves 1:1 Br ratio)Exceptional (Resolves fine isotopes)
Scan Speed Very Fast (Dwell times <5 ms)Fast (10-50 Hz)Moderate (1-20 Hz)
Sensitivity Highest (in MRM mode)High (Full Scan)High (Full Scan)
  • Triple Quadrupole (ESI-QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It is the gold standard for sensitivity. By monitoring the transition from the parent doublet to a specific reporter ion, QqQ eliminates matrix noise. However, its low mass resolution makes it unsuitable for resolving complex isobaric interferences in untargeted proteomics.

  • Quadrupole Time-of-Flight (Q-TOF): Offers a sweet spot between acquisition speed and high-resolution accurate mass (HRAM). Q-TOF is highly effective for untargeted screening of click-chemistry products, as it preserves the isotopic fidelity of the Br doublet while providing exact mass data to confirm elemental composition[1].

  • Orbitrap: Provides ultra-high resolution. It is unparalleled for deep profiling of the cellular cysteinome. The Orbitrap can resolve fine isotopic structures (e.g., distinguishing

    
    C isotopes from 
    
    
    
    Br/
    
    
    Br patterns), though its slower scan speed can be a limitation for fast UHPLC gradients.

Self-Validating Experimental Protocol: MS/MS Analysis Workflow

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints, specifically leveraging the bromine isotopic signature as an internal quality control mechanism.

Step 1: Sample Preparation & Click Chemistry Tagging
  • React the alkyne-tagged biological sample (e.g., protein lysate) with the brominated coumarin azide probe using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Purify the conjugate using size-exclusion chromatography or solid-phase extraction to remove excess unreacted probe and copper catalyst.

  • Causality: Removal of copper is critical. Residual Cu

    
     causes severe ion suppression and unwanted complexation in ESI+, which drastically reduces the 
    
    
    
    signal intensity.
Step 2: UHPLC Separation
  • Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 15 minutes.

  • Causality: Formic acid acts as a proton source, enhancing the formation of

    
     ions for the coumarin amides, while the organic gradient resolves the hydrophobic coumarin tags from hydrophilic cellular background.
    
Step 3: MS Acquisition Parameters (Q-TOF or Orbitrap)
  • Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Utilize Data-Dependent Acquisition (DDA). Set the inclusion criteria to trigger MS/MS only when a precursor ion exhibits a 1:1 isotopic doublet separated by 1.997 Da (the exact mass difference between

    
    Br and 
    
    
    
    Br).
  • Self-Validation Checkpoint: If the MS1 survey scan does not show the 1:1 doublet for the target m/z, the peak is an isobaric contaminant. The system's logic will automatically exclude it from MS/MS fragmentation, saving cycle time and preventing false positives.

Step 4: Collision-Induced Dissociation (CID/HCD)
  • Apply a normalized collision energy (NCE) sweep of 20%, 30%, and 40%.

  • Causality: Coumarin lactone rings fragment easily at lower energies (20%), while robust amide bonds require higher energies (35-40%) to yield informative sequence tags. Stepped NCE ensures a rich, composite MS/MS spectrum.

Step 5: Data Processing
  • Filter the MS/MS spectra for the presence of the characteristic reporter ions (e.g., the brominated coumarin core fragment).

  • Verify the mass defect and isotopic ratio of the reporter ions.

ExperimentalWorkflow SamplePrep 1. CuAAC Tagging (Brominated Azide) LC 2. UHPLC Separation (0.1% FA Gradient) SamplePrep->LC Ionization 3. ESI(+) Ionization ([M+H]+ Formation) LC->Ionization MS1 4. MS1 Survey Scan (Filter: 1:1 Br Doublet) Ionization->MS1 MS2 5. HCD Fragmentation (NCE 20-40%) MS1->MS2 Data 6. Data Processing (Reporter Validation) MS2->Data

Step-by-step LC-MS/MS workflow for targeted analysis of brominated coumarin amides.

Conclusion

The structural elucidation and quantitation of brominated coumarin amides require a nuanced understanding of their gas-phase chemistry. The characteristic losses of CO and CO


 from the coumarin core, combined with the distinct 

Br/

Br isotopic signature, provide a robust framework for mass spectrometric analysis. While ESI-QqQ remains the platform of choice for targeted, high-sensitivity quantitation, High-Resolution Mass Spectrometry (Q-TOF and Orbitrap) is indispensable for structural validation and untargeted screening, leveraging the mass defect and isotopic fidelity to confidently identify tagged biomolecules in complex matrices.

References

  • Title: Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry Source: Bioconjugate Chemistry (ACS Publications) / PubMed URL: [Link]

  • Title: Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins Source: Journal of Mass Spectrometry / PubMed URL: [Link]

  • Title: Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry Source: Molecules (MDPI) URL: [Link]

Sources

Validation

Comparison Guide: Establishing Reference Standards for 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin Purity

Mechanistic Context: The Critical Need for Absolute Purity 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin (CAS: 128171-57-3) is a specialized coumarin-3-carboxamide derivative utilized primarily in early-stage drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Critical Need for Absolute Purity

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin (CAS: 128171-57-3) is a specialized coumarin-3-carboxamide derivative utilized primarily in early-stage drug discovery. Compounds within the coumarin-3-carboxamide class are heavily investigated for their potent biological activities, particularly as anticancer agents targeting HepG2 and HeLa cell lines, as well as for their antibacterial properties[1].

Because this compound is a rare, early-discovery molecule, there are no official pharmacopeial (USP/EP) reference standards available. Commercial suppliers typically offer it as part of screening libraries (e.g., the AldrichCPR collection) where analytical data is not routinely collected, and the buyer assumes responsibility for confirming identity and purity[2].

The Causality of Purity in Biological Assays: Relying on unverified screening-grade compounds (typically ~90% purity) introduces severe risks to biological assays. The remaining 10% often consists of synthetic precursors such as 2,5-dichloroaniline or 6-bromo-coumarin-3-carboxylic acid. These specific impurities can act as Pan-Assay Interference Compounds (PAINS) or exhibit independent cytotoxicity, artificially inflating the apparent biological activity (false positives) and completely skewing Structure-Activity Relationship (SAR) data[1]. Therefore, establishing a >99% pure, internally validated reference standard is a mandatory prerequisite for reliable assay development.

Comparison of Reference Standard Sourcing Strategies

To objectively evaluate how to source or establish a reference standard for this compound, we must compare the commercial screening grade against custom-developed in-house standards.

Sourcing StrategyTarget PurityAnalytical Validation MethodsCost & Lead TimeReliability for IC50 Assays
Commercial Screening Grade (e.g., AldrichCPR)~90.0% (Unverified)None provided by supplier[2]Low / ImmediateLow: High risk of false positives due to reactive impurities.
Custom Primary Reference Standard (In-House)>99.0%qNMR, LC-MS, HPLC-UV, Karl FischerHigh / 4–6 weeksHighest: Provides an absolute quantitative baseline for all future batches.
Secondary Working Standard >98.0%HPLC-UV (Calibrated against Primary)Medium / 1 weekHigh: Ideal for routine biological screening and batch release.

Workflow Visualization: Primary Standard Validation

The following diagram illustrates the self-validating analytical workflow required to elevate a crude commercial compound to a Certified Primary Reference Standard.

G A Commercial Screening Compound (~90% Purity) B Preparative HPLC Purification (Water/MeCN + 0.1% TFA) A->B Isolate Active Pharmaceutical Ingredient C qNMR Analysis (Absolute Mass Fraction) B->C Aliquot for Absolute Assay D LC-MS & HPLC-UV (Orthogonal Relative Purity) B->D Aliquot for Impurity Profile E Certified Primary Reference Standard (>99.0% Purity) C->E NIST-Traceable Quantification D->E Structural Confirmation

Analytical workflow for validating a primary reference standard.

Experimental Protocol: Establishing a Self-Validating Primary Standard

To create a self-validating system, the protocol cannot rely solely on relative UV area percentages, as different molecules absorb UV light differently. Instead, we must use orthogonal methods where the analytical system proves its own accuracy.

Step 1: Preparative Purification

Objective: Remove synthetic byproducts and unreacted precursors.

  • Dissolve 50 mg of the commercial 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin in 1 mL of DMSO.

  • Inject onto a Preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 30 minutes.

  • Collect the major peak eluting at the characteristic retention time for the coumarin core. Lyophilize the fraction to yield a white to off-white powder.

Step 2: Absolute Quantification via qNMR (Quantitative NMR)

Causality & Self-Validation: HPLC-UV only provides relative purity because it assumes all impurities share the same extinction coefficient as the main compound—a mathematically flawed assumption. qNMR solves this by comparing the integration of the compound's proton signals directly against a NIST-traceable internal standard. Because the NMR signal is directly proportional to the number of nuclei, it yields an absolute mass fraction.

  • Weigh exactly 5.00 mg of the purified compound and 2.00 mg of a NIST-traceable internal standard (e.g., 1,4-Dinitrobenzene, which has a distinct singlet at ~8.4 ppm that will not overlap with the coumarin's aromatic protons).

  • Dissolve the mixture in 0.6 mL of DMSO-

    
    .
    
  • Acquire a 1H-NMR spectrum with a long relaxation delay (D1 ≥ 30 seconds) to ensure complete relaxation of all protons (critical for quantitative accuracy).

  • Calculate the absolute purity using the integration ratio of the coumarin's distinct proton (e.g., the C4-H on the coumarin ring) against the internal standard.

Step 3: Orthogonal Verification via LC-MS

Objective: Confirm structural identity and detect any non-protonated impurities that qNMR might miss (e.g., inorganic salts).

  • Run the purified sample through a high-resolution LC-MS (ESI+ mode).

  • Confirm the presence of the molecular ion

    
     at 
    
    
    
    (accounting for the isotopic distribution of one Bromine and two Chlorine atoms).
  • Self-Validation Check: Run a solvent blank immediately before the sample to ensure no carryover is contributing to the baseline, proving that the observed purity profile belongs exclusively to the injected standard.

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Source: Molecules (MDPI) URL:[Link]

Sources

Comparative

Advanced Spectroscopic Validation: Coumarin-3-Carboxamide Functional Groups via FTIR

Executive Summary Objective: To provide a definitive spectroscopic guide for verifying the synthesis of coumarin-3-carboxamide derivatives, distinguishing them from their carboxylic acid precursors and ester byproducts....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive spectroscopic guide for verifying the synthesis of coumarin-3-carboxamide derivatives, distinguishing them from their carboxylic acid precursors and ester byproducts.

Context: Coumarin-3-carboxamides are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer (CK2 inhibition), antimicrobial, and neuroprotective activities. In drug development pipelines, rapid and non-destructive validation of the amide bond formation is critical. While NMR (


H, 

C) provides structural resolution, FTIR offers a faster, cost-effective "fingerprint" for functional group transformation.

Scope: This guide compares the FTIR characteristic peaks of the target coumarin-3-carboxamide against its primary precursor, coumarin-3-carboxylic acid . It details the vibrational modes associated with the amide I/II bands, the lactone carbonyl, and the N-H stretching regions.

Comparative Spectral Analysis

The transition from a carboxylic acid to a carboxamide involves the substitution of a hydroxyl group (-OH) with an amine group (-NHR). This chemical change results in distinct spectral shifts, particularly in the carbonyl (


) and hydroxyl/amine (

/

) regions.
Table 1: Characteristic Peak Comparison (Wavenumber )
Functional Group VibrationPrecursor: Coumarin-3-Carboxylic AcidTarget: Coumarin-3-CarboxamideDiagnostic Shift / Note
O-H Stretch 2500–3300 (Broad, Strong)Absent Disappearance of the broad "acid beard" is the primary indicator of reaction initiation.
N-H Stretch Absent3150–3400 (Medium, Sharp)Appearance of 1 or 2 bands (depending on

vs

amide).[1]
Lactone C=O[2][3][4] Stretch 1700–1740 1715–1755 The

-unsaturated lactone often shifts to higher wavenumbers due to changes in ring electronics.
Acid C=O[1][5][6] Stretch 1680–1730 Absent Merges/replaced by Amide I.
Amide I (C=O Stretch) Absent1640–1690 (Strong)The definitive "Success Peak." Lower frequency than lactone due to amide resonance.
Amide II (N-H Bend) Absent1510–1560 (Medium)Diagnostic for secondary amides; often absent or weak in lactams/tertiary amides.
C-O Stretch (Acid) 1210–1320 Absent/Altered The strong C-O stretch of the acid disappears.
Detailed Band Assignment & Causality
1. The Carbonyl Region (1600–1760

)

This is the most complex region due to the presence of two carbonyl types in the product: the coumarin lactone and the exocyclic amide .

  • Lactone Carbonyl (

    
    ):  In the carboxamide, the electron-withdrawing nature of the amide group (compared to the acid) can slightly increase the double-bond character of the lactone carbonyl, shifting it to a higher wavenumber compared to the precursor.
    
  • Amide I Band (

    
    ):  This peak arises primarily from the 
    
    
    
    stretching vibration (80%) coupled with
    
    
    stretching. It appears at a lower frequency than the lactone carbonyl due to the strong resonance delocalization of the nitrogen lone pair into the carbonyl oxygen.
    • Expert Insight: If you see a single broad peak around 1700

      
      , your resolution may be too low, or the peaks are overlapping. Use a second derivative analysis or higher resolution (2 
      
      
      
      ) to resolve the Lactone vs. Amide doublet.
2. The Hydrogen Bonding Region (3000–3500

)
  • Precursor (Acid): Characterized by the broad, intense

    
     stretching band (2500–3300 
    
    
    
    ) caused by strong dimerization of carboxylic acids. This often obscures C-H stretches.
  • Product (Amide): The broad O-H band vanishes. It is replaced by sharper

    
     stretching bands.
    
    • Secondary Amides (-CONHR): Single band

      
      .[1][7]
      
    • Primary Amides (-CONH

      
      ): Doublet (symmetric and asymmetric stretches) at 
      
      
      
      and
      
      
      .

Experimental Validation Protocol

A. Synthesis Route (Context for Analysis)

To ensure the FTIR data correlates with a specific chemical pathway, we assume a standard activation route (e.g., Acid Chloride or HATU coupling).

SynthesisPath Acid Coumarin-3-carboxylic acid (Precursor) Activation Activation (SOCl2 or HATU) Acid->Activation Intermediate Activated Species (Acid Chloride/Ester) Activation->Intermediate -OH removal Product Coumarin-3-carboxamide (Target) Intermediate->Product + Amine Amide Bond Formation Amine Amine (R-NH2) Amine->Product

Figure 1: General synthesis pathway transforming the carboxylic acid moiety into the carboxamide.[4]

B. FTIR Analysis Workflow

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Vertex).[3] Mode: ATR (Attenuated Total Reflectance) is preferred for solids; KBr pellets for higher resolution of weak bands.

Step-by-Step Protocol:

  • Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) to remove atmospheric

    
     and 
    
    
    
    lines.
  • Sample Prep:

    • ATR: Place ~5 mg of dried solid product on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100N).

    • KBr: Grind 1 mg sample with 100 mg dry KBr. Press into a transparent pellet.

  • Acquisition:

    • Range: 4000–400

      
      .[8]
      
    • Scans: 16–32 (for routine), 64 (for publication quality).

    • Resolution: 4

      
      .
      
  • Data Processing: Apply baseline correction. Identify peak positions using the software's "Peak Pick" function with a threshold of 5% transmission.

C. Decision Tree for Product Verification

FTIR_Decision Start Acquire Spectrum CheckOH Check 2500-3300 cm-1 Is Broad O-H present? Start->CheckOH Fail1 Incomplete Reaction (Residual Acid) CheckOH->Fail1 Yes CheckNH Check 3100-3400 cm-1 Sharp N-H band(s)? CheckOH->CheckNH No Fail2 No Amide Formed CheckNH->Fail2 No CheckCO Check 1600-1750 cm-1 Are there TWO carbonyl peaks? CheckNH->CheckCO Yes AnalyzeCO Identify Peaks: 1. Lactone (~1720+) 2. Amide I (~1660) CheckCO->AnalyzeCO Yes (Doublet) Fail3 Single Peak? Likely Ester or Unresolved CheckCO->Fail3 No (Singlet)

Figure 2: Logic flow for interpreting FTIR spectra during coumarin-3-carboxamide synthesis.

Troubleshooting & Nuances

The "Double Carbonyl" Challenge

In coumarin-3-carboxamides, the Lactone and Amide I bands are close.

  • Scenario: You see one broad peak at 1710

    
    .
    
  • Cause: The lactone (1720) and amide (1690) might overlap if the amide is electron-deficient or if the sample is amorphous.

  • Solution: Recrystallize the sample (crystalline forms give sharper peaks) or use a higher resolution scan. If the peak is centered at 1735+, it may be an ester byproduct (if alcohol was used in workup).

Amide II Overtone

The Amide II band (


) is a mixed mode (

bending +

stretching). It is weaker than Amide I. Do not confuse it with the aromatic

ring stretches of the coumarin backbone, which typically appear at 1600

and 1580

.
Solvent Contamination
  • DMF/DMSO: If used in synthesis, residual solvent shows strong peaks (DMF: 1670

    
    
    
    
    
    ) that perfectly overlap with the product's Amide I.
  • Validation: Ensure the sample is thoroughly dried. Check for the absence of solvent-specific peaks (e.g., DMSO

    
     at 1050 
    
    
    
    ).

References

  • Çelik-Onar, H., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie.

  • Maddox, L., et al. (2021).[4] Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI Molecules, 26(6), 1653.

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles.

  • BenchChem. (2025).[9] Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides.

  • Spectroscopy Online. (2018). The C=O[3][5][10] Bond, Part III: Carboxylic Acids.

Sources

Validation

Elemental Analysis &amp; Validation Guide: C16H8BrCl2NO3

A Comparative Technical Protocol for Mixed-Halogen Small Molecules Executive Summary & Theoretical Framework The validation of C16H8BrCl2NO3 represents a specific analytical challenge common in drug discovery: confirming...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Protocol for Mixed-Halogen Small Molecules

Executive Summary & Theoretical Framework

The validation of C16H8BrCl2NO3 represents a specific analytical challenge common in drug discovery: confirming the identity and bulk purity of a "mixed-halogen" organic scaffold. Unlike simple hydrocarbons, the presence of both Bromine (Br) and Chlorine (Cl) creates interference in classical potentiometric titration, while the high molecular weight and heteroatoms require precise combustion conditions.

This guide compares the two dominant validation methodologies:

  • Quantitative Elemental Analysis (EA): Automated Combustion (CHN) coupled with Schöniger Flask/Ion Chromatography (Halogens).

  • High-Resolution Mass Spectrometry (HRMS): Isotopic Pattern Analysis.

Theoretical Composition (C16H8BrCl2NO3)

Molecular Weight:413.05 g/mol

ElementSymbolAtomic Wt.[1][2][3]CountTotal MassTheoretical %
Carbon C12.01116192.17646.53%
Hydrogen H1.00888.0641.95%
Bromine Br79.904179.90419.34%
Chlorine Cl35.45270.9017.16%
Nitrogen N14.007114.0073.39%
Oxygen O15.999347.99711.62%

Critical Tolerance: Leading journals (ACS, RSC, Wiley) require an absolute deviation of ≤ 0.4% from theoretical values to confirm bulk purity (e.g., Carbon must fall between 46.13% – 46.93%).

Comparative Methodology

Method A: The "Gold Standard" (Combustion + Ion Chromatography)

Objective: Establish bulk purity (>95%) and quantify absolute elemental weight.

The Challenge: Standard CHN analyzers cannot detect Halogens. Furthermore, classical "Schöniger Flask" combustion followed by silver nitrate titration often fails for mixed halogens because the potentiometric endpoints of AgCl and AgBr overlap, leading to significant integration errors.

The Solution: Combustion Ion Chromatography (CIC). This couples the oxidative digestion of the Schöniger method with the separation power of Ion Chromatography.

Protocol: Automated Combustion-IC Workflow

Prerequisite: Ensure the sample is dried in vacuo at 40°C for 4 hours to remove solvent entrapment (a common cause of Carbon failure).

  • Sample Weighing: Weigh 2.0–4.0 mg of C16H8BrCl2NO3 into a ceramic boat using a microbalance (readability 0.001 mg).

  • Combustion (Furnace):

    • Introduce sample into an Argon/Oxygen furnace at 1000°C .

    • Mechanism:[1][4] The organic matrix oxidizes. C

      
       CO₂, H 
      
      
      
      H₂O, N
      
      
      NOx.
    • Halogen Conversion: Br and Cl are converted to HBr and HCl gases (and some free halogens X₂).

  • Gas Absorption:

    • The gas stream passes through a bubbling scrubber containing 1% H₂O₂ / 50mM NaOH .

    • Mechanism:[1][4] H₂O₂ reduces free halogens (Br₂/Cl₂) back to ionic halides (Br⁻, Cl⁻), ensuring 100% recovery.

  • Ion Chromatography (IC) Analysis:

    • Inject the absorption solution into an IC system (e.g., Dionex IonPac AS19 column).

    • Eluent: KOH gradient (10mM to 45mM).

    • Detection: Suppressed Conductivity.

    • Result: Distinct peaks for Cl⁻ (approx. 4 min) and Br⁻ (approx. 7 min) are integrated against a mixed-halogen standard curve.

Pros:

  • Provides absolute purity data (verifies no inorganic salts or solvates are present).

  • Separates Br and Cl quantitatively.

Cons:

  • Requires ~2-5mg of sample.

  • Destructive technique.

Method B: The "Structural Fingerprint" (HRMS Isotopic Analysis)

Objective: Confirm molecular identity and halogen ratio (1 Br : 2 Cl).

The Logic: Mass Spectrometry does not prove bulk purity (impurities <5% are often invisible), but it is superior for proving the presence of the correct halogen mix.

  • Bromine (⁷⁹Br : ⁸¹Br) exists in a 1:1 ratio.

  • Chlorine (³⁵Cl : ³⁷Cl) exists in a 3:1 ratio.

For C16H8BrCl2NO3 , the interaction of 1 Br and 2 Cl creates a unique "M+" cluster spanning 6 mass units.

Protocol: Q-TOF / Orbitrap Analysis
  • Solvent: Dissolve 0.1 mg in MeOH (LC-MS grade).

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Analysis: Look for the [M+H]⁺ cluster starting at m/z ~411.9.

Predicted Isotopic Pattern (Relative Intensity):

  • M (411.9): 100% (Contains ⁷⁹Br, ³⁵Cl, ³⁵Cl)

  • M+2 (413.9): ~165% (High intensity due to ⁸¹Br or ³⁷Cl contributions)

  • M+4 (415.9): ~75% (Combinations of heavier isotopes)

  • M+6 (417.9): ~10% (Contains ⁸¹Br, ³⁷Cl, ³⁷Cl)

Analyst Note: If your MS spectrum shows a simple 1:1 doublet, you have lost the Chlorine. If you see a 3:1 pattern, you have lost the Bromine. Only the complex "step-down" pattern confirms the BrCl2 moiety.

Visualization of Workflows

Figure 1: Analytical Decision Matrix

A logic flow for choosing the correct validation path based on sample stage.

ValidationLogic Start Start: C16H8BrCl2NO3 Synthesized Calc Calculate Theoretical % (C:46.53, Br:19.34, Cl:17.16) Start->Calc Choice Select Validation Method Calc->Choice HRMS Method B: HRMS (Q-TOF) Choice->HRMS Early Stage/Screening EA Method A: Combustion Analysis Choice->EA Final Pub/Release IsoPattern Analyze Isotopic Pattern (M, M+2, M+4) HRMS->IsoPattern Identity Identity Confirmed (Not Purity) IsoPattern->Identity HalogenStep Halogen Determination EA->HalogenStep Titration Potentiometric Titration (AgNO3) HalogenStep->Titration High Risk (Interference) CIC Combustion Ion Chrom (CIC) (Recommended) HalogenStep->CIC High Accuracy Result Compare vs Theory (± 0.4%) CIC->Result

Caption: Decision tree highlighting CIC as the preferred route for mixed-halogen quantification over titration.

Figure 2: The Combustion-IC Mechanism

Visualizing the chemical transformation during the recommended Method A.

CIC_Mechanism Sample Solid Sample C16H8BrCl2NO3 Furnace Furnace (1000°C) O2 + Ar Sample->Furnace Gases Gases: CO2, NOx, HCl, HBr, Cl2, Br2 Furnace->Gases Scrubber Scrubber Solution (H2O2 + NaOH) Gases->Scrubber Reduction Reduction: X2 -> 2X- Scrubber->Reduction IC Ion Chromatography Output: Separate Peaks Reduction->IC

Caption: The conversion of mixed organic halogens into separable ionic species via oxidative pyrolysis and reduction.

Data Reconciliation & Reporting

When publishing or filing regulatory documents, present the data in the following format. If Method A (EA) fails but Method B (HRMS) passes, the sample is likely chemically correct but impure (solvated or wet).

Standard Reporting Table
Analysis TypeElement/IonTheoretical ValueExperimental (Found)Deviation (

)
Status
Combustion Carbon (C)46.53%46.41%-0.12%PASS
Combustion Hydrogen (H)1.95%2.01%+0.06%PASS
Combustion Nitrogen (N)3.39%3.35%-0.04%PASS
IC (CIC) Bromine (Br)19.34%19.10%-0.24%PASS
IC (CIC) Chlorine (Cl)17.16%17.30%+0.14%PASS

Troubleshooting Guide:

  • High C (> +0.4%): Solvent entrapment (DCM/Ethyl Acetate). Action: Dry at higher temp.

  • Low C (< -0.4%): Inorganic impurities (Silica gel, Sodium salts). Action: Recrystallize.

  • Low Halogens: Incomplete combustion. Action: Add Tungsten Trioxide (WO3) catalyst to the boat.

References

  • ASTM International. (2015). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[5](Note: While Kjeldahl is cited for Nitrogen, modern labs prefer Dumas combustion; this standard provides the foundational tolerance data).

  • Thermo Fisher Scientific. (2023). Determination of Halogens in Polymers and Electronics using Combustion Ion Chromatography (CIC).[6][7] Application Note 72348.

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.

  • International Union of Pure and Applied Chemistry (IUPAC). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[8]

Sources

Comparative

Bioactivity comparison of coumarin derivatives vs doxorubicin

A Technical Guide for Drug Discovery & Development[1] Executive Summary: The Scaffold vs. The Gold Standard Doxorubicin (DOX), an anthracycline antibiotic, remains a cornerstone in chemotherapy protocols for breast, lung...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development[1]
Executive Summary: The Scaffold vs. The Gold Standard

Doxorubicin (DOX), an anthracycline antibiotic, remains a cornerstone in chemotherapy protocols for breast, lung, and hematological malignancies. However, its clinical utility is severely compromised by dose-dependent cardiotoxicity (irreversible cardiomyopathy) and the rapid emergence of multidrug resistance (MDR).

Coumarin (2H-chromen-2-one) derivatives represent a versatile, privileged scaffold in medicinal chemistry.[1] Unlike DOX, which relies primarily on DNA intercalation and Topoisomerase II inhibition, coumarin derivatives exhibit a "multi-target" pharmacology—acting as microtubule destabilizers, kinase inhibitors (VEGFR/PI3K), and potent MDR reversal agents.

This guide objectively compares the bioactivity profiles of these two classes, supported by experimental data, mechanistic insights, and validated protocols.[2][3]

Mechanistic Divergence: Defining the Targets

To understand the bioactivity differences, we must first map their distinct signaling interactions. DOX is a "sledgehammer" targeting nuclear DNA, while highly active coumarin derivatives often act as "precision tools" targeting cytoplasmic kinases or mitochondrial pathways.

Comparative Mechanism of Action
  • Doxorubicin:

    • Primary: Intercalates into DNA base pairs, inhibiting Topoisomerase II

      
      , causing double-strand breaks.
      
    • Secondary (Toxicity): Generates reactive oxygen species (ROS) via quinone redox cycling, leading to cardiomyocyte death (cardiotoxicity).

  • Coumarin Derivatives:

    • Primary: Varies by substitution. 4-substituted coumarins often inhibit VEGFR-2 or PI3K/Akt/mTOR signaling.

    • MDR Reversal: Specific derivatives (e.g., pyranocoumarins) inhibit P-glycoprotein (P-gp) efflux pumps, re-sensitizing resistant cells to DOX.[3]

    • Apoptosis: Induces intrinsic apoptosis via Bax/Bcl-2 modulation without significant ROS generation in non-malignant tissues.

Mechanism_Comparison DOX Doxorubicin (DOX) DNA DNA Intercalation (Nucleus) DOX->DNA TopoII Topoisomerase II Inhibition DOX->TopoII ROS ROS Generation (Mitochondria) DOX->ROS Redox Cycling Coumarin Coumarin Derivatives VEGFR VEGFR-2 / PI3K Inhibition Coumarin->VEGFR Pgp P-gp Efflux Pump Inhibition Coumarin->Pgp Microtubule Microtubule Destabilization Coumarin->Microtubule Apoptosis Apoptosis (Tumor Cell Death) DNA->Apoptosis TopoII->Apoptosis CardioTox Cardiotoxicity (Side Effect) ROS->CardioTox VEGFR->Apoptosis MDR_Rev MDR Reversal (Synergy) Pgp->MDR_Rev Microtubule->Apoptosis MDR_Rev->DOX Resensitizes

Figure 1: Mechanistic pathways contrasting Doxorubicin's nuclear/oxidative stress focus vs. Coumarin's kinase/efflux modulation.

Comparative Bioactivity Analysis

The following data aggregates IC50 values (concentration inhibiting 50% of cell growth) from recent comparative studies. Lower IC50 indicates higher potency.

Table 1: Cytotoxicity Comparison (IC50 in µM)
Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference Drug (DOX) IC50Key Insight
Coumarin-Amino Acid Compound 4k (Tyr-derivative)MCF-7 (Breast)4.98 9.652x more potent than DOX; high VEGFR-2 affinity [1].[2]
Coumarin-Benzimidazole Compound 26dA549 (Lung)0.28 ~0.50Superior potency; arrests cell cycle at G2/M [2].
Coumarin-Triazole Compound 18cMCF-7 2.66 1.20Comparable potency but significantly lower toxicity to fibroblasts [3].
Coumarin-Hybrid Compound 15MCF-7 1.24 1.65 (Staurosporine)Outperforms standard kinase inhibitors [4].[3]
Natural Coumarin OstholeHepG2 (Liver)24.5 1.80Lower potency alone, but high Selectivity Index (SI > 4) [5].

Critical Analysis: While DOX often exhibits lower absolute IC50 values (higher potency) in sensitive lines, coumarin derivatives frequently demonstrate superior Selectivity Indices (SI) . For instance, synthetic coumarins often show SI > 10 for cancer cells vs. normal fibroblasts (HFF-1), whereas DOX shows little discrimination (SI < 2), leading to systemic toxicity.

Synergism & MDR Reversal: The "Hybrid" Advantage

A major limitation of DOX is the development of resistance via P-gp overexpression. Coumarin derivatives act as "chemosensitizers."

  • The Synergistic Effect: Combining Coumarin (449.4 µM) with DOX (61.5 µM) in colorectal cancer cells (C26) allows for a dose reduction of DOX to 10.33 µM while maintaining efficacy. This suggests a synergistic interaction (Combination Index < 1) [6].[4]

  • Mechanism: Coumarins bind to the ATP-binding site of P-gp, blocking the pump that ejects DOX from the cell. This increases the intracellular concentration of DOX, restoring its cytotoxicity in resistant lines (e.g., HL60/ADR) [7].

Experimental Protocols

To replicate these findings or screen new derivatives, follow these standardized, self-validating protocols.

Workflow Visualization

Experimental_Workflow Synth Synthesis & Characterization (NMR, MS) Screen Primary Screening (MTT Assay @ 24/48/72h) Synth->Screen Select Hit Selection (IC50 < 10 µM) Screen->Select Calculate IC50 Mech Mechanistic Validation Select->Mech Flow Flow Cytometry (Annexin V / PI) Mech->Flow West Western Blot (Bax, Bcl-2, Caspase-3) Mech->West Dock Molecular Docking (VEGFR-2 / Topo II) Mech->Dock

Figure 2: Step-by-step workflow for validating coumarin bioactivity against doxorubicin controls.

Protocol A: MTT Cytotoxicity Assay (Comparative)

Objective: Determine IC50 values of Coumarin derivative vs. DOX.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
    • Why: Low density ensures cells remain in log-phase growth during the 48h treatment.

  • Equilibration: Incubate for 24h at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of Coumarin derivative (0.1 – 100 µM).

    • Prepare serial dilutions of Doxorubicin (positive control, 0.01 – 10 µM).

    • Vehicle Control: DMSO (final concentration < 0.1%).[5]

    • Trustworthiness Check: Include "Media Only" wells to subtract background absorbance.

  • Incubation: Treat for 48 hours.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Fit data to a non-linear regression model (Sigmoidal Dose-Response) to extract IC50.
    
Protocol B: Flow Cytometry (Apoptosis vs. Necrosis)

Objective: Distinguish if cell death is regulated (Apoptosis - preferred) or traumatic (Necrosis - inflammatory).

  • Treatment: Treat cells with IC50 concentration of Coumarin or DOX for 24h.

  • Harvesting: Trypsinize cells (gentle handling to prevent artificial membrane damage).

  • Staining:

    • Wash with cold PBS.[5]

    • Resuspend in 1X Binding Buffer.[5]

    • Add Annexin V-FITC (binds exposed Phosphatidylserine - early apoptosis).

    • Add Propidium Iodide (PI) (stains DNA in compromised membranes - late apoptosis/necrosis).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Avoid).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Desired mechanism).

Conclusion

While Doxorubicin remains the potency gold standard, its therapeutic window is narrowing due to resistance and toxicity. Coumarin derivatives offer a compelling alternative strategy. They may not always match DOX's nanomolar potency, but their tunable selectivity , MDR-reversal capabilities , and cardioprotective potential make them superior candidates for combination therapies or as scaffolds for next-generation kinase inhibitors.

References
  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules. (2022). Link

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Advances. (2023). Link

  • Design, Synthesis and Cytotoxicity of New Coumarin-1,2,3-triazole Derivatives. Chemistry & Biodiversity. (2023). Link

  • Coumarin Hybrids as Promising VEGFR-2 Inhibitors: Molecular Modeling and Anticancer Potential. Bioorganic Chemistry. (2025). Link

  • Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity. In Vivo. (2005).[6][7] Link

  • Synergistic effects of doxorubicin and coumarin on colorectal cancer cell proliferation. BMC Complementary Medicine and Therapies. (2025). Link

  • Combination of coumarin and doxorubicin induces drug-resistant acute myeloid leukemia cell death. Heliyon. (2021).[8] Link

Sources

Validation

A Senior Application Scientist's Guide to Validating Coumarin Purity with Thin-Layer Chromatography

Introduction: The Imperative of Purity in Coumarin Applications Coumarin (1,2-benzopyrone), a naturally occurring fragrant organic compound, is a cornerstone in the pharmaceutical, fragrance, and food industries. Its der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Coumarin Applications

Coumarin (1,2-benzopyrone), a naturally occurring fragrant organic compound, is a cornerstone in the pharmaceutical, fragrance, and food industries. Its derivatives exhibit a wide range of biological activities, making them critical components in drug development. However, the efficacy and safety of coumarin-based products are directly contingent on their purity. Impurities, often structurally similar byproducts from synthesis or extraction, can alter biological activity or introduce toxicity. Consequently, a rapid, reliable, and cost-effective method for purity validation is not just a quality control measure but a fundamental necessity.

Thin-Layer Chromatography (TLC) emerges as an exceptionally suitable technique for this purpose. It is a powerful and versatile planar chromatography method that allows for the rapid separation of compounds in a mixture.[1][2] Its simplicity, high sensitivity, and low cost make it an invaluable tool for qualitatively assessing the number of components in a sample and thus, its purity.[1][3][4] This guide provides a comparative analysis of TLC methodologies for validating coumarin purity, grounded in established scientific principles and designed for immediate application in a research and development setting.

Section 1: The Scientific Principle of TLC for Coumarin Separation

TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[1][5]

  • The Stationary Phase: For coumarin analysis, the most common stationary phase is silica gel (SiO₂) coated on a plate (e.g., glass, aluminum).[4][6] Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.[1]

  • The Mobile Phase: An organic solvent or a mixture of solvents, the mobile phase, moves up the plate via capillary action.

  • The Separation Mechanism: As the mobile phase ascends, it flows over the sample spot. A competition ensues: the polar stationary phase attempts to adsorb the compounds, while the mobile phase attempts to dissolve and carry them up the plate.[1] Coumarin, being a moderately polar molecule, will have a certain affinity for the polar silica gel. Less polar impurities will have weaker interactions with the silica gel and will be carried further up the plate by the mobile phase, resulting in a higher position on the developed plate. Conversely, more polar impurities will bind more strongly to the silica gel and travel shorter distances. This differential migration is what achieves the separation.

Section 2: Experimental Design for Robust Purity Validation

A trustworthy protocol must be self-validating. This is achieved by running a known pure standard alongside the test sample on the same plate. This simultaneous analysis allows for direct comparison under identical conditions, validating the identity and purity of the sample.[4][5]

Materials & Reagents
  • TLC Plates: Pre-coated Silica Gel 60 F254 plates. The "F254" indicates the presence of a fluorescent indicator that glows at 254 nm, aiding in visualization.[6][7]

  • Coumarin Standard: Analytical grade, >99% purity.

  • Test Sample: The coumarin sample to be analyzed.

  • Solvents: HPLC or analytical grade solvents for mobile phase preparation (e.g., Toluene, Ethyl Acetate, Hexane, Acetone).

  • Spotting Capillaries: 1 or 2 µL glass capillaries.

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Visualization: UV lamp (254 nm and 366 nm) and an iodine chamber.

Experimental Workflow: A Step-by-Step Protocol
  • Preparation of Solutions:

    • Standard Solution: Prepare a ~1 mg/mL solution of the coumarin standard in a volatile solvent like methanol or ethyl acetate.

    • Sample Solution: Prepare a ~1 mg/mL solution of the test sample in the same solvent.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Do not gouge the silica layer.

    • Mark points on this line for sample and standard application, keeping them at least 1 cm apart.

  • Spotting:

    • Using a capillary tube, apply a small spot (1-2 mm diameter) of the standard solution onto its marked point on the origin line.

    • Using a fresh capillary, apply a spot of the sample solution to its designated point.

    • A "co-spot" can be made by spotting the sample first, and then spotting the standard directly on top of the dried sample spot. This helps confirm identity.[2]

    • Allow the solvent to completely evaporate from the spots.

  • Chamber Saturation (Crucial for Reproducibility):

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure this level is below the origin line on the plate).

    • Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapors. This ensures a uniform development front and improves spot resolution.[5]

    • Close the chamber with the lid and let it saturate for at least 15-20 minutes.[5]

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber.

    • Replace the lid and allow the solvent front to travel up the plate undisturbed.

    • Remove the plate when the solvent front is approximately 1 cm from the top edge.

    • Immediately mark the position of the solvent front with a pencil.

  • Drying & Visualization:

    • Allow the plate to air-dry completely in a fume hood.

    • Visualize the spots by placing the plate under a UV lamp at 254 nm. Coumarin will appear as a dark spot against a fluorescent green background.[8] Circle the spots with a pencil.

    • Further visualization can be done by placing the plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary brown complex with iodine.[1]

The following diagram illustrates the key stages of the TLC workflow.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Sol_Prep 1. Prepare Standard & Sample Solutions Plate_Prep 2. Prepare & Mark TLC Plate Spotting 3. Spot Plate (Standard, Sample) Chamber_Sat 4. Saturate Developing Chamber Development 5. Develop Plate in Chamber Spotting->Development Drying 6. Dry Plate Development->Drying Visualization 7. Visualize (UV Light, Iodine) Drying->Visualization Analysis 8. Calculate Rf & Assess Purity Visualization->Analysis

Caption: Standard workflow for TLC-based purity analysis.

Section 3: Comparative Analysis of TLC Mobile Phase Systems

The choice of the mobile phase is the most critical factor influencing the separation.[9] The polarity of the solvent system must be optimized to achieve a good separation where the coumarin spot has a Retention Factor (Rf) value ideally between 0.3 and 0.7. An Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10][11]

  • If the Rf is too high (>0.8): The mobile phase is too polar, and all components travel with the solvent front, resulting in poor separation.[12]

  • If the Rf is too low (<0.2): The mobile phase is not polar enough, and components remain at the origin, also resulting in no separation.[12]

Below is a comparison of common solvent systems for coumarin analysis. The experimental data represents typical results obtained using standard silica gel plates.

Mobile Phase System (v/v)Typical Rf of CoumarinSpot CharacteristicsApplication Notes & Causality
System A: Toluene : Acetone (85:15)~0.37[13]Compact, round spotGood Starting Point: Toluene is non-polar, while acetone provides moderate polarity. This combination is effective for separating coumarin from both more polar and less polar impurities. A study identified this system as providing good results for coumarin derivatives.[13]
System B: Hexane : Ethyl Acetate (70:30)~0.50Well-defined, slightly elongated spotExcellent Resolution: This is a classic normal-phase system. The polarity can be finely tuned by adjusting the ratio. Increasing ethyl acetate content increases polarity and thus the Rf value. This system is excellent for resolving coumarin from closely related, less polar impurities.[14]
System C: Cyclohexane : Ethyl Acetate (13:7)~0.45Compact, well-resolved spotAlternative Non-Polar System: Similar in principle to System B, using cyclohexane as the non-polar component. This system has been successfully used in the analysis of plant materials for coumarins.[8]

Section 4: Data Interpretation & Purity Assessment

Calculating the Retention Factor (Rf)

The Rf value is a key parameter for compound identification.[15][16] It is calculated using the following formula:

Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin) [11][16]

Under identical conditions (stationary phase, mobile phase, temperature), the Rf value for a specific compound should be constant and reproducible.[10]

Interpreting the Chromatogram for Purity

The purity of the sample is assessed by comparing its lane to the standard's lane on the developed TLC plate.

  • High Purity: The sample lane shows a single, intense spot that has the same Rf value and appearance as the coumarin standard.

  • Presence of Impurities: The sample lane shows additional spots at different Rf values.

    • Spots with Rf > Coumarin: Indicate less polar impurities.

    • Spots with Rf < Coumarin: Indicate more polar impurities.

    • Spots remaining at the origin: Indicate highly polar impurities that did not migrate.

The following diagram illustrates how to interpret a developed TLC plate for purity assessment.

TLC_Interpretation cluster_plate Developed TLC Plate cluster_formula Interpretation sf Solvent Front origin Origin origin->sf  d_solvent std_spot origin->std_spot d_spot pure_spot impure_main impure_less_polar impure_more_polar label_std Standard label_pure Sample A (Pure) label_impure Sample B (Impure) formula Rf = d_spot / d_solvent Sample A is pure: Single spot with Rf matching the standard. Sample B is impure: Multiple spots with different Rf values.

Caption: Interpreting TLC results for coumarin purity.

Conclusion

Thin-Layer Chromatography is a rapid, versatile, and indispensable tool for the qualitative purity assessment of coumarin. By selecting an appropriate mobile phase system, such as Toluene:Acetone or Hexane:Ethyl Acetate, and running a pure standard alongside the test sample, researchers can quickly and confidently verify the identity and purity of their material. The presence of a single spot in the sample lane, matching the Rf of the standard, provides strong evidence of high purity, a critical checkpoint in both research and drug development workflows.

References

  • BYJU'S. (2022, August 2). Calculation of RF Value; Factors affecting Rf values; Frequently Asked Questions – FAQs. Available at: [Link]

  • Oreate AI. (2025, February 20). Rf Value Calculation: A Comprehensive Guide. Available at: [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Available at: [Link]

  • PubMed. (n.d.). [Thin-layer chromatographic determination of coumarin derivatives]. Available at: [Link]

  • AKJournals. (n.d.). Two-Dimensional thin-layer chromatography of structural analogs. Part I: Graft TLC of selected coumarins. Available at: [Link]

  • ResearchGate. (2026, February 9). (PDF) Thin layer chromatography-application in qualitative analysis on presence of coumarins and flavonoids in plant material. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Analytical Method Development and Validation of Hptlc. Available at: [Link]

  • AWS. (n.d.). An Introduction to Planar Chromatography and Its Application to Natural Products Isolation. Available at: [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, February 5). Development and Validation of High-Performance Thin Layer Chromatographic Method for Estimation of Acyclovir. Available at: [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. Available at: [Link]

  • Taylor & Francis. (2006, September 23). Test Procedure Validation for the TLC Assay of a Degradation Product in a Pharmaceutical Formulation. Available at: [Link]

  • SpringerLink. (n.d.). Two-Dimensional Thin-Layer Chromatography of Selected Coumarins. Available at: [Link]

  • ResearchGate. (n.d.). 25 Coumarins – Analytical and Preparative Techniques. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material. Available at: [Link]

  • ACS Publications. (2022, July 12). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids | The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • AKJournals. (n.d.). Modern TLC: A key technique for identification and quality control of botanicals and dietary supplements. Available at: [Link]

Sources

Comparative

Comparative Profiling: 6-Bromo Coumarin Scaffolds vs. Standard Kinase Inhibitors

Executive Summary: The Halogen Advantage In the landscape of kinase inhibitor design, the 6-bromo coumarin scaffold represents a distinct class of "privileged structures." While clinical standards like Silmitasertib (CX-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In the landscape of kinase inhibitor design, the 6-bromo coumarin scaffold represents a distinct class of "privileged structures." While clinical standards like Silmitasertib (CX-4945) dominate the Casein Kinase 2 (CK2) inhibition space with nanomolar potency, halogenated coumarins offer a unique balance of synthetic accessibility, membrane permeability, and specific "halogen bonding" capability that many ATP-mimetic purines lack.

This guide objectively benchmarks the 6-bromo coumarin scaffold against industry standards (Staurosporine, CX-4945, and TBB). We analyze potency data, detail the mechanism of halogen-driven affinity, and provide a self-validating protocol for reproducing these results in your lab.

Benchmarking Potency: The Data Landscape

The following dataset synthesizes comparative IC50 and Ki values derived from ADP-Glo™ and radiometric filtration assays. The critical insight here is not just the raw potency, but the selectivity profile driven by the bromine substitution.

Table 1: Comparative Kinase Inhibition Profile (Target: CK2α)
Inhibitor ClassCompound NamePotency (IC50 / Ki)Binding ModePrimary Utility
Clinical Standard CX-4945 (Silmitasertib) 1 - 10 nM ATP-competitive (salt bridge)Clinical candidate; high potency reference.
Broad Spectrum Staurosporine ~5 - 15 nM Pan-kinase ATP-competitivePositive control for assay validity; low specificity.
Classic Tool TBB ~0.4 - 0.6 µM Hydrophobic/Halogen bondHistoric standard for CK2 selectivity.
Test Scaffold 6-Bromo-4-methylcoumarin ~15 - 30 µM *Hinge region hydrophobic contactFragment-based screening; starting scaffold.
Optimized Derivative NBC (Nitro-benzo-coumarin) ~0.22 µM (Ki) Planar intercalation + H-bondHigh-potency coumarin derivative.

*Note: The unsubstituted coumarin scaffold typically shows IC50 >100 µM. The addition of the 6-bromo group improves potency by approximately 5-10 fold due to halogen bonding with the kinase hinge region.

Mechanism of Action: The "Bromine Effect"

The superior performance of 6-bromo coumarin over its non-halogenated counterparts is not accidental. It is driven by a Halogen Bond (X-bond) . Unlike a hydrogen bond, the bromine atom contains a region of positive electrostatic potential (the "sigma hole") that acts as a Lewis acid, interacting with the carbonyl oxygen of the kinase hinge region (typically Val116 or Glu114 in CK2).

Visualization: Structural Logic of Inhibition

The following diagram illustrates the binding logic and the experimental workflow required to validate it.

G cluster_0 Molecular Mechanism cluster_1 Validation Workflow Coumarin_Scaffold Coumarin Core (Planar Structure) Bromine_Sub 6-Bromo Substitution (Sigma Hole donor) Coumarin_Scaffold->Bromine_Sub Derivatization Kinase_Hinge Kinase Hinge Region (Val116 Carbonyl) Bromine_Sub->Kinase_Hinge X-Bond Interaction Affinity_Boost Increased Affinity (Halogen Bond) Kinase_Hinge->Affinity_Boost Data_Output IC50 Calculation (Sigmoidal Fit) Affinity_Boost->Data_Output Correlates with Compound_Prep DMSO Solubilization (10mM Stock) Enzyme_Reaction Kinase Reaction (ATP + Substrate) Compound_Prep->Enzyme_Reaction Detection ADP-Glo™ Reagent (Luminescence) Enzyme_Reaction->Detection Detection->Data_Output

Figure 1: Mechanistic basis of 6-bromo coumarin binding (left) and the experimental workflow to quantify this effect (right).

Experimental Validation Protocol

To reproduce the benchmarking data, do not rely on generic protocols. Use this optimized Luminescent Kinase Assay (ADP-Glo) workflow. This system is self-validating because it measures the production of ADP directly, eliminating false positives common in fluorescent interference assays (which coumarins can sometimes trigger).

Materials Required[1][2][3][4][5][6][7][8]
  • Kinase: Recombinant CK2α (Human).

  • Substrate: Casein or CK2-specific peptide (RRRDDDSDDD).

  • Reference: CX-4945 (10 mM DMSO stock).

  • Test Compound: 6-Bromo-4-methylcoumarin.

Step-by-Step Methodology
  • Compound Preparation (The Serial Dilution):

    • Prepare 10 mM stock solutions of 6-bromo coumarin and CX-4945 in 100% DMSO.

    • Perform a 12-point serial dilution (1:3) in kinase buffer. Crucial: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • The Kinase Reaction (40 Minutes):

    • In a white 384-well plate, add 2 µL of compound.

    • Add 4 µL of Enzyme Master Mix (CK2α). Incubate for 10 min at RT (allows compound to bind the active site).

    • Add 4 µL of ATP/Substrate Mix (10 µM ATP final).

    • Self-Validation Check: Include "No Enzyme" (background) and "No Compound" (Max Activity) controls on every plate.

  • ADP Detection (The Two-Step Stop):

    • Step 1: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min. (This depletes unconsumed ATP).

    • Step 2: Add 20 µL of Kinase Detection Reagent. Incubate 30 min. (This converts generated ADP back to ATP -> Luciferase -> Light).

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to derive IC50.

Strategic Recommendations

When to use 6-bromo coumarin over CX-4945?

  • Fragment-Based Drug Discovery (FBDD): Use the 6-bromo scaffold when you need a low-molecular-weight starting point (<250 Da) to grow a novel inhibitor. CX-4945 is a "finished" drug; 6-bromo coumarin is a versatile building block.

  • Fluorescent Tracking: Many coumarin derivatives are inherently fluorescent. If your research requires intracellular tracking of the inhibitor without adding a bulky tag, the coumarin scaffold is superior to the non-fluorescent CX-4945.

  • Cost-Sensitive Screening: For large-scale primary screens where nanomolar precision is less critical than binary active/inactive sorting, 6-bromo coumarin derivatives provide a cost-effective alternative to proprietary clinical inhibitors.

References

  • Evaluation of Coumarin Deriv

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Establishes the structure-activity relationship (SAR) of coumarin derivatives and the specific potency of nitro-benzo-coumarin (NBC) variants.
  • Comparative Efficacy of CK2 Inhibitors (CX-4945)

    • Source: National Center for Biotechnology Inform
    • Context: Provides the clinical benchmarking data for CX-4945 (Silmitasertib) used as the "Gold Standard" in this guide.
  • Structural Basis of Halogen Bonding in Kinase Inhibitors (TBB)

    • Source: PubMed / Core.ac.uk
    • Context: Explains the "Bromine Effect" and crystallographic evidence of halogen bonding in the CK2 hinge region (Glu114/Val116).
  • ADP-Glo™ Kinase Assay Applic

    • Source: Promega / BenchChem Protocols
    • Context: The industry-standard protocol for validating kinase inhibition without fluorescent interference.

Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery, an equally critical responsibility is the safe and compliant management of the chemical waste we generate. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin.

Hazard-Based Rationale: Why This Compound Demands Special Handling

Understanding the "why" is paramount to building a culture of safety. The molecular structure of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin dictates its hazardous nature and, consequently, its disposal pathway.

  • Halogenated Organic Compound: The presence of one bromine and two chlorine atoms places this molecule in the category of halogenated (or organohalogen) organic waste. When incinerated, these compounds can produce acidic gases like hydrogen chloride (HCl) and hydrogen bromide (HBr).[2] Therefore, they require a specific, high-temperature incineration process with "scrubbers" to neutralize these corrosive byproducts, making them incompatible with standard non-halogenated solvent waste streams that are often used for fuel blending.[2][3]

  • Coumarin Core: The parent coumarin structure is known to be harmful if swallowed and can cause skin sensitization[4][5][6]. It is also recognized as being harmful to aquatic life with long-lasting effects[6].

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict "cradle-to-grave" management for hazardous waste.[7][8] Improper disposal, such as pouring this chemical down the drain or placing it in regular trash, is a violation of federal law and can lead to severe environmental contamination and significant penalties.[7][9]

Essential Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate engineering controls and PPE are in place. All operations must be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption and skin irritation.[10]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash gogglesProtects eyes from potential splashes of contaminated solvents or dust.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not typically required if handled exclusively within a fume hoodA properly functioning fume hood provides adequate respiratory protection.

Step-by-Step Disposal Protocol

This protocol applies to the pure (solid) compound, solutions containing the compound, and any materials (e.g., weighing paper, gloves, spill pads) grossly contaminated with it.

Step 1: Waste Segregation (The Most Critical Step)

Proper segregation is fundamental to safe and compliant chemical waste disposal.[3]

  • Identify the Waste Stream: Designate all waste containing 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin as "Halogenated Organic Waste."

  • Maintain Separation: Under no circumstances should this waste be mixed with other waste streams. Keep it separate from:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[3]

    • Acids (e.g., hydrochloric acid, sulfuric acid).

    • Bases (e.g., sodium hydroxide, ammonium hydroxide).

    • Aqueous waste.

    • Solid, non-hazardous waste.

Step 2: Containerization

Select a waste container that is compatible with the waste and meets all regulatory standards.[7]

Container AttributeSpecificationRationale & Best Practices
Material Borosilicate glass or high-density polyethylene (HDPE)Must be chemically compatible and free from damage or deterioration.[7]
Type Bottle or carboy with a screw-top, leak-proof capThe container must be kept closed except when actively adding waste to prevent spills and vapor release.[11]
Condition Clean, dry, and in good conditionNever use a former food or beverage container.
Sizing Appropriately sized for the volume of wasteAvoid overfilling; a good rule of thumb is to fill to no more than 80% capacity.
Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.[12]

  • Obtain a Hazardous Waste Tag: Use the official waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Tag: Fill out all required fields clearly and legibly.

    • Write the words "Hazardous Waste." [12]

    • List all chemical constituents by their full names (no formulas or abbreviations). For example: "Waste 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin in Dichloromethane."

    • Estimate the percentage of each component.

    • Indicate the specific hazards (e.g., Toxic, Environmental Hazard).

  • Affix the Tag: Securely attach the tag to the waste container before the first drop of waste is added.[11]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.[12] This could be a designated secondary containment bin within the fume hood.

  • Secondary Containment: Always place the primary waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.[13]

  • Await Pickup: Do not allow waste to accumulate for extended periods. Contact your institution's EHS office to schedule a pickup once the container is full or in accordance with your site's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin waste.

G cluster_0 Laboratory Operations cluster_1 Waste Handling Protocol cluster_2 Final Disposition start Waste Generated (Solid, Solution, or Contaminated Material) assess Assess Hazards: - Halogenated? - Coumarin Base? start->assess segregate Segregate as 'HALOGENATED ORGANIC WASTE' assess->segregate Yes contain Select Compatible Container (Glass or HDPE, Screw Cap) segregate->contain label_waste Complete & Affix 'HAZARDOUS WASTE' Tag contain->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store ehs Contact EHS for Pickup store->ehs disposal Transport to Licensed Hazardous Waste Facility (High-Temp Incineration) ehs->disposal

Caption: Waste Disposal Workflow for Halogenated Coumarin Compound.

Spill and Decontamination Procedures

In the event of a small spill within the fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the PPE outlined in Section 2.

  • Contain the Spill: Use a chemical spill kit or absorbent pads to absorb the material. Do not use combustible materials like paper towels for large spills of solvent.

  • Collect Debris: Carefully sweep up the absorbed material and any contaminated debris.

  • Dispose of as Hazardous Waste: Place all cleanup materials into a new, properly labeled "Halogenated Organic Waste" container for disposal.

  • Decontaminate: Wipe the affected surface area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

For large spills, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.

By integrating this scientifically grounded and safety-focused protocol into your laboratory's standard operating procedures, you contribute to a robust culture of safety and ensure your research remains compliant with all environmental regulations.

References

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